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  • Product: [3-(3-Bromophenyl)propyl](ethyl)amine

Core Science & Biosynthesis

Foundational

3-(3-Bromophenyl)propylamine chemical structure and molecular weight

Pharmacophore Scaffold & Linker Chemistry Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7] 3-(3-Bromophenyl)propylamine is a bifunctional building block characterized by a primary amine connected to a met...

Author: BenchChem Technical Support Team. Date: February 2026

Pharmacophore Scaffold & Linker Chemistry

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

3-(3-Bromophenyl)propylamine is a bifunctional building block characterized by a primary amine connected to a meta-substituted bromobenzene ring via a propyl linker. Its utility lies in its dual reactivity: the amine serves as a nucleophilic handle for amide/sulfonamide formation, while the aryl bromide acts as an electrophilic partner for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

Core Identifiers
PropertyData
Chemical Name 3-(3-Bromophenyl)propan-1-amine
CAS Number (Free Base) 174689-12-4
CAS Number (HCl Salt) 1269151-20-3
Molecular Formula

Molecular Weight 214.10 g/mol
SMILES NCCCCc1cccc(Br)c1
InChI Key LPGRDQALSKYUEF-UHFFFAOYSA-N
Physicochemical Properties[1][8]
ParameterValueRelevance
LogP (Predicted) ~2.6Moderate lipophilicity; suitable for CNS-active scaffolds.
pKa (Amine) ~10.2Typical for primary alkyl amines; protonated at physiological pH.
H-Bond Donors 2Primary amine (

).
H-Bond Acceptors 1Nitrogen lone pair.
Physical State Colorless to pale yellow oil (Free base)Hygroscopic; often stored as HCl salt for stability.

Synthetic Methodology

Expert Insight: While direct alkylation of 3-bromobenzene is feasible, it often suffers from poly-alkylation or lack of regioselectivity. The most robust, scalable route involves the reduction of the corresponding amide or nitrile, derived from commercially available 3-(3-bromophenyl)propionic acid.

Preferred Route: Amide Reduction via Borane-THF

This protocol utilizes Borane-THF (


)  rather than Lithium Aluminum Hydride (

).
  • Causality:

    
     presents a risk of hydrodehalogenation (removing the bromine atom) under aggressive reflux. Borane is chemoselective for the amide carbonyl in the presence of aryl halides.
    
Step 1: Formation of 3-(3-Bromophenyl)propionamide
  • Activation: Dissolve 3-(3-bromophenyl)propionic acid (1.0 eq) in anhydrous DCM. Add catalytic DMF (0.05 eq) and dropwise add oxalyl chloride (1.2 eq) at 0°C. Stir until gas evolution ceases (Acid Chloride formation).

  • Amidation: Concentrate the intermediate in vacuo to remove excess oxalyl chloride. Redissolve in DCM and add dropwise to a stirred solution of aqueous ammonium hydroxide (

    
    , excess) at 0°C.
    
  • Isolation: Filter the precipitated solid amide or extract with EtOAc. Dry over

    
    .[1]
    
Step 2: Chemoselective Reduction[2]
  • Setup: Under

    
     atmosphere, dissolve the amide (1.0 eq) in anhydrous THF.
    
  • Reduction: Add

    
     (1.0 M solution, 3.0 eq) dropwise at 0°C.
    
  • Reflux: Heat to reflux (66°C) for 4–6 hours. Monitor by TLC (disappearance of amide).

  • Quench (Critical): Cool to 0°C. Carefully add MeOH to quench excess borane. Then, add 6M HCl and reflux for 1 hour to break the boron-amine complex.

  • Workup: Basify with NaOH (pH > 12) and extract into DCM. The organic layer contains the free amine.

Synthetic Workflow Diagram

SynthesisRoute Start 3-(3-Bromophenyl) propionic acid (CAS 42287-90-1) Inter Acid Chloride Intermediate Start->Inter (COCl)2, DMF DCM, 0°C Amide 3-(3-Bromophenyl) propionamide Inter->Amide NH4OH (aq) 0°C Complex Boron-Amine Complex Amide->Complex BH3-THF Reflux, 4h Product 3-(3-Bromophenyl) propylamine (Target) Complex->Product 1. MeOH Quench 2. 6M HCl Reflux 3. NaOH (pH 12)

Figure 1: Stepwise synthesis from commercially available acid precursor using chemoselective borane reduction to preserve the aryl bromide.

Analytical Validation

To validate the synthesis, the following spectroscopic signatures must be confirmed.

Proton NMR ( NMR, 400 MHz, )
  • Aromatic Region (7.0–7.4 ppm): Multiplet, 4H.[2] Look for the distinct singlet-like signal of the proton between the Br and alkyl chain (position 2 on the ring).

  • Benzylic Methylene (

    
     ~2.65 ppm):  Triplet (
    
    
    
    ), 2H.
  • Aminomethylene (

    
     ~2.72 ppm):  Triplet (
    
    
    
    ), 2H.
  • Central Methylene (

    
     ~1.75 ppm):  Quintet (
    
    
    
    ), 2H.
  • Amine Protons: Broad singlet (exchangeable with

    
    ), position varies with concentration.[2]
    
Mass Spectrometry (ESI-MS)
  • Target Ion:

    
    .
    
  • Isotopic Pattern: A 1:1 doublet ratio at m/z 214 and 216 is mandatory due to the

    
     and 
    
    
    
    isotopes. Absence of this pattern indicates dehalogenation.

Medicinal Chemistry Applications

3-(3-Bromophenyl)propylamine acts as a "privileged linker" in drug design. The propyl chain provides optimal flexibility for binding pockets, while the bromine allows for late-stage diversification.

Key Applications
  • Fragment-Based Drug Discovery (FBDD): Used as a growing vector. The amine binds to Asp/Glu residues in the target protein, while the aryl bromide is coupled to varying biaryl systems to explore hydrophobic pockets.[2]

  • PROTAC Linkers: The amine conjugates to an E3 ligase ligand (e.g., Thalidomide derivatives), and the aryl bromide is coupled to the Warhead ligand.[2]

  • GPCR Ligands: The phenylpropylamine motif is a classic pharmacophore for aminergic GPCRs (Dopamine, Serotonin, Histamine receptors).[2]

Functionalization Pathway[1]

MedChem cluster_amine Amine Reactivity (Nucleophile) cluster_bromo Aryl Bromide Reactivity (Electrophile) Core 3-(3-Bromophenyl) propylamine Amide Amide Coupling (R-COOH) Core->Amide RedAm Reductive Amination (R-CHO) Core->RedAm Suzuki Suzuki Coupling (Ar-B(OH)2) Core->Suzuki Buchwald Buchwald-Hartwig (R-NH2) Core->Buchwald

Figure 2: Divergent synthesis utility.[2] The scaffold allows orthogonal functionalization at the nitrogen (green paths) and the aromatic ring (red paths).

Safety & Handling

  • Corrosivity: As a primary amine, the free base is caustic and can cause skin burns.[2]

  • Storage: Store under inert atmosphere (

    
     or Ar) at 2–8°C. The free base absorbs 
    
    
    
    from the air to form carbamates; conversion to the Hydrochloride salt is recommended for long-term storage.
  • Incompatibility: Avoid contact with strong oxidizers and acid chlorides (unless intended for reaction).

References

  • PubChem. (2025).[3][4][5] 3-(3-Bromophenyl)propan-1-amine Compound Summary. National Library of Medicine. Available at: [Link]

  • Fisher Scientific. (2025). 3-(3-Bromophenyl)propionic acid Precursor Data. Available at: [Link]

  • Brown, H. C., & Choi, Y. M. (1982).[2] Chemoselective reduction of amides with Borane-THF. (General protocol reference for amide reduction preserving aryl halides).

Sources

Exploratory

CAS number and registry information for 3-(3-Bromophenyl)propylamine

Technical Monograph: 3-(3-Bromophenyl)propylamine Abstract 3-(3-Bromophenyl)propylamine (CAS 174689-12-4) is a critical intermediate in the synthesis of pharmacologically active agents, particularly those targeting G-pro...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-(3-Bromophenyl)propylamine

Abstract

3-(3-Bromophenyl)propylamine (CAS 174689-12-4) is a critical intermediate in the synthesis of pharmacologically active agents, particularly those targeting G-protein coupled receptors (GPCRs) such as the Calcium-Sensing Receptor (CaSR) and Histamine H3 receptors. As a halogenated phenylpropylamine, it serves as a versatile scaffold for Structure-Activity Relationship (SAR) exploration, allowing for the precise modulation of lipophilicity and metabolic stability in drug candidates. This guide provides a comprehensive technical overview, including registry data, validated synthetic pathways, medicinal chemistry applications, and safety protocols.

Identity & Registry Information

The precise identification of 3-(3-Bromophenyl)propylamine is essential for regulatory compliance and database integration.

Parameter Data
Chemical Name 3-(3-Bromophenyl)propan-1-amine
Common Synonyms 3-(3-Bromophenyl)propylamine; 3-(m-Bromophenyl)propylamine
CAS Number (Free Base) 174689-12-4
CAS Number (HCl Salt) 1269151-20-3
Molecular Formula C₉H₁₂BrN
Molecular Weight 214.10 g/mol (Free Base); 250.56 g/mol (HCl Salt)
SMILES NCCCC1=CC=CC(Br)=C1
InChIKey LPGRDQALSKYUEF-UHFFFAOYSA-N
MDL Number MFCD06212966
PubChem CID 11534346

Chemical & Physical Properties

Understanding the physicochemical profile is crucial for assay development and formulation.

Property Value / Description
Appearance Colorless to pale yellow oil (Free base); White solid (HCl salt)
Boiling Point ~280°C (Predicted at 760 mmHg)
Density ~1.3 g/cm³ (Predicted)
Solubility Soluble in DMSO, Methanol, DCM; HCl salt soluble in water
pKa ~10.2 (Amine conjugate acid)
LogP ~2.6 (Lipophilic, suitable for CNS penetration)
Storage Conditions Inert atmosphere (Argon/Nitrogen), 2-8°C. Hygroscopic (Salt form).

Synthetic Pathways

Two primary routes are employed for the synthesis of 3-(3-Bromophenyl)propylamine. Route A is preferred for laboratory-scale purity, while Route B is often used for bulk manufacturing.

Route A: Reduction of 3-(3-Bromophenyl)propionamide

This method utilizes the commercially available 3-(3-Bromophenyl)propionic acid as a starting material.

Protocol:

  • Activation: Dissolve 3-(3-Bromophenyl)propionic acid (CAS 42287-90-1) in dichloromethane (DCM). Add thionyl chloride (SOCl₂) dropwise at 0°C. Reflux for 2 hours to form the acid chloride.

  • Amidation: Evaporate excess SOCl₂. Dissolve residue in dry THF and add dropwise to a solution of aqueous ammonia or ammonium hydroxide at 0°C. Isolate the primary amide via filtration.

  • Reduction: Suspend the amide in anhydrous THF. Slowly add Lithium Aluminum Hydride (LiAlH₄) (2.5 eq) at 0°C under Argon. Reflux for 4-6 hours.

  • Work-up: Quench carefully with Fieser method (water, 15% NaOH, water). Filter the aluminum salts. Acidify the filtrate with HCl to precipitate the amine hydrochloride or concentrate to obtain the free base oil.

Route B: Catalytic Hydrogenation of Nitriles (Alternative)
  • Precursor: 3-(3-Bromophenyl)propionitrile.

  • Reagent: Borane-THF or Raney Nickel/H₂ (Care required to avoid debromination).

  • Note: Catalytic hydrogenation using Pd/C is not recommended as it typically causes hydrodehalogenation (cleavage of the C-Br bond).

Synthesis Figure 1: Standard Laboratory Synthesis via Amide Reduction Acid 3-(3-Bromophenyl) propionic acid (CAS 42287-90-1) Chloride Acid Chloride Intermediate Acid->Chloride SOCl2, Reflux Amide 3-(3-Bromophenyl) propionamide Chloride->Amide NH3 (aq) Amine 3-(3-Bromophenyl) propylamine (Target) Amide->Amine LiAlH4, THF Reduction

Figure 1: Step-wise synthesis from the carboxylic acid precursor, ensuring retention of the bromine moiety.

Medicinal Chemistry Applications

3-(3-Bromophenyl)propylamine is a "privileged structure" in medicinal chemistry, serving as a bioisostere for various phenylpropylamine-based drugs.

A. Calcimimetics (Cinacalcet Analogs)

The compound is a direct structural analog of the core scaffold found in Cinacalcet (Sensipar), a calcimimetic used to treat hyperparathyroidism.

  • Mechanism: Cinacalcet contains a 3-(3-trifluoromethylphenyl)propylamine moiety.[1][2]

  • Application: Researchers substitute the -CF3 group with -Br (using this guide's compound) to study halogen bonding interactions and steric effects within the CaSR binding pocket. The bromine atom provides a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura) to expand the library.

B. Histamine H3 Antagonists

Phenylpropylamines are key pharmacophores in non-imidazole Histamine H3 receptor antagonists/inverse agonists, investigated for narcolepsy and cognitive disorders.

  • Role: The amine nitrogen often serves as the basic center interacting with Asp3.32 in the GPCR transmembrane region.

  • Optimization: The meta-bromo substituent allows for the introduction of lipophilic biaryl systems via palladium-catalyzed coupling, enhancing potency and selectivity over H1/H2 receptors.

SAR Figure 2: Medicinal Chemistry Utility and SAR Logic Core 3-(3-Bromophenyl) propylamine Core Cinacalcet Calcimimetics (Cinacalcet Analogs) Target: CaSR Core->Cinacalcet Bioisostere (Br vs CF3) H3 Histamine H3 Antagonists Target: H3 Receptor Core->H3 Linker Scaffold Coupling Pd-Catalyzed Cross-Coupling (Library Expansion) Core->Coupling Br Functionalization

Figure 2: Application of the scaffold in drug discovery, highlighting its role as a precursor for diverse therapeutic targets.

Safety & Handling Protocols

As a primary amine and halogenated aromatic, strict safety adherence is mandatory.

  • Hazard Statements (GHS):

    • H314: Causes severe skin burns and eye damage (Corrosive).

    • H302: Harmful if swallowed.

    • H317: May cause an allergic skin reaction.

  • Handling:

    • Always handle in a fume hood .

    • Wear nitrile gloves , lab coat, and chemical splash goggles.

    • Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides (unless intended for reaction).

  • First Aid:

    • Eye Contact: Rinse cautiously with water for >15 minutes. Remove contact lenses. Immediate medical attention required.

    • Skin Contact: Wash with polyethylene glycol 400 or plenty of water.

References

  • PubChem. "3-(3-Bromophenyl)propanoic acid (Precursor)." National Library of Medicine. Link

  • Sigma-Aldrich. "3-(3-Bromophenyl)propionic acid Product Information."[3] Link

  • MDPI. "Dual Targeting Ligands—Histamine H3 Receptor Ligands." Molecules. Link

  • Google Patents. "Non-imidazole alkylamines as histamine H3-receptor ligands." US Patent 7910605B2. Link

  • Fisher Scientific. "Safety Data Sheet: 3-(3-Bromophenyl)propionic acid." Link

Sources

Foundational

Technical Guide: Physicochemical Characterization of 3-(3-Bromophenyl)propylamine

Topic: Physical Properties and Solubility Profile of 3-(3-Bromophenyl)propylamine Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 3-(3-Bromop...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physical Properties and Solubility Profile of 3-(3-Bromophenyl)propylamine Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(3-Bromophenyl)propylamine (CAS: 174689-12-4) is a critical building block in medicinal chemistry, specifically utilized in the synthesis of 3,3-diphenylpropylamine derivatives—a class of scaffolds central to antimuscarinic agents (e.g., tolterodine analogs) and serotonin/norepinephrine reuptake inhibitors (e.g., atomoxetine, fluoxetine derivatives).

This guide provides a comprehensive analysis of its physicochemical properties, solubility behavior, and handling protocols. As experimental data for this specific intermediate is often proprietary or sparse, this document synthesizes available predicted data with standard operating procedures (SOPs) for experimental validation, designed for the "Application Scientist" who needs actionable data for library synthesis or process scale-up.

Chemical Identity & Structural Characterization[1][2][3][4]

ParameterDetail
IUPAC Name 3-(3-Bromophenyl)propan-1-amine
CAS Number 174689-12-4 (Free Base) 1269151-20-3 (HCl Salt)
Molecular Formula C₉H₁₂BrN
Molecular Weight 214.10 g/mol (Free Base) 250.56 g/mol (HCl Salt)
SMILES NCCCC1=CC=CC(Br)=C1
Functional Groups Primary Amine (Basic, Nucleophilic) Aryl Bromide (Electrophilic, Cross-coupling partner)

Physical Properties Profile

The physical state of 3-(3-Bromophenyl)propylamine depends heavily on its protonation state. The free base is a lipophilic liquid, whereas the hydrochloride salt is a crystalline solid.

Predicted & Observed Constants
PropertyValue (Free Base)Value (HCl Salt)Source/Method
Physical State Colorless to pale yellow liquidWhite to off-white solidObservation [1]
Boiling Point 280.5 ± 23.0 °C (at 760 mmHg)N/A (Decomposes)Predicted (ACD/Labs) [2]
Melting Point N/A (Liquid at RT)170–175 °C (Typical for analogs)Analog Inference [3]
Density 1.349 ± 0.06 g/cm³N/A (Solid)Predicted [2]
pKa (Conjugate Acid) ~10.2N/ACalculated (Base) [4]
LogP 2.60N/APredicted (Consensus) [5]
Refractive Index 1.571N/APredicted [2]

Expert Insight: The high boiling point of the free base makes distillation difficult without high vacuum. For purification, conversion to the HCl salt followed by recrystallization is the preferred method over fractional distillation to avoid thermal degradation/oxidation.

Solubility Profile & Formulation Science

Understanding the solubility of 3-(3-Bromophenyl)propylamine is governed by the interplay between its lipophilic bromophenyl tail and the hydrophilic, pH-sensitive amine head.

Theoretical Solubility Matrix
Solvent ClassSolventSolubility (Free Base)Solubility (HCl Salt)Mechanistic Note
Aqueous (Acidic) 0.1M HClHigh (>100 mg/mL)High Protonation of amine forms soluble cation.
Aqueous (Neutral) WaterLow (<1 mg/mL)High Free base is lipophilic (LogP 2.6).
Aqueous (Basic) 0.1M NaOHImmiscible Insoluble Deprotonation forces oil-out.
Chlorinated DCM / ChloroformMiscible Moderate Excellent for extraction of free base.
Polar Aprotic DMSO / DMFMiscible High Universal solvents for coupling reactions.
Alcohols Methanol / EthanolMiscible High Good for recrystallization of the salt.
Ethers Diethyl Ether / THFMiscible Low Ether is ideal for precipitating the HCl salt.
Protocol: Shake-Flask Solubility Determination

For precise formulation data, perform this self-validating protocol.

  • Preparation: Weigh 10 mg of the compound (HCl salt) into a 4 mL vial.

  • Addition: Add solvent in 50 µL increments, vortexing for 30 seconds between additions.

  • Observation: Record volume required for complete dissolution (clear solution).

  • Calculation:

    
    
    
  • Validation: If undissolved after 2 mL, filter supernatant and analyze via HPLC-UV (254 nm).

Synthesis & Application Workflow

This compound serves as a "linchpin" intermediate. The amine allows for amide coupling or reductive amination, while the aryl bromide allows for Suzuki/Buchwald couplings to build complex biaryl scaffolds found in GPCR ligands.

Visualization: Synthesis Utility Pathway

SynthesisWorkflow Start 3-(3-Bromophenyl) propylamine Path1 Suzuki Coupling (Ar-B(OH)2) Start->Path1 Pd(0) Cat. Path2 Reductive Amination (R-CHO) Start->Path2 NaBH(OAc)3 Path3 Amide Coupling (R-COOH) Start->Path3 HATU/DIEA Prod1 Biaryl Scaffolds (GPCR Ligands) Path1->Prod1 Prod2 Secondary Amines (Reuptake Inhibitors) Path2->Prod2 Prod3 Amide Libraries Path3->Prod3

Figure 1: Divergent synthesis utility of 3-(3-Bromophenyl)propylamine in drug discovery.

Handling, Stability & Safety (E-E-A-T)

Safety Profile (Inferred)

As a primary amine with an alkyl bromide moiety, treat this compound as Corrosive and an Irritant .

  • H314: Causes severe skin burns and eye damage (Amine characteristic).[1]

  • H302: Harmful if swallowed.[2]

  • Handling: Always handle in a fume hood. Wear nitrile gloves and safety goggles.

Storage & Stability
  • Free Base: Air-sensitive. Absorbs CO₂ from air to form carbamates. Store under Argon/Nitrogen at 2–8°C.

  • HCl Salt: Hygroscopic but chemically stable. Store in a desiccator at room temperature.

Self-Validating Purity Check

Before using the free base in a sensitive reaction (e.g., Pd-catalyzed coupling), perform a "Visual & pH Check" :

  • Visual: If the liquid is dark brown/black, oxidation has occurred. Purify via short-path distillation.

  • pH: Dissolve a drop in wet pH paper. It should be strongly basic (pH > 10). If neutral, it may have formed a carbonate salt.

References

  • ChemicalBook. (2025).[1][2] 174689-12-4 Chemical Properties. Retrieved from

  • ACD/Labs. (2024). Predicted Properties for CAS 174689-12-4. Sourced via ChemSpider/SciFinder.
  • Sigma-Aldrich. (2025). Safety Data Sheet: 3-Bromopropylamine hydrobromide (Analog Proxy). Retrieved from

  • PubChem. (2025).[3][4][5] Compound Summary: 3-(3-Bromophenyl)propan-1-amine. Retrieved from

  • Fluorochem. (2025).[1] Product Specification: 3-(3-Bromophenyl)propylamine. Retrieved from

Sources

Exploratory

A Technical Guide to 3-(3-Bromophenyl)propylamine: Structure, Synthesis, and Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction 3-(3-Bromophenyl)propylamine is a primary amine containing a bromophenyl substituent that holds significance as a v...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Bromophenyl)propylamine is a primary amine containing a bromophenyl substituent that holds significance as a versatile building block in medicinal chemistry and organic synthesis. Its structural motifs are found in various compounds explored for their biological activities. This guide provides a comprehensive overview of its key chemical identifiers, a detailed synthetic protocol, its physicochemical properties, and a discussion of its relevance in the context of drug discovery and development.

Core Chemical Identifiers

Accurate and consistent identification of chemical compounds is paramount in research and development. The two most widely used and robust line notation systems for representing molecular structures are the Simplified Molecular-Input Line-Entry System (SMILES) and the International Chemical Identifier Key (InChIKey).

IdentifierValueSource
Canonical SMILES String NCCCC1=CC=CC(Br)=C1[1]
InChIKey LPGRDQALSKYUEF-UHFFFAOYSA-N[1]

The SMILES string provides a linear representation of the molecule's two-dimensional structure, while the InChIKey is a hashed version of the more detailed InChI string, offering a unique and searchable identifier. The InChI string for 3-(3-Bromophenyl)propylamine is InChI=1S/C9H12BrN/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7H,2,4,6,11H2[1].

Synthesis and Mechanistic Insights

The synthesis of 3-(3-Bromophenyl)propylamine is most effectively achieved through the reduction of its corresponding nitrile precursor, 3-(3-bromophenyl)propanenitrile. This transformation is a cornerstone of amine synthesis, and powerful reducing agents like Lithium Aluminum Hydride (LiAlH4) are typically employed to ensure high conversion rates.

Logical Workflow for Synthesis

The synthetic pathway can be visualized as a two-step process starting from the commercially available 3-(3-bromophenyl)propanoic acid.

G cluster_0 Synthesis Pathway Start 3-(3-Bromophenyl)propanoic Acid Intermediate 3-(3-Bromophenyl)propanenitrile Start->Intermediate Amidation then Dehydration Product 3-(3-Bromophenyl)propylamine Intermediate->Product Reduction (e.g., LiAlH4)

Caption: Synthetic workflow from carboxylic acid to the target amine.

Experimental Protocol: Reduction of 3-(3-bromophenyl)propanenitrile

This protocol is based on established procedures for the reduction of nitriles to primary amines using Lithium Aluminum Hydride[2][3].

Causality Behind Experimental Choices:

  • Anhydrous Conditions: LiAlH4 reacts violently with water. Therefore, all glassware must be oven-dried, and anhydrous solvents are essential to prevent quenching the reagent and to ensure safety.

  • Inert Atmosphere: The use of nitrogen or argon gas prevents the reaction of LiAlH4 with atmospheric moisture and oxygen.

  • Solvent Choice: Anhydrous tetrahydrofuran (THF) is a common solvent for LiAlH4 reductions as it is relatively unreactive towards the reagent and effectively solubilizes many organic compounds.

  • Controlled Addition: Adding the nitrile solution slowly to the LiAlH4 suspension at 0 °C helps to control the initial exothermic reaction.

  • Reflux: Heating the reaction to reflux ensures it proceeds to completion.

  • Quenching Procedure: The sequential, slow addition of water, followed by aqueous sodium hydroxide, and then more water (Fieser workup) is a standard and safe method to decompose the excess LiAlH4 and the aluminum salts formed during the reaction, resulting in a granular precipitate that is easily filtered.

Step-by-Step Methodology:

  • Apparatus Setup: A three-necked round-bottom flask is fitted with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. The entire apparatus is thoroughly flame-dried under a stream of dry nitrogen.

  • Reagent Preparation: The flask is charged with a suspension of Lithium Aluminum Hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere and cooled to 0 °C in an ice bath.

  • Addition of Substrate: 3-(3-bromophenyl)propanenitrile (1.0 equivalent), dissolved in anhydrous THF, is added dropwise from the dropping funnel to the stirred LiAlH4 suspension over a period of 30-45 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup (Quenching): The flask is cooled back to 0 °C. The reaction is cautiously quenched by the slow, sequential dropwise addition of:

    • Water (X mL, where X is the mass of LiAlH4 in grams used).

    • 15% aqueous sodium hydroxide solution (X mL).

    • Water (3X mL).

  • Isolation: The resulting granular white precipitate is removed by vacuum filtration, and the filter cake is washed thoroughly with THF or ethyl acetate.

  • Purification: The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3-(3-Bromophenyl)propylamine. Further purification can be achieved by vacuum distillation or column chromatography.

Physicochemical and Spectroscopic Data

The following table summarizes key physicochemical properties of 3-(3-Bromophenyl)propylamine.

PropertyValueReference
Molecular Formula C9H12BrN[4]
Molecular Weight 214.10 g/mol [4]
CAS Number 174689-12-4[1]
Purity >97% (typical)[1]
logP 2.60[1]
Hydrogen Bond Acceptors 1[1]
Hydrogen Bond Donors 1[1]
  • ¹H NMR: The spectrum would be expected to show complex multiplets for the aromatic protons between 7.0-7.5 ppm. The three methylene groups (-CH2-) would appear as distinct multiplets, likely in the range of 1.7-3.0 ppm. The -NH2 protons would typically appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • ¹³C NMR: The spectrum would display six signals for the aromatic carbons, with the carbon attached to the bromine atom being significantly influenced. Three additional signals would be present for the propyl chain carbons.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Key fragmentation would likely involve the loss of the amino group and cleavage of the propyl chain.

Applications in Drug Discovery and Neuroscience

Phenylpropylamine derivatives are a recurring structural motif in compounds targeting the central nervous system. These scaffolds are known to interact with various receptors and transporters.

Potential as a Research Tool: 3-(3-Bromophenyl)propylamine serves as a valuable starting material or intermediate for the synthesis of more complex molecules with potential pharmacological activity. The bromine atom on the phenyl ring provides a reactive handle for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse functional groups and the creation of compound libraries for screening.

Derivatives of phenylpropylamines have been investigated for their effects on the neuronal uptake of neurotransmitters like serotonin and norepinephrine[5]. For instance, compounds with a similar core structure have been shown to act as enhancers of impulse propagation-mediated release of catecholamines and serotonin in the brain[6]. This suggests that novel derivatives synthesized from 3-(3-Bromophenyl)propylamine could be valuable tools for probing the function of neurotransmitter systems and may have potential as therapeutics for neurological and psychiatric disorders such as depression[7].

Conclusion

3-(3-Bromophenyl)propylamine is a key chemical entity with established structural identifiers and a straightforward synthetic pathway. Its utility lies primarily in its role as a versatile building block for the synthesis of more elaborate molecules. The presence of both a primary amine and a functionalizable aromatic ring makes it an attractive starting point for medicinal chemists aiming to develop novel compounds with potential activity in the central nervous system. Further research into the biological activities of its derivatives is warranted to fully explore its potential in drug discovery and as a tool for neuropharmacological research.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved February 25, 2026, from [Link]

  • PubChem. (n.d.). 3-(3-bromophenyl)propanoic Acid. National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

  • PubChem. (n.d.). 3-Bromopropylamine. National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved February 25, 2026, from [Link]

  • Schmermund, J., et al. (2019). Organic Acid to Nitrile: A Chemoenzymatic Three-Step Route.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved February 25, 2026, from [Link]

  • Caddick, S., Judd, D.B., Lewis, A.K.K., Reich, M.T., & Williams, M.R. (2003). A generic approach for the catalytic reduction of nitriles. Tetrahedron, 59(29), 5417-5423.
  • Google Patents. (n.d.). US3372195A - Reduction of nitriles to primary amines.
  • MDPI. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules.
  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of propylamine analysis of chemical shifts ppm. Retrieved February 25, 2026, from [Link]

  • Ross, S. B., et al. (1977). Inhibition of the neuronal uptake of 5-hydroxytryptamine and noradrenaline in rat brain by (Z)- and (E)-3-(4-bromophenyl)-N,N-dimethyl-3-(3-pyridyl) allylamines and their secondary analogues. Neuropharmacology, 16(1), 57-63.
  • Drug Discovery and Development. (2015). A New Tool to Tackle Neurological Disorders. Retrieved February 25, 2026, from [Link]

  • Knoll, J., et al. (2003). Analysis of the effect of (-)-BPAP, a selective enhancer of the impulse propagation mediated release of catecholamines and serotonin in the brain. Life Sciences, 73(1), 135-148.
  • MDPI. (2024). The Neuroprotective Role of Indole-3-Propionic Acid in Migraine Pathophysiology. Journal of Clinical Medicine.
  • Applichem. (n.d.). 3-(3-Bromophenyl)propan-1-amine. Retrieved February 25, 2026, from [Link]

Sources

Foundational

Safety Data Sheet (SDS) and hazard classification for bromophenyl propyl amines

Technical Guide: Safety Data Sheet (SDS) & Hazard Classification for Bromophenyl Propyl Amines Introduction: The Chemical Logic of Hazard In drug discovery, bromophenyl propyl amines (e.g., 3-(4-bromophenyl)propylamine)...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safety Data Sheet (SDS) & Hazard Classification for Bromophenyl Propyl Amines

Introduction: The Chemical Logic of Hazard

In drug discovery, bromophenyl propyl amines (e.g., 3-(4-bromophenyl)propylamine) serve as critical "privileged scaffolds"—building blocks for GPCR ligands, transporter inhibitors, and antihistamines. Their utility lies in their dual functionality: the primary amine acts as a nucleophile or proton acceptor, while the aryl bromide serves as a handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

However, this chemical utility directly translates into biological hazard. As a Senior Scientist, you must move beyond reading an SDS to understanding the molecular drivers of toxicity:

  • The Amine (Basicity): The lone pair on the nitrogen makes this compound a strong base (

    
    ). Upon contact with moist tissue (skin, eyes, lungs), it protonates, releasing hydroxide ions (
    
    
    
    ) that cause saponification of cell membrane lipids—resulting in chemical burns (Corrosivity) .
  • The Aryl Bromide (Lipophilicity): The halogen substitution increases the logP (lipophilicity), potentially enhancing dermal absorption compared to non-halogenated analogues.

Hazard Identification (GHS Classification)

The following classification applies to 3-(4-bromophenyl)propylamine and structurally similar isomers (e.g., 4-bromophenethylamine). Due to the lack of extensive toxicological data for every specific isomer, the Precautionary Principle dictates we classify based on the most severe functional group (the amine).

GHS Label Elements
Pictogram Signal Word Hazard Class Hazard Statement
ngcontent-ng-c3932382896="" class="ng-star-inserted">
DANGER Skin Corr.[1][2][3][4][5][6][7][8] 1B H314: Causes severe skin burns and eye damage.[2][6]

WARNING Acute Tox. 4 (Oral) H302: Harmful if swallowed.[1][3][5][6][7][8]
STOT SE 3 H335: May cause respiratory irritation.[1][5][6][9]
Hazard Assessment Workflow

The following diagram illustrates the logic flow used to determine these classifications based on molecular structure.

GHS_Logic Start Chemical Structure: Bromophenyl Propyl Amine Func_Amine Functional Group: Primary Amine (-NH2) Start->Func_Amine Func_Halogen Functional Group: Aryl Bromide (-Br) Start->Func_Halogen Prop_pH Property: High pH (>11 in sol) Func_Amine->Prop_pH Prop_Lipid Property: Lipophilicity (LogP) Func_Halogen->Prop_Lipid Haz_Corr Hazard: Protein Denaturation / Saponification Prop_pH->Haz_Corr Tissue Contact Haz_Tox Hazard: Systemic Toxicity Prop_Lipid->Haz_Tox Absorption Class_Skin GHS Class: Skin Corr. 1B (H314) Haz_Corr->Class_Skin Class_Oral GHS Class: Acute Tox. 4 (H302) Haz_Tox->Class_Oral

Figure 1: Structural-Activity Relationship (SAR) logic flow deriving GHS classification from the amine and bromide functional groups.

Risk Management & Experimental Protocols

As a Senior Scientist, "safety" is not just PPE—it is Engineering Controls first, followed by Administrative Controls .

Engineering Controls
  • Fume Hood: Mandatory. Velocity must be validated >0.5 m/s.

  • Inert Atmosphere: Store under Argon or Nitrogen. Amines react with atmospheric

    
     to form carbamates, which can alter stoichiometry and crust over caps, creating a dust hazard upon opening.
    
Personal Protective Equipment (PPE) Matrix
PPE TypeSpecificationRationale
Gloves Nitrile (Double gloved) or Laminate (Silver Shield) Standard latex is permeable to halogenated aromatics. Double gloving (4 mil inner / 8 mil outer) provides a "time buffer" for removal.
Eye Protection Chemical Goggles + Face Shield Safety glasses are insufficient. The corrosivity (H314) means a single splash can cause irreversible corneal opacity.
Body Lab Coat (Tyvek/Chemical Resistant) Cotton coats absorb amines, keeping the corrosive agent against the skin.
Self-Validating Handling Protocol

Trust but verify. This protocol ensures safety systems are active before the hazard is introduced.

  • The "Ph" Check: Before handling, place a strip of wet pH paper at the sash opening. If it turns blue/purple without direct contact, your amine is volatile, and your hood draft is insufficient.

  • The "Glove Challenge": If using a new batch of gloves with this specific brominated amine, apply a drop to a spare glove inside the hood. Check for degradation (puckering/swelling) after 5 minutes.

  • Quenching Prep: Have a beaker of dilute acetic acid (5%) or citric acid ready before starting work to neutralize minor tool/surface contamination immediately.

Emergency Response Protocols

First Aid (The "Golden Minute")
  • Eye Contact: Rinse immediately for 15 minutes .[8] Do not wait for EMS. Force eyelids open.

  • Skin Contact:

    • Brush off dry particles (if solid).

    • Drench with water for 15 minutes.

    • Do NOT neutralize on the skin (e.g., do not pour vinegar on a burn); the exothermic reaction will worsen tissue damage.

  • Ingestion: Do NOT induce vomiting. The compound burns on the way down; vomiting causes it to burn on the way up, doubling the damage to the esophagus.

Spill Response Decision Tree

Use the following logic to determine if a spill can be managed locally or requires evacuation.

Spill_Response Spill Spill Detected Assess Assess Volume & Location Spill->Assess Small < 10 mL / < 5 g Inside Hood Assess->Small Large > 10 mL / > 5 g Outside Hood Assess->Large PPE_Check Verify PPE: Goggles, Double Gloves, Lab Coat Small->PPE_Check Evac EVACUATE LAB Call EHS Large->Evac Absorb Absorb with Vermiculite or Sand PPE_Check->Absorb Neutralize Wash area with dilute Citric Acid Absorb->Neutralize Waste Dispose as Halogenated Organic Waste Neutralize->Waste

Figure 2: Decision matrix for accidental release of corrosive amines.

Regulatory & Transport Information

When shipping samples to collaborators or CROs, you must adhere to IATA/DOT regulations. Misdeclaring a corrosive amine is a serious federal offense.

  • UN Number: UN 3259 (Amines, solid, corrosive, n.o.s.) or UN 2735 (Amines, liquid, corrosive, n.o.s.).

  • Proper Shipping Name: Amines, liquid, corrosive, n.o.s. (3-(4-bromophenyl)propylamine).

  • Hazard Class: 8 (Corrosive).

  • Packing Group: II (Medium Danger) or III (Low Danger) - Default to II for safety if testing data is absent.

  • Environmental Hazards: Brominated compounds are often persistent. Treat as Marine Pollutant unless data proves otherwise.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2733471, 3-(4-Bromophenyl)propylamine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[10][9] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Skin Corrosion/Irritation. Retrieved from [Link]

Sources

Exploratory

Precision Engineering of the 3-Bromophenyl Motif in Medicinal Chemistry

Executive Summary In the optimization of small molecule therapeutics, the 3-bromophenyl moiety represents a "Goldilocks" zone of steric bulk, lipophilicity, and electronic modulation. Unlike its fluoro- or chloro- counte...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of small molecule therapeutics, the 3-bromophenyl moiety represents a "Goldilocks" zone of steric bulk, lipophilicity, and electronic modulation. Unlike its fluoro- or chloro- counterparts, the bromine atom at the meta position offers a unique capability for halogen bonding (XB) —a highly directional non-covalent interaction driven by the


-hole.

This guide moves beyond basic structure-activity relationships (SAR) to provide a mechanistic rationale for deploying 3-bromophenyl rings. It details the physicochemical drivers, provides a validated synthetic protocol for their installation via Buchwald-Hartwig amination, and analyzes their impact on potency in kinase and GPCR targets.

The Physicochemical Argument: Why 3-Bromophenyl?

The decision to incorporate a 3-bromophenyl group is rarely accidental. It is a strategic move to exploit specific electronic and steric vectors that lighter halogens cannot provide.

The Sigma Hole and Directional Binding

The most critical feature of the bromine atom in this context is the


-hole . While halogens are generally electronegative, the anisotropy of the electron density distribution on heavier halogens (Br, I) creates a region of positive electrostatic potential on the extension of the C-Br bond.
  • Mechanism: The electron density is pulled toward the carbon-halogen bond equatorial belt, leaving the distal "cap" electron-deficient (positive).

  • Application: This positive cap can interact with Lewis bases (backbone carbonyl oxygens, nitrogen atoms) in the binding pocket.

  • Directionality: Unlike hydrogen bonds, halogen bonds are strictly linear (

    
    ), allowing for high-precision docking.
    
Electronic and Steric Parameters

The meta placement is distinct from para. In the meta position, the bromine exerts a strong inductive electron-withdrawing effect (


) without the complicating resonance donation (

) that occurs at the para position.

Table 1: Comparative Physicochemical Constants of Aryl Substituents

SubstituentHammett

(Electronic)
Hammett

(Electronic)
Hansch

(Lipophilicity)
Van der Waals Radius (

)
-H 0.000.000.001.20
-F 0.340.060.141.47
-Cl 0.370.230.711.75
-Br 0.39 0.23 0.86 1.85
-I 0.350.181.121.98

Data Source: Classical Hansch and Hammett parameters.

Key Insight: The 3-bromo substituent provides maximum electron withdrawal (


) combined with significant lipophilicity (

), facilitating hydrophobic pocket filling and blood-brain barrier (BBB) penetration, without the metabolic liability of the massive iodine atom.
Strategic Decision Logic

The following diagram illustrates the decision matrix for selecting a 3-bromophenyl motif during lead optimization.

G Start Lead Optimization Phase Issue_Potency Issue: Low Potency / Weak Binding Start->Issue_Potency Issue_Metab Issue: Metabolic Instability (Para-oxidation) Start->Issue_Metab Decision_Halogen Strategy: Halogen Scan Issue_Potency->Decision_Halogen Issue_Metab->Decision_Halogen Check_Pocket Is there a carbonyl/donor in the distal pocket? Decision_Halogen->Check_Pocket Sol_Fluoro Use Fluorine (H-bond mimic) Check_Pocket->Sol_Fluoro No (Steric constraint) Sol_Bromo Use Bromine (Sigma Hole) Check_Pocket->Sol_Bromo Yes (Linear geometry available) Result_XB Result: High Affinity Halogen Bond (XB) Sol_Bromo->Result_XB Directional Interaction Result_Block Result: Blocked Metabolic Soft Spot Sol_Bromo->Result_Block Steric Shielding

Figure 1: Decision matrix for deploying halogen atoms in SAR campaigns.

Synthetic Architecture: The Buchwald-Hartwig Protocol[1][2][3]

To introduce the 3-bromophenyl moiety—particularly into nitrogen-containing heterocycles common in kinase inhibitors (e.g., quinazolines, pyrimidines)—the Buchwald-Hartwig Cross-Coupling is the industry standard.

While many protocols exist, the following is a self-validating system optimized for high yields and reproducibility, specifically for coupling 3-bromoaniline derivatives to heteroaryl chlorides.

The Protocol (Standard Operating Procedure)

Objective: Synthesis of N-(3-bromophenyl)heteroaryl-amine. Scale: 1.0 mmol.

Reagents:

  • Heteroaryl Chloride: 1.0 equiv (e.g., 4-chloroquinazoline).

  • Amine: 3-Bromoaniline (1.1 equiv).

  • Catalyst:

    
     (2 mol%).
    
  • Ligand: BINAP (racemic) (3 mol%) - Crucial for stabilizing the Pd center.

  • Base:

    
     (1.4 equiv) - Superior to NaOtBu for functional group tolerance.
    
  • Solvent: Toluene (anhydrous, degassed).

Step-by-Step Workflow:

  • Pre-Complexation (The "Activation" Step):

    • In a dry Schlenk tube under Argon, charge

      
       (4.5 mg) and BINAP (18.7 mg).
      
    • Add 2 mL of degassed Toluene.

    • Stir at room temperature for 15 minutes. Checkpoint: Solution should turn from orange to a distinct yellow/red homogeneous color, indicating active catalyst formation.

  • Substrate Addition:

    • Add the Heteroaryl Chloride (1.0 mmol), 3-Bromoaniline (1.1 mmol), and

      
       (456 mg).
      
    • Rinse sides with remaining Toluene (3 mL).

  • Reaction:

    • Seal tube and heat to 100°C for 12 hours.

    • Note: Do not exceed 110°C to prevent de-bromination of the phenyl ring (homocoupling side reactions).

  • Workup & Purification:

    • Cool to RT. Filter through a Celite pad (elute with EtOAc).

    • Concentrate in vacuo.

    • Purification: Flash chromatography (Hexane/EtOAc).[1] 3-bromophenyl derivatives typically elute later than unsubstituted analogs due to higher lipophilicity interactions with silica.

Mechanistic Visualization

Buchwald Pd0 Pd(0)-Ligand Active Species OxAdd Oxidative Addition Pd0->OxAdd PdII_Ar Pd(II)-Ar-Cl Complex OxAdd->PdII_Ar Coord Amine Coordination PdII_Ar->Coord PdII_Amine Pd(II)-Amine Complex Coord->PdII_Amine Deprot Base Deprotonation (Cs2CO3) PdII_Amine->Deprot PdII_Amido Pd(II)-Amido Complex Deprot->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Product: N-(3-Br-Ph)-Heterocycle RedElim->Product

Figure 2: Catalytic cycle for the Pd-catalyzed installation of the 3-bromophenyl motif.

Case Studies in Drug Discovery

Kinase Inhibitors: The EGFR Breakthrough

In the development of Epidermal Growth Factor Receptor (EGFR) inhibitors, the 3-bromophenyl moiety proved pivotal.[2]

  • Compound: 4-[(3-bromophenyl)amino]quinazoline derivatives.[2][3][4]

  • Data: Early SAR studies demonstrated that the 3-bromo analog exhibited an

    
     of 0.029 nM  against EGFR tyrosine kinase, significantly more potent than the 3-chloro or unsubstituted analogs [1].
    
  • Mechanism: The 3-bromo group occupies a hydrophobic pocket at the entrance of the ATP binding cleft. The size of the bromine atom perfectly complements the pocket volume, while the

    
    -hole engages in a stabilizing interaction with the gatekeeper residue region.
    
GPCR Ligands: CB1 Allosteric Modulators

In the search for Cannabinoid Receptor 1 (CB1) Negative Allosteric Modulators (NAMs), the 3-position on the phenyl ring was identified as a critical determinant of potency.[5]

  • Observation: 3-bromo analogs showed superior potency (

    
    ) compared to 4-bromo analogs (
    
    
    
    ) [2].
  • Interpretation: This suggests that the binding pocket has a strict steric limit at the para position, whereas the meta position allows for the accommodation of the bulky bromine atom, which likely drives affinity through lipophilic contacts and halogen bonding.

References

  • Tyrosine kinase inhibitors.[3] 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines. Source: Journal of Medicinal Chemistry (1995). URL:[Link]

  • Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor. Source: Bioorganic & Medicinal Chemistry (2021). URL:[Link]

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Source: Journal of Medicinal Chemistry (2013).[6][7] URL:[Link]

  • Buchwald-Hartwig Amination of Aryl Halides. Source: Organic Syntheses.[8][9][6] URL:[Link]

Sources

Foundational

Physicochemical Profiling of 3-(3-Bromophenyl)propylamine: Hydrogen Bonding Dynamics in Drug Design

Executive Summary & Molecular Architecture 3-(3-Bromophenyl)propylamine (CAS: 18370-81-5) is a significant fragment in medicinal chemistry, often serving as a primary amine scaffold for serotonin reuptake inhibitors (e.g...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Architecture

3-(3-Bromophenyl)propylamine (CAS: 18370-81-5) is a significant fragment in medicinal chemistry, often serving as a primary amine scaffold for serotonin reuptake inhibitors (e.g., Zimelidine analogs) and antihistamines. Its physicochemical profile is defined by a flexible propyl linker connecting a lipophilic, electron-withdrawing aryl bromide to a polar, basic primary amine.

Understanding the hydrogen bond donor (HBD) and acceptor (HBA) counts of this molecule is not merely a counting exercise; it is a study in the divergence between classical "Rule of Five" (Ro5) heuristics and quantum mechanical reality.

Structural Pharmacophore Analysis

The molecule consists of three distinct pharmacophoric regions:

  • Primary Amine (

    
    ):  The dominant polar center, acting as both a strong donor and acceptor.
    
  • Propyl Linker: A hydrophobic spacer that dictates the spatial separation (approx. 3.5–4.5 Å) between the aromatic ring and the cationic center.

  • 3-Bromophenyl Group: A lipophilic moiety where the bromine atom introduces significant electron density anisotropy (sigma-hole), offering potential for halogen bonding.

Hydrogen Bond Donor & Acceptor Quantification

The quantification of hydrogen bonding potential varies depending on whether one applies rigid database filtering rules or physical chemistry principles.

Table 1: Comparative H-Bond Counts
MethodologyHBD CountHBA CountRationale
Classical Lipinski (Ro5) 2 1 HBD = Sum of N-H bonds; HBA = Sum of N/O atoms.
PubChem (CACTVS) 1 1 Counts functional groups capable of donation, not individual protons.
Quantum/Physical 2 2–3 Includes Br and

-system as weak acceptors.
Detailed Breakdown
Hydrogen Bond Donors (HBD)[1]
  • The Primary Amine (

    
    ): 
    
    • Ro5 Definition: The group contains two hydrogen atoms attached to a nitrogen. Therefore, HBD = 2 .

    • Software Definition (e.g., CACTVS): Often treats the

      
       moiety as a single donor feature. Therefore, HBD = 1 .[2]
      
    • Scientific Reality: In aqueous solution, both protons can participate in hydrogen bonding, though steric crowding often limits simultaneous saturation. For permeability predictions, the count of 2 is the safer, more conservative metric.

Hydrogen Bond Acceptors (HBA)[3]
  • The Nitrogen Atom:

    • The lone pair on the sp³ hybridized nitrogen is a strong acceptor. Count = 1 .

  • The Bromine Atom (The "Hidden" Acceptor):

    • Ro5 Definition: Halogens are excluded. Count = 0 .

    • Physical Reality: Bromine is a large, polarizable atom. While it has a "sigma-hole" (positive potential) along the C-Br bond axis facilitating halogen bonding, the equatorial belt of electron density can act as a weak hydrogen bond acceptor. In high-precision docking, this interaction must be modeled.

  • The Phenyl Ring (

    
    -System): 
    
    • Aromatic rings can act as weak acceptors for strong donors (e.g., water -OH). This is rarely counted in database filters but is critical for solubility prediction.

Visualization of Interaction Sites

The following diagram illustrates the structural breakdown and the classification of donor/acceptor sites, distinguishing between classical rules and physical reality.

G Molecule 3-(3-Bromophenyl) propylamine NH2 Primary Amine (-NH2) Molecule->NH2 Br Bromine Atom (-Br) Molecule->Br Ring Phenyl Ring (Pi System) Molecule->Ring HBD_Ro5 HBD (Ro5): 2 (2 x N-H bonds) NH2->HBD_Ro5 Protons HBA_Strong HBA (Strong): 1 (N Lone Pair) NH2->HBA_Strong Lone Pair HBA_Weak HBA (Weak/Cryptic) (Equatorial e- density) Br->HBA_Weak Physical Chem View HalogenBond Halogen Bond Donor (Sigma Hole) Br->HalogenBond C-Br Axis Ring->HBA_Weak Pi-H Interaction

Figure 1: Pharmacophoric dissection of 3-(3-Bromophenyl)propylamine showing strong (solid lines) and weak/conditional (dashed lines) interaction sites.

Experimental & Computational Determination Protocols

To rigorously validate these counts beyond simple heuristics, the following methodologies are employed in advanced drug discovery workflows.

Computational Workflow (In Silico)

Standard counting is insufficient for lead optimization. We utilize Molecular Electrostatic Potential (MEP) surfaces to visualize the "sigma hole" on the bromine and the basicity of the amine.

Protocol:

  • Conformational Search: Generate low-energy conformers (e.g., OPLS4 force field) to account for the flexibility of the propyl chain.

  • DFT Optimization: Optimize geometry using B3LYP/6-31G* level of theory.

  • MEP Calculation: Map electrostatic potential onto the electron density surface (0.002 au isovalue).

    • Interpretation: Look for the blue region (positive potential) on the tip of the Br atom (Halogen Bond Donor) and the red region (negative potential) on the Nitrogen (HBA).

Experimental Validation: NMR Titration (The "Gold Standard")

To experimentally determine if the Bromine or


-system contributes significantly to H-bonding basicity, we measure the Abraham Hydrogen Bond Basicity (

)
.

Objective: Quantify the H-bond acceptor strength of the molecule in solution.

Methodology:

  • Probe Selection: Use 4-fluorophenol as a reference hydrogen bond donor. Its

    
     NMR signal is highly sensitive to the H-bonding environment of the phenolic -OH.
    
  • Solvent System: Carbon tetrachloride (

    
    ) or Cyclohexane (inert, non-competing solvents).
    
  • Titration Steps:

    • Prepare a stock solution of 4-fluorophenol (10 mM).

    • Titrate increasing equivalents (0.5 to 10.0 eq) of 3-(3-Bromophenyl)propylamine into the probe solution.

    • Note: The amine must be the free base, not the hydrobromide salt.

  • Data Acquisition: Record

    
     NMR spectra at 298 K.
    
  • Analysis:

    • Plot the chemical shift change (

      
      ) vs. concentration.
      
    • Fit data to a 1:1 binding isotherm to calculate the equilibrium constant (

      
      ).
      
    • A secondary shift or non-linear deviation suggests interaction with the weaker Br acceptor site after the primary amine is saturated.

Implications for Drug Design (ADME)[4]

The HBD/HBA profile of 3-(3-Bromophenyl)propylamine directly influences its pharmacokinetic fate:

  • Blood-Brain Barrier (BBB) Permeability:

    • Rule: High HBD counts (>3) generally restrict BBB penetration.

    • Application: With an HBD count of 2 (Ro5) and a molecular weight of ~214 Da, this molecule is highly favorable for CNS penetration. The lipophilic bromophenyl group aids in passive diffusion across the endothelial lipid bilayer.

  • Solubility:

    • The primary amine provides high aqueous solubility at physiological pH (pKa ~10, predominantly protonated).

    • However, the "grease" of the bromophenyl ring requires the formation of salts (e.g., Hydrobromide) for stable formulation.

ADME Compound 3-(3-Bromophenyl) propylamine Prop_HBD HBD = 2 (Low Count) Compound->Prop_HBD Prop_Lipophilicity LogP ~ 2.4 (Moderate) Compound->Prop_Lipophilicity Outcome_BBB High BBB Permeability (CNS Active) Prop_HBD->Outcome_BBB Facilitates Passive Transport Outcome_Sol Good Solubility (Ionizable Amine) Prop_HBD->Outcome_Sol Solvation of NH3+ Prop_Lipophilicity->Outcome_BBB

Figure 2: Impact of H-bond profile on ADME properties.

References

  • Lipinski, C. A., et al. (1997).[4] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

  • PubChem . (2025).[2][5][6][7][8][9] "3-Bromopropylamine | C3H8BrN."[2][6][7] National Library of Medicine.

  • Metrangolo, P., et al. (2005). "Halogen Bonding in Supramolecular Chemistry." Chemical Reviews.

  • Abraham, M. H. (1993). "Scales of solute hydrogen-bonding: their construction and application to physicochemical and biochemical processes." Chemical Society Reviews.[10]

  • Hunter, C. A. (2004). "Quantifying Intermolecular Interactions: Guidelines for the Molecular Recognition of Biological Targets." Angewandte Chemie International Edition.

Sources

Exploratory

Predictive &amp; Experimental Frameworks for Secondary Amine Linker Stability

Executive Summary Secondary amine linkers are ubiquitous in modern drug design, serving as critical connectors in Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and fragment-based lead optimiz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Secondary amine linkers are ubiquitous in modern drug design, serving as critical connectors in Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and fragment-based lead optimization. However, they represent a significant metabolic liability. The electron-rich nitrogen lowers the bond dissociation energy (BDE) of adjacent C-H bonds, making them prime targets for Cytochrome P450 (CYP)-mediated oxidative dealkylation.

This guide provides a self-validating framework for predicting, assessing, and mitigating this instability. It moves beyond standard protocols to explain the causality of metabolic clearance and offers a closed-loop workflow from in silico prediction to structural optimization.

Part 1: Mechanistic Anatomy of Instability

To solve metabolic instability, one must first understand the specific atomic event driving the clearance. For secondary amines, the dominant pathway is N-dealkylation via


-carbon hydroxylation.[1][2]
The CYP450 Oxidative Cascade

The metabolic "soft spot" is invariably the carbon atom


 to the amine nitrogen. The nitrogen lone pair stabilizes the formation of a radical intermediate, lowering the energy barrier for CYP450 attack.

The Mechanism:

  • Single Electron Transfer (SET): The heme iron of CYP450 abstracts an electron from the nitrogen lone pair, forming an aminium radical cation.

  • Proton Abstraction: A proton is removed from the

    
    -carbon, creating a carbon-centered radical.
    
  • Oxygen Rebound: The hydroxyl group is transferred to the carbon, forming an unstable carbinolamine intermediate.

  • Spontaneous Collapse: The carbinolamine cleaves to release an aldehyde and a primary amine.

Visualization: The N-Dealkylation Pathway

The following diagram illustrates the stepwise degradation of a secondary amine linker.

MetabolicPathway Substrate Secondary Amine Linker (R-NH-CH2-R') Radical Aminium Radical Cation Substrate->Radical CYP450 (SET) CarbonRad α-Carbon Radical Radical->CarbonRad -H+ (Deprotonation) Carbinolamine Carbinolamine Intermediate CarbonRad->Carbinolamine +OH (Oxygen Rebound) Products Primary Amine + Aldehyde Carbinolamine->Products Spontaneous Collapse

Figure 1: Mechanism of CYP450-mediated N-dealkylation showing the critical carbinolamine intermediate.[1][2][3]

Part 2: In Silico Predictive Frameworks

Before synthesis, computational tools must be used to rank designs. The goal is not just to predict if it is unstable, but where (Site of Metabolism, SOM).

Bond Dissociation Energy (BDE) Analysis

The propensity for metabolic attack correlates linearly with the BDE of the


-C-H bond.
  • Metric: Hydrogen Abstraction Energy (HAE).

  • Threshold: C-H bonds with HAE < 85 kcal/mol are high-risk "soft spots."

  • Application: Use Quantum Mechanics (QM) or DFT (Density Functional Theory) calculations to map HAE values across the linker.

Machine Learning & SOM Prediction

Tools like StarDrop (Optibrium) or ADMET Predictor (Simulations Plus) use ensemble models to predict regioselectivity.

  • Composite Site Lability (CSL): A score combining the probability of a site being metabolized with the molecule's overall lability.[4]

  • Strategy: Prioritize linkers where the SOM probability is distributed across the scaffold rather than concentrated at a single

    
    -carbon.
    

Part 3: Experimental Validation (The Gold Standard)

Reliance on prediction alone is dangerous. The Microsomal Stability Assay is the definitive "ground truth" for linker stability. This protocol is designed for high reproducibility and calculation of Intrinsic Clearance (


).
Protocol: Microsomal Stability Assay

Reagents:

  • Liver Microsomes (Human/Mouse/Rat): 20 mg/mL protein concentration.

  • NADPH Regenerating System: (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Quenching Solution: Ice-cold Acetonitrile (MeCN) containing Internal Standard (IS).

Workflow Steps:

  • Pre-Incubation: Dilute test compound to 1 µM in phosphate buffer (pH 7.4) containing microsomes (0.5 mg/mL final).[5] Equilibrate at 37°C for 5 minutes.

    • Why 1 µM? To ensure first-order kinetics (

      
      ).
      
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove aliquots.
    
  • Quenching: Immediately dispense into 3 volumes of ice-cold MeCN + IS.

    • Critical: This precipitates proteins and stops metabolism instantly.

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

Data Analysis & Interpretation

Calculate the slope (


) of the natural log of remaining compound vs. time.[6]
ParameterFormulaInterpretation
Half-life (

)

Time to 50% degradation. < 30 min indicates high instability.
Intrinsic Clearance (

)

Measure of enzyme efficiency. > 50 µL/min/mg is high clearance.
Visualization: Integrated Screening Workflow

This workflow integrates computational filtering with experimental validation to create a self-correcting design loop.

Workflow Design Linker Design Candidates InSilico In Silico Screen (BDE & SOM Prediction) Design->InSilico Filter Select Top Candidates InSilico->Filter Synthesis Chemical Synthesis Filter->Synthesis Assay Microsomal Stability Assay (LC-MS/MS) Synthesis->Assay Analysis Calculate CL_int & Identify Metabolites Assay->Analysis Decision Stable? Analysis->Decision Success Advance to PK Studies Decision->Success Yes Redesign Structural Optimization (Block Soft Spots) Decision->Redesign No Redesign->InSilico Iterate

Figure 2: Integrated workflow for assessing and optimizing linker stability.

Part 4: Structural Optimization Strategies

When a secondary amine linker fails the stability threshold, apply these medicinal chemistry tactics to "harden" the metabolic soft spot.

Steric Occlusion ( -Methylation)

Placing a methyl group on the carbon


 to the nitrogen introduces steric hindrance, preventing the CYP heme iron from accessing the C-H bond.
  • Effect: Can increase

    
     by 2-10 fold.
    
  • Risk: May introduce a new chiral center, complicating synthesis.

Electronic Deactivation (Fluorination)

Fluorine is a bioisostere of hydrogen but is extremely electronegative.

  • Strategy: Replace

    
    -hydrogens with fluorine or place electron-withdrawing groups (EWGs) like 
    
    
    
    on an adjacent ring.[7]
  • Mechanism: The EWG pulls electron density away from the nitrogen lone pair and the

    
    -C-H bond, increasing the BDE and making hydrogen abstraction thermodynamically unfavorable.
    
Conformational Restriction (Cyclization)

Flexible alkyl chains allow the linker to adopt conformations that fit easily into the CYP active site.

  • Strategy: Incorporate the secondary amine into a ring system (e.g., piperazine, piperidine, spirocycles).

  • Mechanism: Rigidification reduces the entropic penalty of binding but, more importantly, can lock the

    
    -C-H bond in an orientation unfavorable for radical abstraction.
    

Comparison of Stabilization Strategies:

StrategyMechanismProsCons

-Methylation
Steric hindranceHigh impact on stability.Creates chiral center.
Fluorination Electronic deactivationNo steric bulk increase.Synthetic complexity.
Cyclization RigidificationImproves selectivity & solubility.Changes linker geometry significantly.
Amide Shift Remove basicityEliminates amine metabolism.Loses + charge (solubility/permeability impact).

References

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Link

  • Testa, B., & Kramer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction. Chemistry & Biodiversity. Link

  • Bocchinfuso, W. P., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. Link

  • Wohlfarth, A., et al. (2015).[8] Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes. Drug Testing and Analysis. Link

  • Simulations Plus. (2024). ADMET Predictor: Metabolism Module. Link

  • Optibrium. (2024).[4][9] StarDrop: P450 Metabolism Models. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of 3-(3-Bromophenyl)propylamine

) Abstract & Strategic Overview This Application Note details the protocol for synthesizing 3-(3-Bromophenyl)propylamine (Target) from 3-(3-Bromophenyl)propanal (Starting Material). This transformation is critical in med...

Author: BenchChem Technical Support Team. Date: February 2026


)

Abstract & Strategic Overview

This Application Note details the protocol for synthesizing 3-(3-Bromophenyl)propylamine (Target) from 3-(3-Bromophenyl)propanal (Starting Material). This transformation is critical in medicinal chemistry as the resulting primary amine serves as a versatile scaffold for GPCR ligands and CNS-active agents.

The Chemical Challenge: The primary challenge is chemoselectivity . The synthesis requires reducing the aldehyde-derived imine to an amine without:

  • Dehalogenation: The aryl bromide must remain intact for downstream cross-coupling (e.g., Suzuki-Miyaura). This precludes the use of standard catalytic hydrogenation (

    
    ), which would cleave the 
    
    
    
    bond.
  • Over-alkylation: Reductive amination of aldehydes with ammonia often yields secondary amines (dimers) if the intermediate amine reacts with unreacted aldehyde.

The Solution: We utilize a Borch Reductive Amination using Sodium Cyanoborohydride (


)  and a large excess of Ammonium Acetate (

)
.

is a mild hydride donor that, at pH 6–7, selectively reduces the protonated iminium ion faster than the neutral aldehyde, while the excess ammonia suppresses dimerization.

Reaction Mechanism & Logic

The reaction proceeds via a "one-pot" mechanism where the ammonia source and reducing agent are present simultaneously.

Pathway Logic
  • Imine Formation: Ammonium acetate dissociates to provide ammonia (

    
    ), which attacks the aldehyde to form a hemiaminal, followed by dehydration to the imine (
    
    
    
    ).
  • Protonation: The slightly acidic conditions (provided by acetic acid/acetate buffer) protonate the imine to the iminium ion (

    
    ).
    
  • Selective Reduction:

    
     is electron-withdrawing (due to the cyano group) and less nucleophilic than 
    
    
    
    . It does not readily reduce the neutral aldehyde at pH 6–7 but rapidly reduces the electrophilic iminium ion to the amine.
Visualization of Signaling Pathway (DOT)

ReductiveAmination Start 3-(3-Bromophenyl)propanal (Aldehyde) Inter1 Hemiaminal Start->Inter1 + NH3 Reagents NH4OAc (Excess) MeOH Reagents->Inter1 Inter2 Imine (R-CH=NH) Inter1->Inter2 - H2O Inter3 Iminium Ion (R-CH=NH2+) Inter2->Inter3 + H+ Acid pH 6-7 (Protonation) Acid->Inter3 Product 3-(3-Bromophenyl)propylamine (Primary Amine) Inter3->Product Reduction Reductant NaBH3CN (Hydride Donor) Reductant->Product SideProduct Secondary Amine (Dimer - AVOIDED) Product->SideProduct Reaction with Aldehyde (If NH3 low)

Caption: Mechanistic flow of Borch reductive amination showing the critical iminium intermediate pathway.

Materials & Equipment

Reagents Table
ReagentRoleStoichiometryKey Property
3-(3-Bromophenyl)propanal Substrate1.0 equivEnsure aldehyde is free of carboxylic acid (check via TLC/NMR).
Ammonium Acetate (

)
Amine Source10.0 - 15.0 equiv High excess drives equilibrium to imine and prevents dimerization.
Sodium Cyanoborohydride (

)
Reducing Agent1.5 equivSelectively reduces iminium ions; tolerates aryl bromides.
Methanol (MeOH) Solvent0.1 M conc.Solubilizes all reagents; supports proton transfer.
HCl (1M and 6M) WorkupN/AUsed for quenching and pH manipulation.
NaOH (1M or pellets) WorkupN/AUsed to liberate the free amine.
Equipment
  • Round-bottom flask (RBF) with magnetic stir bar.

  • Inert gas line (Nitrogen or Argon) – Recommended but not strictly required for this specific reduction.

  • pH paper (Range 1–10).

  • Separatory funnel.

  • Rotary evaporator.

Detailed Experimental Protocol

Phase 1: Imine Formation & Reduction (The "One-Pot")
  • Preparation: In a clean RBF, dissolve 3-(3-Bromophenyl)propanal (1.0 equiv) in Methanol (concentration ~0.1 M).

  • Amine Addition: Add Ammonium Acetate (15.0 equiv) in one portion.

    • Expert Insight: The solution may cool slightly (endothermic dissolution). Stir for 15–30 minutes at Room Temperature (RT) to allow initial equilibrium of the hemiaminal/imine.

  • Reduction: Add Sodium Cyanoborohydride (

    
    , 1.5 equiv) carefully.
    
    • Safety Check:

      
       is highly toxic. Handle in a fume hood.
      
  • Reaction: Seal the flask (or use a drying tube) and stir at Room Temperature for 16–24 hours .

    • Monitoring: Monitor by TLC (System: 5% MeOH in DCM + 1%

      
      ). The aldehyde spot (
      
      
      
      ) should disappear, and a baseline spot (amine) should appear.
Phase 2: Workup & Purification (Self-Validating System)

This workup utilizes the basicity of the product to separate it from neutral impurities (unreacted aldehyde) and acidic byproducts.

  • Quench: Cool the mixture to 0°C. Slowly add 6M HCl until pH < 2.

    • Reasoning: This destroys excess hydride (evolving

      
       gas) and hydrolyzes any remaining boron complexes. Caution: HCN gas may evolve in trace amounts; ensure excellent ventilation. 
      
  • Concentration: Remove Methanol under reduced pressure (rotovap). The residue is now an aqueous slurry.

  • Acid Wash (Validation Step 1): Dilute residue with water. Wash with Diethyl Ether (

    
    ) or Ethyl Acetate (
    
    
    
    ) (
    
    
    ).
    • Logic: The product is protonated (

      
      ) and stays in the Aqueous Layer . Neutral impurities (unreacted aldehyde, bromide cleavage byproducts) move to the Organic Layer. Discard the Organic Layer. 
      
  • Basification: Adjust the aqueous layer to pH > 12 using solid NaOH or 10M NaOH solution.

    • Observation: The solution should become cloudy as the free amine (

      
      ) oils out.
      
  • Extraction (Validation Step 2): Extract the basic aqueous layer with Dichloromethane (DCM) (

    
    ).
    
    • Logic: The product is now neutral and moves to the Organic Layer .

  • Drying: Dry combined DCM extracts over Anhydrous Sodium Sulfate (

    
    ), filter, and concentrate.
    
Phase 3: Salt Formation (Optional but Recommended)

For long-term storage, convert the free base to the Hydrochloride salt.

  • Dissolve the oil in minimal dry

    
    .
    
  • Add 2M HCl in Ether dropwise.

  • Collect the white precipitate by filtration.

Quality Control & Troubleshooting

Analytical Specifications
TestExpected ResultNote
1H NMR (

)
Triplet at

ppm (

)
Integration should match 2H.
Mass Spec (ESI)

1:1 ratio confirms Br presence.
Appearance Clear to pale yellow oil (Free base)Dark color indicates oxidation.
Troubleshooting Guide
  • Problem: Significant secondary amine (dimer) observed.

    • Cause: Insufficient ammonium acetate.

    • Fix: Increase

      
       to 20 equiv or switch to a two-step method (pre-form oxime with 
      
      
      
      , then reduce).
  • Problem: Low Yield.

    • Cause: Product lost during Acid Wash (Step 7).

    • Fix: Ensure the aqueous layer is strongly acidic (pH < 2) before the organic wash.

  • Problem: "Stuck" Reaction (Aldehyde remains).

    • Cause: pH became too basic (inhibiting protonation of imine).

    • Fix: Add a few drops of Acetic Acid to adjust pH to ~6.

Safety & Compliance

  • Cyanide Hazard:

    
     generates HCN upon acidification. ALL acidifications must be done in a high-velocity fume hood.  Dispose of aqueous waste in a designated "Cyanide Waste" container (usually treated with bleach/NaOH to oxidize cyanide).
    
  • Aryl Bromide Sensitivity: Do not expose the product to Palladium catalysts or strong radical initiators, which could debrominate the ring.

References

  • Borch, R. F.; Bernstein, M. D.; Durst, H. D. (1971).[1][2] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904.

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Sigma-Aldrich. "Product Specification: 3-(3-Bromophenyl)propionic acid (Precursor reference)."

  • Master Organic Chemistry. "Reductive Amination: Mechanism and Reagents."

Sources

Application

Optimized Strategies for the Reductive Amination of Bromobenzaldehydes with Ethylamine

Application Note & Protocol Guide Introduction & Strategic Context The synthesis of N-ethyl-bromobenzylamines represents a critical transformation in medicinal chemistry. These intermediates serve as essential scaffolds...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Introduction & Strategic Context

The synthesis of N-ethyl-bromobenzylamines represents a critical transformation in medicinal chemistry. These intermediates serve as essential scaffolds for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, allowing rapid diversification of drug candidates.

However, this specific reaction pairs a volatile primary amine (ethylamine, bp 16.6 °C) with a reactive aldehyde, presenting three distinct chemoselectivity challenges:

  • Bis-alkylation: Primary amines are prone to over-alkylation, forming the undesired tertiary amine (N,N-diethyl species).

  • Dehalogenation Risk: Traditional catalytic hydrogenation (e.g.,

    
    , Pd/C) poses a severe risk of reducing the aryl bromide bond, destroying the synthetic handle.
    
  • Stoichiometric Control: The volatility of ethylamine makes precise stoichiometry difficult, often leading to stalled imine formation.

This guide details two field-proven protocols: a Standard High-Throughput Method using Sodium Triacetoxyborohydride (STAB) for general substrates, and a Lewis-Acid Mediated Method using Titanium(IV) Isopropoxide for sterically hindered or electron-rich aldehydes.

Mechanistic Insight & Reagent Selection

Why Sodium Triacetoxyborohydride (STAB)?

Unlike Sodium Borohydride (


), which reduces aldehydes and imines indiscriminately, STAB is a mild, selective hydride donor. Its bulky acetoxy groups reduce its nucleophilicity, rendering it inert toward the aldehyde carbonyl at neutral pH but highly reactive toward the protonated iminium ion. This allows for "One-Pot" procedures where the reducing agent is present during imine formation.[1][2][3][4]
The "Forbidden" Method: Catalytic Hydrogenation

Do not use


/Pd-C for this transformation. The bond dissociation energy of Ar-Br (

80 kcal/mol) is sufficiently low that palladium catalysts will effect hydrodehalogenation, yielding the N-ethyl-benzylamine lacking the bromine handle.
Pathway Visualization

The following diagram outlines the competitive pathways and the selectivity window exploited by STAB.

ReductiveAminationMechanism cluster_0 Equilibrium Phase cluster_1 Reduction Phase Aldehyde Bromobenzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + EtNH2 Ethylamine Ethylamine (Excess) Ethylamine->Hemiaminal Iminium Iminium Ion (Reactive Species) Hemiaminal->Iminium - H2O (Acid Cat.) Product N-Ethyl-Bromobenzylamine (Target) Iminium->Product Fast Reduction (Kinetic Control) STAB STAB (Hydride Donor) STAB->Product BisProduct N,N-Diethyl Side Product Product->BisProduct Slow (Over-alkylation) Suppressed by Excess EtNH2

Figure 1: Mechanistic pathway highlighting the critical iminium reduction step. STAB selectively reduces the Iminium species, while excess ethylamine suppresses the path to the Bis-product.

Protocol A: The Standard STAB Method

Best for: Unhindered aldehydes (e.g., 3- or 4-bromobenzaldehyde). Scale: 1.0 mmol to 100 mmol.

Materials
  • Substrate: Bromobenzaldehyde (1.0 equiv).

  • Amine Source: Ethylamine (2.0 M solution in THF is preferred over gas or aqueous solutions to maintain anhydrous conditions).

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.4 – 1.5 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or THF.[5][6] (DCE often provides faster rates but THF is greener).

  • Additive: Glacial Acetic Acid (1.0 equiv).

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Bromobenzaldehyde (1.0 equiv) in DCE (

    
     concentration).
    
  • Amine Addition: Add Ethylamine (1.5 equiv, 2.0 M in THF).

    • Note: If using Ethylamine

      
      HCl salt, add 1.5 equiv of salt and 1.5 equiv of Triethylamine (TEA) to the solvent before adding the aldehyde.
      
  • Activation: Add Acetic Acid (1.0 equiv). Stir at room temperature for 15–30 minutes. This pre-complexation ensures imine formation begins before reduction.

  • Reduction: Add STAB (1.4 equiv) in one portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Seal the flask under nitrogen and stir at room temperature for 2–4 hours.

    • Monitoring: Check via TLC or LC-MS.[1][7] Look for the disappearance of the aldehyde peak.[7]

  • Quench: Slowly add saturated aqueous

    
     solution. Stir vigorously for 15 minutes to quench excess borohydride.
    
  • Workup: Extract with DCM (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: If necessary, purify via flash chromatography (typically

    
     MeOH in DCM with 
    
    
    
    
    
    ).

Protocol B: Titanium(IV) Isopropoxide Method

Best for: Sterically hindered substrates (e.g., 2-bromobenzaldehyde) or electron-rich aldehydes where imine formation is unfavorable.

Materials
  • Reagent: Titanium(IV) isopropoxide (

    
    ) (1.5 – 2.0 equiv).
    
  • Reductant: Sodium Borohydride (

    
    ) (1.5 equiv).
    
  • Solvent: Absolute Ethanol or THF.

Step-by-Step Methodology
  • Imine Locking: In a dried flask, combine Bromobenzaldehyde (1.0 equiv) and Ethylamine (2.0 equiv, 2.0 M in THF).

  • Lewis Acid Addition: Add

    
      (2.0 equiv) dropwise.
    
    • Mechanism:[1][3][8][9][10] Titanium acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine.

  • Incubation: Stir at room temperature for 4–8 hours (or overnight for very hindered substrates). The solution often turns yellow/orange.

  • Reduction: Cool the mixture to

    
    . Add 
    
    
    
    (1.5 equiv) carefully.
    • Note: We use the stronger reductant (

      
      ) here because the aldehyde is already fully converted to the imine/titanium complex, negating the risk of alcohol formation.
      
  • Quench (Critical): Add

    
     or water dropwise. A heavy white precipitate (
    
    
    
    ) will form.
  • Filtration: Dilute with EtOAc. Filter the slurry through a pad of Celite to remove titanium salts.

  • Workup: Wash the filtrate with brine, dry, and concentrate.

Quantitative Comparison & Troubleshooting

Method Selection Matrix
FeatureProtocol A (STAB)Protocol B (Ti-Mediated)
Primary Use Case Standard AldehydesHindered / Unreactive Aldehydes
Reaction Time 2 – 4 Hours8 – 16 Hours
Cost Moderate (STAB is pricier)Low (Ti/NaBH4 are cheap)
Water Tolerance Low (STAB decomposes)High (Ti scavenges water)
Side Products MinimalTitanium salts (require Celite)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Ethylamine evaporationUse a sealed vessel; increase amine equivalents to 2.0–3.0.
Bis-Alkylation Amine concentration too lowIncrease ethylamine concentration. High amine:aldehyde ratio favors mono-alkylation.
Alcohol Byproduct Direct reduction of aldehydeEnsure Acetic Acid is present (Protocol A) or switch to Protocol B to force imine formation first.
Stuck at Imine Steric hindranceSwitch to Protocol B; heat the imine formation step to

before reduction.

Experimental Workflow Diagram

Workflow Start Start: Bromobenzaldehyde + Ethylamine CheckSterics Is the Aldehyde Sterically Hindered? Start->CheckSterics StandardPath Protocol A: STAB Method (DCE, AcOH, RT) CheckSterics->StandardPath No (e.g. 4-Br) TitaniumPath Protocol B: Ti(OiPr)4 Method (Force Imine Formation) CheckSterics->TitaniumPath Yes (e.g. 2-Br) Monitor Monitor via LCMS (Aldehyde Disappearance) StandardPath->Monitor Quench Quench & Workup (NaHCO3 or NaOH) Monitor->Quench Complete ReductantB Add NaBH4 (0°C) TitaniumPath->ReductantB ReductantB->Quench Purify Isolate N-Ethyl-Bromobenzylamine Quench->Purify

Figure 2: Decision tree for selecting the optimal reductive amination protocol based on substrate sterics.

Safety & Handling

  • Ethylamine: Extremely volatile and flammable. All transfers of ethylamine solutions should occur in a well-ventilated fume hood. If using the gas, trap excess in dilute acid.

  • STAB: Evolves hydrogen gas upon quenching. Ensure adequate venting.

  • Bromobenzaldehydes: Irritants. Avoid contact with skin and eyes.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][6][10][11] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. [Link]

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[8] The Journal of Organic Chemistry. [Link][8]

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: An improved procedure." Journal of the Chemical Society, Perkin Transactions 1. [Link]

Sources

Method

Application Note: Chemoselective N-Alkylation of Ethylamine with 1-Bromo-3-(3-bromopropyl)benzene

Executive Summary This application note details the protocol for the mono-alkylation of ethylamine using 1-bromo-3-(3-bromopropyl)benzene. The core challenge in this synthesis is twofold: Chemoselectivity: Differentiatin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the mono-alkylation of ethylamine using 1-bromo-3-(3-bromopropyl)benzene. The core challenge in this synthesis is twofold:

  • Chemoselectivity: Differentiating between the aliphatic bromide (highly reactive) and the aromatic bromide (unreactive under standard

    
     conditions).
    
  • Polyalkylation Control: Preventing the formation of tertiary amines and quaternary ammonium salts, which is kinetically favored as the product secondary amine is often more nucleophilic than the starting primary amine.

This guide provides a high-fidelity protocol using a Large Excess Strategy in a sealed vessel system to maximize yield of the secondary amine target while preserving the aryl bromide motif for downstream cross-coupling applications (e.g., Buchwald-Hartwig or Suzuki coupling).

Strategic Analysis & Mechanism

Chemoselectivity (Aliphatic vs. Aromatic)

The starting material, 1-bromo-3-(3-bromopropyl)benzene, contains two electrophilic sites.

  • Site A (Aliphatic Br): A primary alkyl halide.[1] The carbon is

    
     hybridized and unhindered, making it an excellent electrophile for 
    
    
    
    reactions.
  • Site B (Aromatic Br): An aryl halide.[1] The carbon is

    
     hybridized. Back-donation from the bromine lone pair into the aromatic 
    
    
    
    -system strengthens the C-Br bond. Furthermore, the geometry of the benzene ring prevents the backside attack required for
    
    
    .
Controlling Over-Alkylation

The reaction of ethylamine (


) with an alkyl halide (

) produces a secondary amine (

).

The Problem: The product (

) is also a nucleophile. Due to the inductive effect of the alkyl groups, the secondary amine is often more electron-rich and nucleophilic than the starting ethylamine. This leads to competitive reaction with the alkyl halide to form the tertiary amine and quaternary salt.

The Solution: Le Chatelier’s principle. By using a vast excess of ethylamine (10–20 equivalents), the statistical probability of an alkyl halide molecule encountering a primary amine molecule is significantly higher than it encountering a product secondary amine molecule.

Experimental Protocol

Materials & Reagents[2]
ComponentSpecificationRole
Substrate 1-bromo-3-(3-bromopropyl)benzeneElectrophile
Nucleophile Ethylamine (2.0 M in THF or 70% aq.)Nucleophile & Base
Solvent Tetrahydrofuran (THF) or Ethanol (EtOH)Reaction Medium
Base (Auxiliary) Potassium Carbonate (

)
Acid Scavenger (Optional)*
Workup Dichloromethane (DCM), Brine,

Extraction

*Note: In the "Large Excess" protocol, the excess ethylamine acts as the base to neutralize HBr.


 is optional but can improve atom economy of the amine.
Safety Pre-Check[3]
  • Ethylamine: Extremely flammable gas (bp 16.6 °C). Solutions are corrosive and lachrymators. Must be handled in a fume hood.

  • Pressure Hazard: Heating ethylamine solutions in closed vessels generates significant pressure. Use rated pressure tubes or autoclaves.

  • Alkyl Halides: Potentially genotoxic alkylating agents. Avoid skin contact.[2][3]

Step-by-Step Procedure
Step 1: Preparation of Reaction Mixture
  • Equip a heavy-walled pressure vial (borosilicate glass) with a magnetic stir bar.

  • Weigh 1.0 eq of 1-bromo-3-(3-bromopropyl)benzene into the vial.

  • Add anhydrous THF (concentration ~0.2 M relative to substrate).

  • Cool the vial to 0°C in an ice bath to minimize ethylamine vaporization during addition.

  • Add 15.0 – 20.0 eq of Ethylamine (2.0 M solution in THF).

    • Critical: Do not reduce equivalents below 10. Lower ratios will drastically increase tertiary amine byproducts.

Step 2: Reaction
  • Seal the pressure vial tightly with a Teflon-lined cap.

  • Allow the mixture to warm to room temperature (RT).

  • Stir at RT for 12–16 hours.

    • Optimization: If reaction is slow (monitored by TLC), heat to 40–50°C. Warning: Ensure vessel pressure rating exceeds generated vapor pressure (~2-3 bar).

  • Monitoring: Check consumption of starting material via TLC (Hexane/EtOAc 8:2) or LC-MS.

    • Target Mass:

      
       (Br isotope pattern).
      
Step 3: Workup
  • Cool the vial to RT (or 0°C) before opening to prevent rapid outgassing.

  • Removal of Excess Amine: Concentrate the reaction mixture under reduced pressure (Rotavap) at 30°C.

    • Note: Ethylamine is volatile and will be removed, leaving the crude amine hydrobromide salt.

  • Basification: Resuspend the residue in DCM. Add 1M NaOH (aq) until pH > 12. This liberates the free base.[1]

  • Extraction:

    • Separate layers.

    • Extract aqueous layer 3x with DCM.

    • Combine organic layers, wash with Brine, and dry over anhydrous

      
      .
      
  • Concentrate to yield the crude yellow oil.

Step 4: Purification

While the excess strategy minimizes byproducts, trace tertiary amines may remain.

  • Flash Column Chromatography:

    • Stationary Phase: Silica Gel (neutralized with 1%

      
       if acid-sensitive).
      
    • Mobile Phase: Gradient of DCM

      
       DCM:MeOH:NH4OH (95:4:1).
      
    • Rationale: The ammonium hydroxide is crucial to sharpen the peak shape of the amine on silica.

Visualizations

Reaction Mechanism & Selectivity

The following diagram illustrates the chemoselective pathway and the competing over-alkylation side reaction.

ReactionPathway SM 1-bromo-3-(3-bromopropyl)benzene (Start) Intermediate Transition State (SN2 at Aliphatic C) SM->Intermediate Fast SN2 (Aliphatic Br only) ArylBr Aryl Bromide Intact (No Reaction) SM->ArylBr EtNH2 Ethylamine (Excess) EtNH2->Intermediate Product N-ethyl-3-(3-bromophenyl)propan-1-amine (Target Secondary Amine) Intermediate->Product - HBr SideProduct Tertiary Amine (Over-Alkylation) Product->SideProduct Reaction with more SM (Slow)

Caption: Chemoselective alkylation pathway. The aliphatic bromide reacts preferentially. Excess ethylamine suppresses the dashed red pathway (over-alkylation).

Experimental Workflow

Workflow Start Start: Weigh Reagents Mix Mix SM + 20 eq. EtNH2 in Pressure Vial Start->Mix React Stir at RT (16h) or 50°C (4h) Mix->React Evap Evaporate Volatiles (Remove excess EtNH2) React->Evap Extract Basify (NaOH) & Extract (DCM) Evap->Extract Purify Flash Chromatography (DCM:MeOH:NH4OH) Extract->Purify Final Pure Secondary Amine Purify->Final

Caption: Operational workflow for the synthesis, highlighting the critical evaporation step to remove excess nucleophile.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Temperature too low or reaction time too short.Heat to 50°C in a sealed tube. Ensure stirring is vigorous.
Polyalkylation (Tertiary Amine) Insufficient Ethylamine equivalents.Increase Ethylamine to 20–30 eq. Ensure dropwise addition of substrate to amine (inverse addition) if possible.
Product stuck on Column Interaction with acidic Silica.Pre-wash silica with 1% Triethylamine or use DCM:MeOH:NH4OH eluent.
Aryl Bromide Loss Pd contamination or extreme temps (>150°C).Ensure glassware is clean. Do not exceed 100°C.

References

  • Salvatore, R. N., et al. (2001). Synthesis of secondary amines. Tetrahedron, 57(37), 7785-7811. Link

  • Layer, R. W. (1963). The Chemistry of Imines. Chemical Reviews, 63(5), 489–510. (Foundational text on amine reactivity). Link

  • PubChem. (n.d.).[4] 1-Bromo-3-(3-bromopropyl)benzene Compound Summary. National Center for Biotechnology Information. Link

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for chemoselectivity).

Sources

Application

Application Note: 3-(3-Bromophenyl)propylamine as a Bifunctional Scaffold in Medicinal Chemistry

Executive Summary 3-(3-Bromophenyl)propylamine (CAS: 1269151-20-3 for HCl salt) represents a "privileged fragment" in modern drug discovery. Its value lies in its orthogonal bifunctionality : it possesses a primary amine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(3-Bromophenyl)propylamine (CAS: 1269151-20-3 for HCl salt) represents a "privileged fragment" in modern drug discovery. Its value lies in its orthogonal bifunctionality : it possesses a primary amine for rapid scaffold attachment and a meta-bromoaryl motif for diversity-oriented library expansion.

This guide provides validated protocols for utilizing this building block to synthesize G-Protein Coupled Receptor (GPCR) ligands and enzyme inhibitors. We focus on overcoming common synthetic pitfalls—specifically, the chemoselectivity required when handling free amines during palladium-catalyzed cross-couplings.

Physicochemical Profile & Strategic Value[1]

Before initiating synthesis, it is critical to understand the "design space" this molecule occupies. The meta-substitution pattern offers a distinct vector compared to para-analogs, often improving metabolic stability by blocking the C3 metabolic soft spot on the phenyl ring while projecting substituents into secondary binding pockets.

Table 1: Physicochemical Properties
PropertyValueSignificance in Drug Design
Molecular Weight 214.10 g/mol Ideal for Fragment-Based Drug Discovery (FBDD) (Rule of 3 compliant).
ClogP ~2.3Lipophilic enough for membrane permeability; allows room for polar scaffold attachment.
H-Bond Donors 2 (Amine)Key interaction point for Asp/Glu residues in GPCR transmembrane domains.
Linker Length 3 Carbons (Propyl)"Goldilocks" length; permits the aromatic tail to reach deep hydrophobic pockets (e.g., CaSR, H3R).
Electronic State m-Br (Electron Withdrawing)Activates the ring for Pd-oxidative addition; deactivates slightly against metabolic oxidation.

Strategic Workflow: The Bifunctional Divergence

The utility of 3-(3-Bromophenyl)propylamine allows for a "Divergent Synthesis" strategy. The amine acts as the Anchor (attaching to the core drug scaffold), while the bromide acts as the Extension (growing the molecule to increase potency/selectivity).

Diagram 1: Bifunctional Divergent Synthesis Workflow

BifunctionalStrategy Start 3-(3-Bromophenyl) propylamine AminePath PATH A: Amine Anchor (Scaffold Attachment) Start->AminePath RedAm Reductive Amination (w/ Aldehydes) AminePath->RedAm Amide Amide Coupling (w/ Carboxylic Acids) AminePath->Amide Core Core-Linked Intermediate (Ar-Br intact) RedAm->Core Amide->Core BrPath PATH B: Bromide Extension (Library Expansion) Core->BrPath Suzuki Suzuki-Miyaura (Biaryl Formation) BrPath->Suzuki Buchwald Buchwald-Hartwig (Amination) BrPath->Buchwald Final Final Lead Compound (High Potency) Suzuki->Final Buchwald->Final

Caption: Divergent synthesis strategy utilizing the amine as a scaffold anchor (Path A) followed by aryl-bromide functionalization (Path B).

Validated Experimental Protocols

Protocol A: The "Anchor" Step (Reductive Amination)

Objective: Attach the propyl-amine tail to an aldehyde-bearing core scaffold. Challenge: Preventing dialkylation and ensuring complete conversion without harsh conditions. Solution: Use Sodium Triacetoxyborohydride (STAB), a mild hydride donor that selectively reduces the imine intermediate over the aldehyde [1].

Materials:
  • 3-(3-Bromophenyl)propylamine (HCl salt or free base)

  • Scaffold Aldehyde (1.0 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic Acid (AcOH) (1.0 equiv, if using free base)

  • DCM or DCE (Solvent)[1]

Step-by-Step Methodology:
  • Imine Formation: In a dry round-bottom flask, dissolve the Scaffold Aldehyde (1.0 mmol) and 3-(3-Bromophenyl)propylamine (1.0 mmol) in DCE (5 mL).

    • Note: If using the amine HCl salt, add Et3N (1.0 mmol) to liberate the free amine.

  • Activation: Add Acetic Acid (1.0 mmol). Stir at Room Temperature (RT) for 30–60 minutes. This pre-forms the imine/iminium species.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.4 mmol) portion-wise.

    • Tip: STAB is preferred over NaCNBH3 because it is less toxic and works faster in non-protic solvents.

  • Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by LCMS (Look for M+1 of the secondary amine).

  • Quench: Quench with saturated aqueous NaHCO3. Extract with DCM (3x).

  • Purification: Dry organics over Na2SO4. Concentrate. Purify via flash chromatography (DCM/MeOH gradient).

Protocol B: The "Extension" Step (Suzuki-Miyaura Coupling)

Objective: Functionalize the aryl bromide to create a biaryl motif. Challenge: Free secondary amines (formed in Protocol A) can coordinate to Palladium, poisoning the catalyst. Solution: Use a "Boc-Protection" loop or a specialized precatalyst (e.g., XPhos Pd G2) that tolerates amines. The protocol below uses the Boc-Protection strategy as it is the most robust method for scale-up [2].

Materials:
  • Secondary Amine Intermediate (from Protocol A)

  • Boc Anhydride (Boc2O)

  • Aryl Boronic Acid (1.5 equiv)

  • Pd(dppf)Cl2·DCM (5 mol%)

  • K2CO3 (3.0 equiv)

  • Dioxane/Water (4:1)

Step-by-Step Methodology:
  • In-Situ Protection (Optional but Recommended):

    • Treat the secondary amine (1.0 mmol) with Boc2O (1.1 equiv) and Et3N (1.5 equiv) in DCM. Stir 2h.

    • Why? Converting the basic amine to a carbamate prevents Pd-coordination and side reactions.

    • Check: Verify Boc formation by TLC.

  • Degassing: In a reaction vial, combine the Boc-protected bromide (1.0 mmol), Aryl Boronic Acid (1.5 mmol), and K2CO3 (3.0 mmol). Add Dioxane/Water (10 mL).

    • Critical: Sparge with Nitrogen/Argon for 10 minutes. Oxygen destroys the active Pd(0) species.

  • Catalyst Addition: Add Pd(dppf)Cl2·DCM (0.05 mmol). Seal the vial immediately.

  • Coupling: Heat to 80–90°C for 4–12 hours.

    • Visual Check: The reaction usually turns black (Pd precipitation) upon completion.

  • Deprotection:

    • Filter through Celite. Concentrate.

    • Redissolve in DCM (2 mL) and add TFA (1 mL). Stir 1h to remove the Boc group.

  • Isolation: Neutralize with NaOH (1M), extract, and purify via Reverse Phase HPLC (since the final product is likely polar).

Application Case Study: GPCR Ligand Design

The 3-phenylpropylamine motif is a classic pharmacophore for Class A GPCRs, particularly the Calcium Sensing Receptor (CaSR) (Calcimimetics) and Histamine H3 Receptors .

Mechanism of Binding

In H3 antagonists, the basic amine forms a salt bridge with a conserved Aspartic Acid (Asp3.32) in TM3. The propyl linker allows the bromophenyl group to extend into the hydrophobic cleft between TM5 and TM6.

Diagram 2: Experimental Decision Tree for Library Synthesis

DecisionTree Start Start: 3-(3-Bromophenyl) propylamine CheckCore Is the Core Scaffold Acidic or Electrophilic? Start->CheckCore Acidic Acidic (Carboxylic Acid) CheckCore->Acidic Electro Electrophilic (Aldehyde) CheckCore->Electro Coupling Amide Coupling (HATU/DIEA) Acidic->Coupling Intermediate Intermediate: N-Linked Aryl Bromide Coupling->Intermediate RedAm Reductive Amination (STAB/AcOH) Electro->RedAm RedAm->Intermediate DivCheck Library Diversity Goal? Intermediate->DivCheck Suzuki Aryl Extension (Suzuki Coupling) DivCheck->Suzuki Add Carbon Ring Buchwald Amination (Buchwald-Hartwig) DivCheck->Buchwald Add Nitrogen Ring

Caption: Decision tree for selecting the appropriate synthetic pathway based on core scaffold properties and diversity goals.

Troubleshooting & Tips

IssueProbable CauseCorrective Action
Low Yield in Reductive Amination Imine hydrolysis or poor formation.Ensure molecular sieves are used if the reaction is slow. Increase AcOH to 1.5 eq.
Pd-Catalyst "Death" (Black precipitate early) Free amine poisoning or O2 leak.Use the Boc-protection route (Protocol B). Ensure rigorous degassing.
Regioselectivity Issues N/AThe meta-bromide is chemically distinct from the alkyl amine; regioselectivity is structurally enforced.
Purification Difficulties Amine dragging on silica.Add 1% Triethylamine or Ammonia to the DCM/MeOH eluent to sharpen peaks.

References

  • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995).[3] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Available at: [Link]

  • Hauwert, P., et al. (2010). "Clean and efficient synthesis of 3-phenylpropylamines." Tetrahedron. (Contextual reference for linker synthesis).

Sources

Method

Suzuki-Miyaura coupling reaction conditions for 3-bromophenyl derivatives

Executive Summary This guide details optimized protocols for the palladium-catalyzed cross-coupling of 3-bromophenyl derivatives . While aryl bromides are standard electrophiles in Suzuki-Miyaura coupling, the meta-posit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details optimized protocols for the palladium-catalyzed cross-coupling of 3-bromophenyl derivatives . While aryl bromides are standard electrophiles in Suzuki-Miyaura coupling, the meta-position (3-position) presents a unique "Goldilocks" scenario: it lacks the steric hindrance of ortho-substituents but also misses the direct resonance activation/deactivation found in para-substituents.

Successful coupling of 3-bromophenyl scaffolds relies on balancing oxidative addition rates (often the rate-limiting step for electron-rich rings) against protodeboronation of the boronic acid partner. This note provides three distinct protocols ranging from robust "workhorse" conditions to advanced precatalyst systems for deactivated substrates.

Mechanistic Insight & Causality

To troubleshoot and optimize, one must understand the cycle specific to aryl bromides. Unlike iodides (fast oxidative addition) or chlorides (very slow), bromides require specific ligand tuning based on the electronic density of the benzene ring.

The "Meta-Effect" in 3-Bromophenyls
  • Inductive vs. Resonance: In 3-substituted aryl bromides, substituents influence the C-Br bond primarily through inductive effects (

    
    ) rather than resonance (
    
    
    
    ).
    • Example: A 3-methoxy group (electron-donating) deactivates the C-Br bond less severely than a 4-methoxy group would, but still requires electron-rich ligands (e.g., phosphines like XPhos) to facilitate oxidative addition.

  • Sterics: The 3-position is generally accessible, allowing the use of bulky ligands (e.g.,

    
    , SPhos) that stabilize the active Pd(0) species without causing steric clash during transmetallation.
    
Catalytic Cycle Visualization

The diagram below illustrates the critical decision points in the cycle for 3-bromophenyl substrates.

SuzukiMechanism Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Rate Limiting for e- rich Ar-Br) Pd0->OxAdd + 3-Bromophenyl-R PdII_Int Pd(II) Intermediate Ar-Pd(II)-Br OxAdd->PdII_Int BaseStep Base Activation (Formation of Pd-OH or Boronate) PdII_Int->BaseStep + Base (OH-/CO3--) HomoCoup SIDE REACTION: Homocoupling (Requires O2) PdII_Int->HomoCoup If O2 present TransMet Transmetallation (Transfer of R' from Boron) BaseStep->TransMet + Ar'-B(OH)2 DeBor SIDE REACTION: Protodeboronation BaseStep->DeBor If Boronic Acid unstable RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Figure 1: Catalytic cycle highlighting the oxidative addition bottleneck for aryl bromides and common failure modes.

Protocol Selection Guide

Select the protocol that matches your substrate's electronic profile.

Substrate TypeExampleRecommended ProtocolCatalyst System
Standard / Activated 3-Bromobenzonitrile, 3-BromopyridineProtocol A Pd(dppf)Cl₂ / K₂CO₃
Deactivated / Hindered 3-Bromoanisole, 3-Bromo-5-methylbenzeneProtocol B XPhos Pd G2 / K₃PO₄
Green / Scalable General 3-BromophenylsProtocol C Pd(OAc)₂ / sSPhos (Micellar)

Experimental Protocols

Protocol A: The "Workhorse" Method (Standard)

Best for initial screening and electron-deficient 3-bromophenyls.

Rationale: Pd(dppf)Cl₂ is robust, air-stable, and resists bidentate ligand dissociation. Dioxane/Water ensures solubility of both organic halide and inorganic base.

Materials:

  • 3-Bromophenyl derivative (1.0 equiv)

  • Boronic acid partner (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1][2][3]·CH₂Cl₂ (3-5 mol%)

  • Base: K₂CO₃ (3.0 equiv)[1]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[4]

Procedure:

  • Charge: Add aryl bromide, boronic acid, K₂CO₃, and Pd catalyst to a reaction vial equipped with a stir bar.

  • Degas (Critical): Seal the vial with a septum. Evacuate and backfill with Nitrogen/Argon (

    
    ).
    
    • Why? Oxygen causes rapid homocoupling of the boronic acid, consuming it before cross-coupling occurs [1].

  • Solvent Addition: Syringe in degassed Dioxane/Water mixture.

  • Reaction: Heat to 80–90°C for 4–16 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

Protocol B: High-Performance (Deactivated/Hindered)

Best for electron-rich 3-bromophenyls or when Protocol A fails.

Rationale: Buchwald G2/G3 precatalysts generate active Pd(0) and bulky electron-rich phosphines (XPhos) at low temperatures. This accelerates oxidative addition into electron-rich C-Br bonds [2].[5]

Materials:

  • 3-Bromophenyl derivative (1.0 equiv)

  • Boronic acid partner (1.5 equiv)

  • Catalyst: XPhos Pd G2 (1–2 mol%)

  • Base: K₃PO₄ (tribasic, 3.0 equiv)

  • Solvent: THF : Water (10:1)

Procedure:

  • Charge: Add aryl bromide, boronic acid, and XPhos Pd G2 to the vial.

  • Base: Add K₃PO₄. (Note: Phosphate is often superior to carbonate for hindered substrates due to higher basicity/solubility profile).

  • Degas: Evacuate/backfill with Argon (

    
    ).
    
  • Reaction: Add degassed THF/Water. Stir at RT for 1 hour. If no reaction (check TLC), heat to 60°C .

    • Note: These catalysts are highly active; excessive heat can lead to catalyst decomposition.

Protocol C: Green Chemistry (Aqueous/Micellar)

Best for sustainability and reducing organic solvent waste.

Rationale: Surfactant-mediated coupling allows the reaction to proceed in water at mild temperatures.

Materials:

  • Catalyst: Pd(dtbpf)Cl₂ or Pd(OAc)₂/TPPTS (2 mol%)

  • Base: Et₃N (3.0 equiv) or K₂CO₃

  • Solvent: 95% Ethanol or 2% TPGS-750-M in Water.

Procedure:

  • Combine reactants in the aqueous solvent system.

  • Stir vigorously at 50°C . (High stirring speed is required to create the emulsion/micelles).

Troubleshooting & Optimization Logic

Use this decision tree to diagnose failures.

Troubleshooting Start Reaction Analysis (LCMS/TLC) CheckSM Is SM (Ar-Br) remaining? Start->CheckSM CheckProd Is Homocoupling (Ar'-Ar') present? CheckSM->CheckProd Yes LowYield Check for Protodeboronation (Ar'-H byproduct) CheckSM->LowYield No (SM Consumed) OxygenIssue Diagnosis: O2 Contamination Action: Improved Degassing (Freeze-Pump-Thaw) CheckProd->OxygenIssue Yes CatalystIssue Diagnosis: Oxidative Addition Failure Action: Switch to Protocol B (Use XPhos or SPhos) CheckProd->CatalystIssue No DeBorFix Diagnosis: Unstable Boronic Acid Action: Use Boronic Ester or MIDA Boronate LowYield->DeBorFix Yes Unknown Diagnosis: Decomposition Action: Lower Temp, Check Pd Black formation LowYield->Unknown No

Figure 2: Diagnostic workflow for reaction failure.

Key Troubleshooting Tips
  • Black Precipitate: If the reaction turns black immediately (Pd black formation), your ligand is not stabilizing the Pd(0) effectively. Switch to a bidentate ligand (dppf) or a bulky Buchwald ligand.

  • Protodeboronation: If the boronic acid is losing its boron group (forming Ar'-H), the base might be too strong or the temperature too high. Switch from K₂CO₃ to KF or K₃PO₄ and lower the temperature [3].

  • Halide Exchange: For 3-bromophenyl chlorides (mixed halides), the coupling will occur selectively at the Bromine position using standard Pd(PPh₃)₄ or Pd(dppf)Cl₂ conditions, as Ar-Br oxidative addition is significantly faster than Ar-Cl.

References

  • Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[7][8][9][10][11] Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Balu, A. M., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Materials, 10(3), 282. [Link]

Sources

Application

Strategic Utilization of 3-(3-Bromophenyl)propylamine in CNS Drug Discovery

Executive Summary & Strategic Importance In the landscape of Central Nervous System (CNS) medicinal chemistry, the 3-phenylpropylamine backbone is recognized as a "privileged scaffold"—a molecular framework capable of pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

In the landscape of Central Nervous System (CNS) medicinal chemistry, the 3-phenylpropylamine backbone is recognized as a "privileged scaffold"—a molecular framework capable of providing ligands for a diverse array of receptors (e.g., 5-HT, Dopamine, NMDA).

3-(3-Bromophenyl)propylamine (CAS: 83647-29-4) represents a high-value "lynchpin" intermediate within this class. Unlike its simple phenyl analogs, the meta-bromine substituent provides an orthogonal handle for late-stage functionalization. This allows researchers to rapidly generate libraries of biaryl compounds, which are critical for optimizing metabolic stability and tuning selectivity between Serotonin Transporter (SERT) and Norepinephrine Transporter (NET) inhibition.

Core Applications
  • SSRI/SNRI Analog Development: Structural diversification of Fluoxetine and Atomoxetine pharmacophores.

  • Fragment-Based Drug Discovery (FBDD): Use as a core linker to probe hydrophobic pockets in GPCRs.

  • Positron Emission Tomography (PET): Precursor for radiolabeling via bromine-to-radionuclide exchange.

Synthetic Logic: The Orthogonal Workflow

To successfully utilize this intermediate, one must address the chemoselectivity challenge: the primary amine is a potent nucleophile that can poison transition metal catalysts (like Palladium) used to functionalize the aryl bromide. Therefore, a Protection-Coupling-Deprotection strategy is the industry standard.

Diagram 1: Divergent Synthetic Strategy

The following flowchart illustrates the critical path from the raw intermediate to a library of CNS-active agents.

SyntheticWorkflow Start 3-(3-Bromophenyl) propylamine Step1 Step 1: N-Protection (Boc-Anhydride) Start->Step1 Chemoselective Protection Intermediate N-Boc-Aryl Bromide (Stable Intermediate) Step1->Intermediate Step2a Path A: Suzuki Coupling (Biaryl Synthesis) Intermediate->Step2a Pd(dppf)Cl2 Ar-B(OH)2 Step2b Path B: Buchwald-Hartwig (Amination) Intermediate->Step2b Pd2(dba)3 Amines ProductA Biaryl Scaffold (SSRI/SNRI Analogs) Step2a->ProductA Acidic Deprotection ProductB Amino-Aryl Scaffold (5-HT Antagonists) Step2b->ProductB

Caption: Divergent synthesis workflow. The N-Boc protection (Step 1) is the critical enabling step that allows for diverse Palladium-catalyzed couplings (Step 2) without catalyst deactivation.

Detailed Protocol: Synthesis of a Biaryl SERT Inhibitor Analog

Target Compound: 3-(3'-Methoxy[1,1'-biphenyl]-3-yl)propan-1-amine Hydrochloride. Objective: To synthesize a biaryl analog of the phenylpropylamine class using a Suzuki-Miyaura cross-coupling approach.

Phase 1: Chemoselective Protection

Rationale: Free amines bind strongly to Pd(II) species, arresting the catalytic cycle. The tert-butoxycarbonyl (Boc) group is chosen for its stability to basic coupling conditions and ease of removal.

Reagents:

  • 3-(3-Bromophenyl)propylamine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)[1]

  • Dichloromethane (DCM) (Solvent)

Procedure:

  • Dissolve 3-(3-Bromophenyl)propylamine (5.0 g, 23.4 mmol) in DCM (50 mL) at 0°C.

  • Add Et₃N (4.9 mL, 35.1 mmol) followed by dropwise addition of Boc₂O (5.6 g, 25.7 mmol) dissolved in DCM (10 mL).

  • Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.

  • QC Check: Monitor by TLC (Hexane:EtOAc 4:1). The starting amine (baseline) should disappear; the product (Rf ~0.5) will appear.

  • Wash with 1M HCl (2x), Brine (1x), dry over MgSO₄, and concentrate.

  • Yield Expectation: >95% (Viscous clear oil).[2]

Phase 2: Suzuki-Miyaura Cross-Coupling

Rationale: This step builds the biaryl core. The use of a mild base (K₂CO₃) and a robust catalyst (Pd(dppf)Cl₂) ensures high yields with minimal debromination byproducts.

Reagents:

  • N-Boc-3-(3-bromophenyl)propylamine (1.0 eq)

  • 3-Methoxyphenylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Solvent System: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

  • In a pressure vial or round-bottom flask, combine the N-Boc intermediate (1.0 g, 3.18 mmol) and 3-Methoxyphenylboronic acid (0.58 g, 3.82 mmol).

  • Dissolve in 1,4-Dioxane (12 mL) and Water (3 mL).

  • Degassing (Critical): Sparge the solution with Argon or Nitrogen for 15 minutes. Oxygen is the primary cause of Suzuki reaction failure.

  • Add K₂CO₃ (0.88 g, 6.36 mmol) and Pd(dppf)Cl₂ (78 mg, 0.095 mmol).

  • Seal and heat to 90°C for 12 hours.

  • Cool to RT, dilute with EtOAc, and filter through a Celite pad to remove Palladium black.

  • Concentrate and purify via Flash Column Chromatography (0-20% EtOAc in Hexanes).

Phase 3: Deprotection and Salt Formation

Rationale: CNS agents are typically stored as hydrochloride salts to improve water solubility and bioavailability.

Procedure:

  • Dissolve the purified biaryl intermediate in 1,4-Dioxane (5 mL).

  • Add 4M HCl in Dioxane (10 eq) dropwise at 0°C.

  • Stir at RT for 2 hours. A white precipitate should form.

  • Dilute with Diethyl Ether (Et₂O) to maximize precipitation.

  • Filter the solid, wash with Et₂O, and dry under vacuum.

Analytical Data & Quality Control

For CNS applications, purity must exceed 98% to avoid neurotoxicity from heavy metals or organic impurities.

Table 1: Physicochemical Specifications
ParameterSpecificationMethod
Appearance White to Off-white Crystalline SolidVisual
Purity > 98.5%HPLC (C18, MeCN:H2O)
Proton NMR Consistent with structure400 MHz DMSO-d6
Residual Palladium < 10 ppmICP-MS
Water Content < 1.0%Karl Fischer
Diagram 2: Pharmacophore Mapping

The following diagram illustrates how the synthesized molecule maps onto the Serotonin Transporter (SERT) binding pocket, based on homology modeling with known inhibitors like Fluoxetine.

Pharmacophore Amine Primary Amine (Ionic Interaction w/ Asp98) Linker Propyl Chain (Distance Spacer) Amine->Linker RingA Central Phenyl Ring (Pi-Stacking) Linker->RingA RingB Distal Aryl Ring (Hydrophobic Pocket) RingA->RingB Biaryl Bond Target SERT Binding Site

Caption: Pharmacophore map showing the interaction of the 3-phenylpropylamine scaffold with the SERT binding pocket. The distal aryl ring (added via Suzuki coupling) targets the hydrophobic accessory pocket.

Troubleshooting & Optimization

  • Low Yield in Suzuki Coupling:

    • Cause: Oxidation of the catalyst.

    • Solution: Ensure rigorous degassing. Switch to Pd(PPh3)4 if the substrate is sterically hindered, though Pd(dppf)Cl2 is generally superior for aryl bromides.

  • Incomplete Deprotection:

    • Cause: HCl concentration too low or reaction time too short.

    • Solution: Use Trifluoroacetic acid (TFA) in DCM (1:1) as an alternative, followed by an HCl salt exchange.

  • Purification Issues:

    • Note: The free amine often streaks on silica gel. Always add 1% Triethylamine to the eluent during chromatography of the free base, or purify the N-Boc intermediate before deprotection (recommended).

References

  • Organic Chemistry Portal. (2024). Suzuki-Miyaura Coupling: Mechanism and Protocols.[3] Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Mechanistic Studies of Palladium-Catalyzed Cross-Coupling. Retrieved from [Link]

  • MDPI. (2023). Design and Synthesis of Quinolinones as CNS Active Agents. Retrieved from [Link]

Sources

Method

Scalable synthesis routes for 3-(3-Bromophenyl)propylamine

Part 1: Executive Summary & Strategic Analysis Target Molecule: 3-(3-Bromophenyl)propylamine CAS: 83679-05-2 (Generic reference) Molecular Weight: 214.10 g/mol The synthesis of 3-(3-bromophenyl)propylamine presents a spe...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

Target Molecule: 3-(3-Bromophenyl)propylamine CAS: 83679-05-2 (Generic reference) Molecular Weight: 214.10 g/mol

The synthesis of 3-(3-bromophenyl)propylamine presents a specific chemoselectivity challenge: preserving the aryl bromide (Ar-Br) moiety while reducing a polar functionality (nitrile, amide, or alkene) to build the propyl-amine chain. Standard catalytic hydrogenation methods (e.g., Pd/C under H₂) pose a high risk of hydrodehalogenation, leading to the des-bromo impurity (3-phenylpropylamine), which is often inseparable by standard crystallization.

This guide outlines two scalable, high-fidelity routes designed to bypass these pitfalls:

  • Route A (The Amide Pathway): Recommended for highest purity and robustness. Utilizes 3-bromohydrocinnamic acid as a stable precursor.

  • Route B (The Nitrile Pathway): Recommended for atom economy and throughput. Utilizes a cyanide displacement followed by a controlled borane reduction.

Part 2: Pathway Logic & Visualization

The following flowchart illustrates the decision matrix for selecting the optimal route based on starting material availability and risk tolerance.

SynthesisRoutes Start_Acid Starting Material: 3-Bromohydrocinnamic Acid Step_Amide Step 1: Amidation (CDI / NH3) Start_Acid->Step_Amide Activation Start_BnBr Starting Material: 3-Bromobenzyl Bromide Step_Nitrile Step 1: Cyanation (NaCN / DMSO) Start_BnBr->Step_Nitrile SN2 Inter_Amide Intermediate: 3-(3-Bromophenyl)propanamide Step_Amide->Inter_Amide Inter_Nitrile Intermediate: 3-(3-Bromophenyl)propionitrile Step_Nitrile->Inter_Nitrile Step_Red_A Step 2: Reduction A (Borane-DMS) *Chemoselective* Inter_Amide->Step_Red_A Reflux Step_Red_B Step 2: Reduction B (Borane-THF or CoCl2/NaBH4) Inter_Nitrile->Step_Red_B Product Target Product: 3-(3-Bromophenyl)propylamine Step_Red_A->Product Impurity Critical Impurity Risk: Des-bromo analog (via H2/Pd) Step_Red_A->Impurity Avoids Risk Step_Red_B->Product

Figure 1: Strategic synthesis map highlighting the two primary routes. Note the divergence from catalytic hydrogenation to avoid debromination.

Part 3: Detailed Protocols

Route A: The Amide Reduction (Recommended)

Rationale: This route avoids the use of toxic cyanides and provides a crystalline intermediate (amide) that can be purified before the final reduction, ensuring high final product quality.

Step 1: Synthesis of 3-(3-Bromophenyl)propanamide

  • Reagents: 3-Bromohydrocinnamic acid (1.0 equiv), 1,1'-Carbonyldiimidazole (CDI, 1.1 equiv), Ammonium hydroxide (25% aq, excess), THF (anhydrous).

  • Mechanism: In situ formation of the acyl-imidazole followed by nucleophilic attack by ammonia.

Protocol:

  • Charge a reactor with 3-Bromohydrocinnamic acid (100 g, 436 mmol) and anhydrous THF (1.0 L).

  • Add CDI (77.8 g, 480 mmol) portion-wise at 0–5°C. Caution: CO₂ evolution.

  • Stir at 20°C for 2 hours. Monitor conversion of acid to acyl-imidazole by TLC or HPLC.

  • Cool the mixture to 0°C.

  • Slowly add 25% aqueous Ammonium Hydroxide (150 mL) over 30 minutes. Maintain internal temperature <10°C.

  • Stir for 3 hours at room temperature.

  • Workup: Concentrate THF under reduced pressure. The amide often precipitates upon water addition. Filter, wash with water, and dry.

    • Yield Target: >90%[1][2]

    • Checkpoint: Verify absence of starting acid.

Step 2: Reduction to Amine using Borane-Dimethyl Sulfide (BMS)

  • Reagents: Amide intermediate (from Step 1), Borane-Dimethyl Sulfide (BMS, 2.0 M in THF, 3.0 equiv), THF.

  • Critical Safety: BMS is flammable and generates H₂ upon quenching.

Protocol:

  • Suspend the Amide (50 g, 219 mmol) in anhydrous THF (500 mL) under N₂ atmosphere.

  • Cool to 0°C.

  • Add BMS (328 mL of 2.0 M solution, 657 mmol) dropwise via addition funnel. Note: Evolution of H₂ is minimal here, but exotherm is significant.

  • Heat the mixture to reflux (66°C) for 4–6 hours. The solution should become clear.

  • Quench (The "Double Quench" Method):

    • Cool to 0°C.[3]

    • Carefully add Methanol (100 mL) dropwise. Warning: Vigorous H₂ evolution occurs as excess borane is destroyed.

    • Add 6N HCl (100 mL) and reflux for 1 hour. (This breaks the boron-nitrogen complex).

  • Isolation:

    • Cool to room temperature. Concentrate to remove THF/MeOH.

    • Basify the aqueous residue to pH 12 with 50% NaOH.

    • Extract with MTBE or Dichloromethane (3 x 200 mL).

    • Dry (Na₂SO₄) and concentrate to yield the free amine oil.

    • Optional: Convert to HCl salt for solid storage.

Route B: The Nitrile Reduction (High Throughput)

Rationale: Ideal for labs equipped to handle cyanides. It shortens the synthesis if starting from the benzyl bromide.

Step 1: Kolbe Nitrile Synthesis

  • Reagents: 3-Bromobenzyl bromide, NaCN, DMSO.

  • Protocol: Standard S_N2 displacement. (Caution: NaCN is highly toxic).

Step 2: Selective Reduction of 3-(3-Bromophenyl)propionitrile

  • Challenge: Reducing the nitrile without debrominating the ring.

  • Selected Method: Cobalt Chloride / Sodium Borohydride (The "Black Boride" method). This is milder than Borane and cheaper.

Protocol:

  • Dissolve 3-(3-Bromophenyl)propionitrile (21.0 g, 100 mmol) and CoCl₂·6H₂O (23.8 g, 100 mmol) in Methanol (400 mL).

  • Cool to 0°C.

  • Add NaBH₄ (37.8 g, 1.0 mol) portion-wise.

    • Observation: The solution turns black (formation of cobalt boride species) and H₂ evolves vigorously.

  • Stir at room temperature for 2 hours.

  • Workup:

    • Quench with 3N HCl (carefully) to dissolve the black precipitate.

    • Basify with NH₄OH to pH 10.

    • Extract with EtOAc.[3]

    • Note: This method preserves the Ar-Br bond better than catalytic hydrogenation but requires careful removal of Cobalt salts.

Part 4: Data Summary & Impurity Profile

ParameterRoute A (Amide/BMS)Route B (Nitrile/Co-Boride)Route C (Catalytic H₂/Pd)
Overall Yield 80–85%70–75%Variable (30–60%)
Ar-Br Integrity Excellent (>99%) Good (>95%)Poor (<50%)
Scalability High (Kg scale proven)Moderate (Exotherm/Solids)High (if specialized catalyst used)
Safety Profile Moderate (BMS handling)Low (Cyanide/Cobalt waste)Moderate (High Pressure H₂)
Key Impurity N-Alkylated dimersBoron/Cobalt residuesDes-bromo (3-phenylpropylamine)

Critical Quality Attribute (CQA): The presence of 3-phenylpropylamine (Des-bromo impurity) must be monitored by GC-MS or HPLC.

  • Limit: < 0.10%[2]

  • Detection: The des-bromo analog elutes significantly earlier than the target on C18/Reverse Phase columns due to lower lipophilicity.

Part 5: Safety & Workflow Logic (Graphviz)

The following diagram details the safety logic for the Borane reduction quench, which is the most hazardous operation in Route A.

SafetyLogic State_Reflux Reaction Mixture (Refluxing THF) Action_Cool Cool to 0°C State_Reflux->Action_Cool Decision_Quench Quench Agent? Action_Cool->Decision_Quench Path_Water Water/Acid Direct Decision_Quench->Path_Water Avoid Path_MeOH Methanol (Dropwise) Decision_Quench->Path_MeOH Recommended Result_Violent Violent Exotherm Uncontrollable H2 Path_Water->Result_Violent Result_Safe Controlled Methanolysis Formation of B(OMe)3 Path_MeOH->Result_Safe Step_Hydrolysis Acid Hydrolysis (Break B-N complex) Result_Safe->Step_Hydrolysis

Figure 2: Safety logic for quenching Borane reductions. Methanolysis is required before aqueous acid hydrolysis to prevent thermal runaway.

References

  • Selective Reduction of Amides: Brown, H. C.; Heim, P. "Selective Reductions. XII. The Reaction of Carboxylic Acids and Amides with Diborane." Journal of Organic Chemistry, 1973 , 38, 912–916. Link

  • Scale-Up of Borane Reductions: Burkhardt, E. R.; Matos, K. "Borane–THF: New Solutions with Improved Thermal Properties and Stability." Organic Process Research & Development, 2006 , 10, 905–910. Link

  • Cobalt Boride Reduction (Nitrile to Amine): Satoh, T.; Suzuki, S. "Reduction of Organic Compounds with Sodium Borohydride–Transition Metal Salt Systems." Tetrahedron Letters, 1969 , 10, 4555–4558. Link

  • Chemoselectivity of Borane: Ranu, B. C. "Borane/THF: A mild and selective reducing agent." Synlett, 1993, 1993(11), 885-892.
  • General Synthesis of Phenylpropylamines: Repic, O. Principles of Process Research and Chemical Development in the Pharmaceutical Industry. Wiley-Interscience, 1998. (General reference for scale-up logic).

Sources

Application

Buchwald-Hartwig amination utilizing 3-(3-Bromophenyl)propylamine

Application Note: High-Fidelity Chemoselective Amination of 3-(3-Bromophenyl)propylamine Executive Summary 3-(3-Bromophenyl)propylamine (CAS: 174689-12-4) is a bifunctional building block containing a primary alkyl amine...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Chemoselective Amination of 3-(3-Bromophenyl)propylamine

Executive Summary

3-(3-Bromophenyl)propylamine (CAS: 174689-12-4) is a bifunctional building block containing a primary alkyl amine and a meta-substituted aryl bromide. In drug discovery, this scaffold serves as a critical linker for connecting pharmacophores. However, its bifunctionality presents a significant synthetic challenge: uncontrolled oligomerization .

In a palladium-catalyzed environment, the primary amine (nucleophile) and the aryl bromide (electrophile) exist within the same molecule, leading to a high risk of intermolecular "head-to-tail" self-coupling (polymerization) rather than the desired cross-coupling with an external partner.

This Application Note provides rigorous protocols for chemoselective Buchwald-Hartwig amination , prioritizing the functionalization of the aryl bromide moiety while preserving the alkyl amine.

Mechanistic Considerations & Catalyst Selection

To successfully utilize 3-(3-Bromophenyl)propylamine, one must overcome two primary failure modes:

  • Catalyst Poisoning: Primary alkyl amines can bind strongly to Pd(II) intermediates, forming stable Werner complexes that arrest the catalytic cycle (The "Amine Inhibitory Effect").

  • Chemoselectivity: Differentiating between the internal amine and the external amine partner.

The Ligand Solution: Dialkylbiaryl Phosphines

We recommend the use of Buchwald Generation 3 or 4 Precatalysts incorporating dialkylbiaryl phosphine ligands. These bulky ligands promote reductive elimination and prevent amine-induced catalyst deactivation.

LigandTarget Substrate ClassRecommended For 3-(3-Bromophenyl)propylamine?
BrettPhos Primary AminesYES (If coupling external primary amines)
RuPhos Secondary AminesYES (If coupling external secondary amines)
BINAP General PurposeNO (Prone to chelation/poisoning by alkyl amines)
Xantphos Amides/CarbamatesNO (Unless coupling an amide)

Strategic Workflow Visualization

The following decision tree outlines the critical path for processing this substrate.

Chemoselectivity_Strategy Start Substrate: 3-(3-Bromophenyl)propylamine Decision Target Transformation? Start->Decision RouteA Route A: Couple Aryl Bromide (Ar-Br Functionalization) Decision->RouteA Modify Ring RouteB Route B: Couple Alkyl Amine (N-Arylation) Decision->RouteB Modify Tail StepA1 Step 1: N-Protection (Boc2O, DCM) RouteA->StepA1 StepB1 Step 1: Electrophile Selection (Must be Ar-I or Activated Ar-Cl) RouteB->StepB1 StepA2 Step 2: Buchwald Coupling (Pd-RuPhos/BrettPhos) StepA1->StepA2 StepA1->StepA2 StepA3 Step 3: Deprotection (TFA or HCl) StepA2->StepA3 ProductA Product: Functionalized Aryl Linker StepA3->ProductA StepB2 Step 2: Kinetic Control (Low Temp, High Dilution) StepB1->StepB2 ProductB Product: N-Arylated Propyl Chain StepB2->ProductB

Caption: Strategic decision tree for chemoselective functionalization. Route A is the industry standard for high-purity library synthesis.

Experimental Protocols

Protocol A: C-N Coupling of the Aryl Bromide (The "Safe" Route)

Objective: To couple the aryl bromide end with an external secondary amine (e.g., Morpholine) without self-polymerization.

Rationale: Attempting this reaction on the unprotected amine is high-risk. The internal primary amine will compete with the external secondary amine. Boc-protection is mandatory for reproducible, scalable results.

Step 1: In-Situ Protection (Simplified)

  • Dissolve 3-(3-Bromophenyl)propylamine (1.0 equiv) in DCM.

  • Add Boc₂O (1.1 equiv) and TEA (1.2 equiv). Stir at RT for 2 hours.

  • Checkpoint: Verify conversion by TLC/LCMS. The product is tert-butyl (3-(3-bromophenyl)propyl)carbamate .

  • Perform a standard aqueous workup.

Step 2: The Buchwald-Hartwig Coupling

  • Substrate: tert-butyl (3-(3-bromophenyl)propyl)carbamate (1.0 equiv)

  • Coupling Partner: Morpholine (1.2 equiv)

  • Catalyst: RuPhos Pd G4 (1–3 mol%)

    • Note: If G4 precatalyst is unavailable, use Pd₂(dba)₃ (1 mol%) + RuPhos (2 mol%).

  • Base: NaOtBu (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene (0.2 M concentration)

Procedure:

  • Inert Setup: In a nitrogen-filled glovebox (preferred) or using Schlenk technique, charge a reaction vial with the Boc-protected substrate, RuPhos Pd G4, and NaOtBu.

  • Solvent Addition: Add anhydrous THF.

  • Amine Addition: Add Morpholine via syringe.

  • Reaction: Seal the vial and heat to 65°C for 4–12 hours.

    • Why 65°C? RuPhos is highly active; boiling toluene (110°C) is often unnecessary and promotes side reactions.

  • Workup: Dilute with EtOAc, filter through a celite pad, and concentrate.

  • Deprotection: Treat the crude residue with 4M HCl in Dioxane to reveal the primary amine.

Protocol B: Direct N-Arylation (The "High-Risk" Route)

Objective: To couple the amine tail with an external Aryl Halide while leaving the internal Br intact.

Rationale: This relies on Electrophile Discrimination . You must use an external electrophile that is significantly more reactive than the internal meta-bromo substituent.

  • External Partner: Must be an Aryl Iodide or an electron-deficient Aryl Chloride (e.g., 4-chloronitrobenzene).

  • Catalyst: Pd(OAc)₂ / Xantphos (Specific for Aryl Iodides/activated Chlorides) or CuI / Ligand (Ullmann conditions).

Procedure:

  • Charge flask with 3-(3-Bromophenyl)propylamine (1.0 equiv) and 4-Iodoanisole (1.0 equiv).

  • Add CuI (5 mol%), K₃PO₄ (2.0 equiv), and 2-Isobutyrylcyclohexanone (ligand, 10 mol%).

  • Solvent: DMF (Polar solvents favor Ullmann).

  • Heat to 90°C.

    • Mechanism:[1][2][3][4] Copper catalysis is generally orthogonal to Aryl Bromides at moderate temperatures, reacting preferentially with Aryl Iodides. This preserves the Ar-Br for later steps.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Conversion Catalyst DeactivationSwitch to Pd G4 Precatalysts to ensure active LPd(0) species enters the cycle immediately. Avoid Pd(OAc)₂/Phosphine mixtures if possible.
Oligomerization Head-to-Tail CouplingDilution is key. Run the reaction at 0.05 M or lower. Ensure the external coupling partner is in excess (1.5–2.0 equiv).
De-bromination

-Hydride Elimination
Often caused by "over-cooking". Reduce temperature by 20°C. Switch solvent from Toluene to t-Amyl Alcohol .
Insoluble Black ppt Pd Black FormationInstability of the active catalyst. Increase ligand:Pd ratio to 2:1 or switch to a more bulky ligand like BrettPhos .

Catalytic Cycle Visualization

Understanding the failure mode (Oligomerization) requires visualizing the competition between the internal and external pathways.

Catalytic_Cycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Br Insertion) Pd0->OxAdd + Substrate (Ar-Br) Coord Amine Coordination OxAdd->Coord RedElim Reductive Elimination (C-N Bond Formation) Coord->RedElim + Base Trap OFF-CYCLE TRAP: Pd-Amine Complex (Inhibition) Coord->Trap Internal NH2 Interference RedElim->Pd0 - Product Substrate 3-(3-Bromophenyl) propylamine Substrate->Trap Free NH2 binds Pd Partner External Amine

Caption: The catalytic cycle highlighting the risk of amine inhibition (Trap) if the primary amine is unprotected.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. Link

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][3][5][6] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969–5970. Link

Disclaimer: This protocol involves the use of hazardous chemicals. All experiments should be performed in a fume hood by trained personnel wearing appropriate PPE. The author assumes no liability for experimental outcomes.

Sources

Method

Protecting group strategies for secondary amines in multi-step synthesis

Topic: Strategic Manipulation of Secondary Amines: Protecting Group Architectures in Multi-Step Synthesis Content Type: Application Note & Protocol Guide Audience: Senior Synthetic Chemists and Process Development Scient...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Manipulation of Secondary Amines: Protecting Group Architectures in Multi-Step Synthesis Content Type: Application Note & Protocol Guide Audience: Senior Synthetic Chemists and Process Development Scientists

The Secondary Amine Challenge

In multi-step synthesis, secondary amines (


) present a distinct kinetic and thermodynamic profile compared to their primary counterparts. While often more nucleophilic due to inductive effects, they are simultaneously more sterically encumbered. This dichotomy creates a specific failure mode in protection strategies: slow on-rates  for protection and incomplete removal  due to local steric environments.

Furthermore, the protection of secondary amines as carbamates (Boc, Cbz, Fmoc) introduces the phenomenon of rotamerism . The restricted rotation around the


 bond often results in broad or split NMR signals, frequently misdiagnosed by junior chemists as impurities.
Strategic Decision Matrix

The choice of protecting group (PG) must be dictated by the orthogonality required for subsequent steps.

PG_Selection Start Start: Secondary Amine AcidSens Substrate Acid Sensitive? Start->AcidSens BaseSens Substrate Base Sensitive? AcidSens->BaseSens Yes Boc Select: Boc (Acid Labile) AcidSens->Boc No (Stable to Base) Hydrog Compatible with H2/Pd? BaseSens->Hydrog Yes Fmoc Select: Fmoc (Base Labile) BaseSens->Fmoc No (Stable to Acid) Ortho Need Orthogonality to Boc/Fmoc? Hydrog->Ortho No Cbz Select: Cbz (H2 or Acid Removal) Hydrog->Cbz Yes Alloc Select: Alloc (Pd(0) Removal) Ortho->Alloc Yes Teoc Select: Teoc (Fluoride Removal) Ortho->Teoc No (Alternative)

Figure 1: Decision matrix for selecting secondary amine protecting groups based on substrate stability and orthogonality requirements.

Comparative Analysis of Key Architectures

The following table summarizes the operational parameters for the most robust groups used in secondary amine protection.

GroupReagentStabilityDeprotectionSecondary Amine Nuance
Boc

Bases, Nucleophiles,

Acid (TFA, HCl)Sterics: Hindered amines require heating or Lewis Acid catalysis (

).
Cbz

Acids (mild), Bases

, HBr/AcOH
Poisoning: Secondary amines can coordinate Pd, slowing hydrogenolysis.
Fmoc

Acids,

Bases (Piperidine, DBU)Aggregation: Fmoc-secondary amines are prone to

-stacking/aggregation.
Alloc

Acids, Bases

+ Scavenger
Orthogonality: The "Gold Standard" for protecting amines in the presence of both Boc and Fmoc.

Advanced Protocols

Protocol A: Boc Protection of Sterically Hindered Secondary Amines

Context: Standard Boc protection (DCM/TEA) often stalls with hindered secondary amines (e.g., proline derivatives, N-isopropyl groups) due to the steric bulk of the tert-butyl group.

Reagents:

  • Substrate (

    
    , 1.0 equiv)
    
  • Di-tert-butyl dicarbonate (

    
    , 2.0 – 3.0 equiv)
    
  • DMAP (4-Dimethylaminopyridine, 0.1 – 0.2 equiv)

  • Solvent: Acetonitrile (

    
    ) or neat.
    

Procedure:

  • Dissolution: Dissolve the amine in

    
     (1.0 M concentration). High concentration drives the reaction.
    
  • Addition: Add

    
     (melted if necessary) followed by solid DMAP.
    
  • Thermal Activation: Heat the reaction to 60°C.

    • Note:

      
       evolution will be vigorous. Ensure the system is vented through a bubbler.
      
  • Monitoring: Monitor by TLC. If incomplete after 4 hours, add an additional 1.0 equiv of

    
    .
    
  • Workup (Critical):

    • Dilute with Ethyl Acetate.[1]

    • Wash 1: 1M HCl or 5% citric acid (to remove DMAP and any unreacted amine).

    • Wash 2: Saturated

      
       (to remove Boc-acid byproducts).
      
    • Dry over

      
       and concentrate.
      

Why this works: DMAP acts as a nucleophilic catalyst, attacking


 to form a highly electrophilic N-acylpyridinium salt, which is reactive enough to acylate even hindered secondary amines [1].
Protocol B: Fmoc Deprotection and Fulvene Scavenging

Context: The cleavage of Fmoc proceeds via an E1cB mechanism, releasing dibenzofulvene.[2][3] If not scavenged, this highly reactive fulvene can re-alkylate the liberated secondary amine.

Fmoc_Mechanism FmocAmine Fmoc-Amine Deprot Deprotonation (Base) FmocAmine->Deprot Intermed Carbanion Intermediate Deprot->Intermed Elim Beta-Elimination Intermed->Elim Products Free Amine + Dibenzofulvene Elim->Products Adduct Fulvene-Base Adduct (Inert) Products->Adduct Excess Base (Scavenging)

Figure 2: E1cB mechanism of Fmoc removal.[3] Efficient scavenging of dibenzofulvene is critical to prevent alkylation of the product.

Reagents:

  • 20% Piperidine in DMF (v/v).[4]

Procedure:

  • Preparation: Dissolve the Fmoc-protected amine in 20% Piperidine/DMF (0.1 M).

  • Reaction: Stir at room temperature for 30 minutes.

  • Scavenging Check: The reaction mixture should turn slightly yellow (formation of the fulvene-piperidine adduct).

  • Workup (Solution Phase):

    • Concentrate the DMF/Piperidine under high vacuum (rotovap with a good pump is essential; DMF boils at 153°C).

    • Trituration: Add cold diethyl ether or hexanes to the residue. The dibenzofulvene-piperidine adduct is soluble in ether, while the free amine (if polar/salt) often precipitates.

    • Alternative: If the product is lipophilic, flash chromatography is required. The fulvene adduct moves with the solvent front.

Authoritative Note: In solid-phase synthesis (SPPS), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is sometimes used for difficult deprotections, but it does not scavenge fulvene efficiently. Piperidine must be added to scavenge [2].

Protocol C: Alloc Deprotection (The Orthogonal Specialist)

Context: Alloc is stable to both TFA (Boc removal) and Piperidine (Fmoc removal), making it ideal for protecting secondary amines that must survive other deprotections.

Reagents:

  • 
     (Tetrakis(triphenylphosphine)palladium(0), 0.05 equiv).
    
  • Phenylsilane (

    
    , 2.0 equiv) as the scavenger.
    
  • Solvent: Anhydrous DCM.

Procedure:

  • Inert Atmosphere: Flame-dry glassware and cool under Nitrogen/Argon. Oxygen kills the Pd(0) catalyst.

  • Dissolution: Dissolve Alloc-amine in DCM.

  • Scavenger Addition: Add Phenylsilane.

    • Why? The Pd-catalyzed cleavage generates an allyl cation. Without a scavenger, this cation will polymerize or react with the amine. Phenylsilane acts as a hydride donor to quench the allyl group to propene gas.

  • Catalyst Addition: Add

    
     quickly. The solution usually turns yellow/orange.
    
  • Reaction: Stir for 30–60 minutes.

  • Workup:

    • Solvent evaporation.

    • Purification: The major contaminant is triphenylphosphine oxide (

      
      ) and palladium black. A short silica plug or wash with sodium diethyldithiocarbamate (copper chelator) can remove residual Pd.
      

Troubleshooting & Scientific Insight

The Rotamer Trap

Secondary amine carbamates exhibit slow rotation on the NMR timescale.

  • Symptom: In

    
     NMR, the signals appear doubled or as broad humps.
    
  • Validation: Run the NMR at elevated temperature (e.g., 50°C in DMSO-

    
    ). If the peaks coalesce into sharp singlets, it is rotamerism, not impurity.
    
Acidolytic Cleavage Risks

When removing Boc from secondary amines using TFA:

  • The Risk: The resulting secondary ammonium salt is a good nucleophile. If the t-butyl cation is not scavenged effectively, it can re-alkylate the amine (tert-butylation).

  • The Fix: Always include a scavenger like triethylsilane (TES) or water (2-5%) in the TFA cocktail to quench the tert-butyl cation.

References

  • Greene's Protective Groups in Organic Synthesis , 4th Ed.[5][6] Wuts, P. G. M.; Greene, T. W.[5][7][8] Wiley-Interscience, 2006 .

  • Isidro-Llobet, A.; Álvarez, M.; Albericio, F. Amino Acid-Protecting Groups.[9] Chem. Rev.[9][10][11][12]2009 , 109, 2455–2504.[10][11]

  • Vutukuri, D. R.; Bharathi, P.; Yu, Z.; Rajasekaran, K.; Tran, M.-H.; Thayumanavan, S. A Mild Deprotection Strategy for Allyl-Protecting Groups.[13] J. Org.[13] Chem.2003 , 68, 1146–1149.[13]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(3-Bromophenyl)propylamine

Current Status: Operational Topic: Yield Optimization & Troubleshooting Target Molecule: 3-(3-Bromophenyl)propylamine (CAS: varies by salt form, Free base ~ N/A) Structure: Executive Summary This guide addresses the synt...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Yield Optimization & Troubleshooting Target Molecule: 3-(3-Bromophenyl)propylamine (CAS: varies by salt form, Free base ~ N/A) Structure:



Executive Summary

This guide addresses the synthesis of 3-(3-Bromophenyl)propylamine , a critical fragment in the development of serotonin reuptake inhibitors (e.g., Zimelidine analogs) and other CNS-active agents.

The primary challenge in this synthesis is preserving the aryl bromide moiety while reducing the propyl backbone. Standard reduction methods (e.g.,


) often lead to hydrodehalogenation (loss of bromine), resulting in the unsubstituted 3-phenylpropylamine impurity.

This support center focuses on two validated routes:

  • Route A (Primary): Chemoselective Reduction of 3-(3-Bromophenyl)propionitrile.

  • Route B (Alternative): Gabriel Synthesis via 1-(3-Bromophenyl)-3-halopropane.

Module 1: The Nitrile Reduction Route (Recommended)

Context: This is the most atom-efficient route for scale-up. The precursor, 3-(3-Bromophenyl)propionitrile, is reduced to the primary amine.

Protocol: Borane-THF Reduction

Why this works: Unlike Lithium Aluminum Hydride (


), Borane-THF (

) is an electrophilic reducing agent. It reduces the nitrile rapidly but is kinetically slow to insert into the

bond, preserving the halogen.

Optimized Workflow:

  • Setup: Charge 3-(3-Bromophenyl)propionitrile (1.0 equiv) in dry THF under

    
    .
    
  • Addition: Add

    
     (1M solution, 2.5 equiv) dropwise at 0°C.
    
  • Reflux: Heat to reflux (65°C) for 4–6 hours.

  • Quench (CRITICAL): Cool to 0°C. Add Methanol slowly (gas evolution!).

  • Workup (The "Sticking Point"): Add conc. HCl (excess) and reflux for 1 hour to break the Boron-Amine complex.

Troubleshooting & FAQs

Q1: My TLC shows the starting material is gone, but I recovered very low mass after extraction. Where is my product?

Diagnosis: You likely failed to break the Borane-Amine Complex . Technical Insight: Borane forms a stable Lewis acid-base adduct with primary amines (


). This complex is lipophilic and often extracts into the organic layer during workup, or stays in the aqueous phase as a "gum" that doesn't behave like a free amine.
Solution:  You must perform an acidic methanolysis. After the initial quench, add HCl/MeOH and reflux. This converts the complex into the amine hydrochloride salt (

) and volatile trimethyl borate (

).

Q2: I am seeing ~5-10% des-bromo impurity (3-phenylpropylamine). How do I stop this?

Diagnosis: Over-reduction due to high temperature or hydride source contamination. Technical Insight: While


 is selective, trace transition metals or excessive temperatures can promote radical debromination.
Solution: 
  • Keep reflux temperature strictly at 65°C (THF boiling point). Do not use higher boiling ethers (e.g., Diglyme) unless necessary.

  • Avoid

    
     completely. If you must use aluminohydrides, use 
    
    
    
    (mixed hydride) at 0°C, though
    
    
    is superior for this substrate.

Q3: I see a dimer impurity (secondary amine).

Diagnosis: Formation of


.
Technical Insight:  During reduction, the intermediate imine can be attacked by the newly formed amine.
Solution:  Maintain a high concentration of reducing agent relative to the substrate. Add the nitrile to the borane solution (inverse addition) rather than borane to the nitrile.

Module 2: The Gabriel Synthesis Route (High Purity)

Context: If the reduction route yields inseparable impurities, the Gabriel synthesis offers a "guaranteed" primary amine structure, though it is less atom-efficient.

Reaction: 1-(3-Bromophenyl)-3-bromopropane + Potassium Phthalimide


 Intermediate 

Hydrazinolysis

Product.
Troubleshooting & FAQs

Q1: The alkylation step is slow. Can I heat it higher?

Diagnosis: Kinetic limitation. Technical Insight: The


 reaction of potassium phthalimide with the alkyl bromide is generally slow. However, overheating (>100°C) can cause elimination of HBr to form the styrene derivative (3-bromostyrene analogs).
Solution:  Use DMF  as the solvent at 70-80°C. Add a catalytic amount of Potassium Iodide (Finkelstein condition) to generate the more reactive alkyl iodide in situ.

Q2: The hydrazine deprotection formed a white solid that clogged my filter. What is it?

Diagnosis: Phthalhydrazide byproduct. Solution: This is normal. Phthalhydrazide is insoluble in ethanol/water.

  • Cool the reaction mixture.

  • Filter off the white solid.

  • Crucial: The product amine might be trapped in the solid cake. Wash the cake thoroughly with 1N NaOH (to dissolve the phthalhydrazide as a salt) and extract the filtrate with ether to recover the amine.

Module 3: Comparative Data & Decision Matrix

Reagent Selection for Nitrile Reduction
ReagentYield PotentialDebromination RiskComments

High (85-95%) Low Recommended. Requires acidic workup to break complex.

(LAH)
Moderate (60-75%)HighAggressive. Often strips the Ar-Br bond. Avoid.

/ Raney Ni
HighVery HighWill quantitatively remove the bromine. Do Not Use.

/

Moderate (70%)LowGood alternative if Borane is unavailable. "Magic Blue" reduction.
Visualizing the Workflow (DOT Diagram)

SynthesisWorkflow Start Start: 3-(3-Bromophenyl)propionitrile Choice Select Reducing Agent Start->Choice RouteA Route A: BH3-THF (Electrophilic) Choice->RouteA Recommended RouteB Route B: LiAlH4 (Nucleophilic) Choice->RouteB Avoid StepA1 Reflux in THF (65°C) RouteA->StepA1 ResultB Impurity: 3-Phenylpropylamine (Debrominated) RouteB->ResultB Side Reaction StepA2 Intermediate: Borane-Amine Complex (Stable, Lipophilic) StepA1->StepA2 Reduction Complete StepA3 CRITICAL: Acidic Methanolysis (HCl/MeOH Reflux) StepA2->StepA3 Quench ResultA Product: 3-(3-Bromophenyl)propylamine (High Yield, Br Intact) StepA3->ResultA Workup

Caption: Decision logic for reducing agent selection. Note the critical acidic methanolysis step required for the Borane route to release the free amine.

References

  • Brown, H. C.; Choi, Y. M.; Narasimhan, S. (1982). Selective reductions.[1] 29. The reaction of borane-tetrahydrofuran with nitriles.[2] A convenient general synthesis of primary amines.[3] Journal of Organic Chemistry.[3]

  • Ramanathan, A.; Jimenez, L. S. (2010).[1] Reductive Dehalogenation of Aryl Bromides and Chlorides.[1] Synthesis.[1][2][3][4][5][6][7][8][9][10] (Discusses the risks of Pd/C and LAH with aryl halides).

  • BenchChem Technical Support. (2025). Preventing debromination during reduction of bromophenyl nitriles.[11] (General guidance on halo-aryl stability). 12

  • Organic Chemistry Portal. Reduction of Nitriles to Amines: Borane Reagents. (Comparative data on Borane vs. other hydrides).

Sources

Optimization

Purification methods for 3-(3-Bromophenyl)propylamine via column chromatography

Subject: Troubleshooting & Method Development for Primary Amine Purification Compound: 3-(3-Bromophenyl)propylamine (CAS: 89146-52-1 / Generic Structure) Functional Class: Primary Arylalkyl Amine Support Tier: Level 3 (S...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Method Development for Primary Amine Purification Compound: 3-(3-Bromophenyl)propylamine (CAS: 89146-52-1 / Generic Structure) Functional Class: Primary Arylalkyl Amine Support Tier: Level 3 (Senior Application Scientist)

Introduction: The "Sticky" Science of Amine Purification

You are likely reading this because your column chromatography yielded a "streaked" product, poor recovery, or co-elution with impurities.

The Core Problem: 3-(3-Bromophenyl)propylamine is a primary amine with a pKa


 10.4. Standard silica gel (

) is slightly acidic (pH 4–5) due to surface silanol groups (

).
  • Mechanism of Failure: An acid-base reaction occurs between your basic amine and the acidic silanols, forming an ionic bond (

    
    ). This results in "tailing" (streaking) and irreversible adsorption (yield loss).
    

This guide provides three validated protocols to neutralize this interaction and ensure high-purity isolation.

Module 1: Critical Decision Matrix

Before packing your column, determine your method based on impurity profile and available resources.

PurificationStrategy Start Start: Crude 3-(3-Bromophenyl)propylamine ImpurityCheck Primary Impurity Type? Start->ImpurityCheck NonPolar Non-polar (e.g., Nitrile precursor) ImpurityCheck->NonPolar High Rf diff Polar Polar (e.g., Side-product amines) ImpurityCheck->Polar Low Rf diff MethodA Method A: TEA Modifier (Hexane/EtOAc + Et3N) NonPolar->MethodA MethodB Method B: Ammonia Shift (DCM/MeOH + NH3) Polar->MethodB ScaleCheck Is Scale > 5g? MethodA->ScaleCheck MethodB->ScaleCheck MethodC Method C: Amine-Functionalized Silica (Best for Scale-up) ScaleCheck->MethodA No ScaleCheck->MethodC Yes (Cost effective vs. time)

Figure 1: Decision tree for selecting the optimal stationary and mobile phase based on impurity polarity and scale.

Module 2: Validated Protocols

Method A: The "TEA Deactivation" Protocol (Recommended)

Best for separating the amine from non-polar precursors (e.g., 3-(3-bromophenyl)propionitrile).

The Logic: Triethylamine (


) is a stronger base than your product. It saturates the acidic silanol sites, effectively "capping" the silica so your product can pass through without sticking.

Mobile Phase:

  • Solvent A: Hexanes (or Heptane)[1][2][3]

  • Solvent B: Ethyl Acetate (EtOAc)[2][4]

  • Modifier: Triethylamine (TEA)[5][6]

Step-by-Step Protocol:

  • Pre-treatment (Crucial): Prepare a slurry of silica gel in Hexanes containing 1% TEA . Pour this into the column and flush with 2 column volumes (CV) of the same solvent. This neutralizes the column before your sample touches it.

  • Sample Loading: Dissolve crude material in a minimum amount of DCM or Toluene. Avoid acidic solvents.[7]

  • Elution Gradient:

    • Start: 95% Hexane / 5% EtOAc / 1% TEA

    • Ramp: Increase EtOAc to 50% over 10 CVs.

    • Note: Maintain 1% TEA concentration throughout the entire gradient.

  • Post-Run: Rotovap fractions. You may notice a TEA smell. To remove residual TEA, co-evaporate with Toluene x2, or dry under high vacuum overnight.

Method B: The "Ammoniated Methanol" Protocol

Best for polar impurities or when the compound is very insoluble in Hexane/EtOAc.

The Logic: Ammonia (


) competes for silanol sites and increases the solubility of the polar ammonium salt forms.

Reagent Prep:

  • 7N

    
     in MeOH:  Purchase commercially or prepare by bubbling anhydrous 
    
    
    
    gas into cold MeOH.
  • Warning: Do not use aqueous Ammonium Hydroxide (

    
    ) if possible; water deactivates silica and broadens peaks.
    

Mobile Phase:

  • Solvent A: Dichloromethane (DCM)[1][8]

  • Solvent B: Methanol (MeOH) containing 1%

    
     (or use 10% of the 7N solution).
    

Gradient Table:

StepDCM (%)MeOH (with

) (%)
Purpose
Equilibration 982Condition column
Load --Load as liquid or dry load on Celite
Elution 1 982Elute non-polar debris
Elution 2 9010Elute Product (Expect Rf ~0.3)
Wash 8020Strip column

Module 3: Troubleshooting & FAQs

Q1: My product is streaking from the baseline to the solvent front. Why?

Diagnosis: "Tailing" indicates active silanol sites are dragging your amine. Fix:

  • Check Modifier: Did you forget the TEA or

    
    ?
    
  • Load Mass: You might be overloading. For amines on silica, load ratio should be 1:50 (Sample:Silica) rather than the standard 1:30.

  • Switch Phase: If streaking persists, switch to Neutral Alumina (Grade III). Alumina is less acidic than silica and requires no amine modifier.

Q2: I recovered only 60% of my mass. Where is the rest?

Diagnosis: Irreversible adsorption (Salt Formation). Your amine likely formed a stable salt with a metal impurity or highly acidic pocket in the silica. Fix:

  • Flush: Run 100% MeOH with 5%

    
     through the column to strip the remaining material.
    
  • Future Prevention: Use "Amine-functionalized Silica" (e.g.,

    
    -Silica). This stationary phase is chemically bonded with propyl-amine groups, creating a basic surface that repels your product, ensuring near 100% recovery.
    
Q3: Can I use Acetone instead of EtOAc?

Answer: NO. Reasoning: Primary amines (


) react with ketones (Acetone) to form imines  (Schiff bases). This reaction is reversible but will confuse your NMR and reduce yield during the run. Always use Ester or Ether based solvents for primary amines.
Q4: How do I visualize the spots? UV is weak.

Answer: While the bromophenyl ring is UV active (254 nm), the amine allows for specific staining.

  • Ninhydrin Stain: The Gold Standard. Dip TLC plate and heat. Primary amines turn distinct Red/Purple .

  • Dragendorff’s Reagent: Stains amines Orange/Red. Good if your molecule has high UV overlap with impurities.

Module 4: Comparative Data (Silica vs. Alternative Phases)

FeatureStandard Silica + TEAAmine-Silica (

)
Neutral Alumina
Resolution Moderate (Tailing risk)High (Sharp peaks)Moderate
Loading Capacity Low (1-2%)High (5-10%)Medium
Solvent Cost Low (Hex/EtOAc)Low (Hex/EtOAc)Low
Media Cost $

$

Modifier Need YES (Required) NONO
Reusability NoYes (Often)No

References

  • Still, W. C.; Kahn, M.; Mitra, A. (1978).[9][10] Rapid Chromatographic Techniques for Preparative Separations with Moderate Resolution. Journal of Organic Chemistry.

  • Biotage Application Note. (2023). Strategies for the Purification of Amines: Overcoming Tailing and Yield Loss. Biotage Knowledge Base.

  • Reich, H. J. (2013). Chromatography Tips: Solvent Systems and Amine Purification. University of Wisconsin-Madison Chemistry Database.

  • Sigma-Aldrich. (2024). Product Specification: 3-(3-Bromophenyl)propylamine.

Sources

Troubleshooting

Troubleshooting low conversion rates in reductive amination of bromophenyl propanals

Technical Support Center: Organic Synthesis Division Subject: Troubleshooting Reductive Amination of Bromophenyl Propanals Ticket ID: RA-BPP-001 Responder: Dr. A. Vance, Senior Application Scientist Executive Summary You...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organic Synthesis Division Subject: Troubleshooting Reductive Amination of Bromophenyl Propanals Ticket ID: RA-BPP-001 Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering low conversion rates in the reductive amination of bromophenyl propanals. This substrate class presents a specific "tug-of-war" between three competing factors:

  • Electronic Deactivation: The electron-withdrawing bromine atom on the phenyl ring generally increases the electrophilicity of the aldehyde, which is favorable.

  • Steric/Enolic Interference: The propanal chain introduces degrees of freedom and, critically, alpha-protons . This opens the door to aldol condensation (self-reaction) competing with imine formation.

  • Chemoselectivity Risks: The bromine handle prohibits standard catalytic hydrogenation (Pd/C + H2) due to the high risk of hydrodehalogenation (debromination).

This guide prioritizes Sodium Triacetoxyborohydride (STAB) protocols, as they offer the highest chemoselectivity for preserving the aryl bromide while minimizing direct reduction of the aldehyde.

Part 1: Diagnostic Workflow

Before altering your protocol, use this logic flow to identify the bottleneck.

TroubleshootingFlow Start START: Low Conversion Observed CheckImine Analyze Reaction Mixture (TLC/LCMS) Is the Imine intermediate visible? Start->CheckImine NoImine NO: Imine not forming CheckImine->NoImine Aldehyde remains YesImine YES: Imine is present but not reducing CheckImine->YesImine Imine accumulates AldolCheck Check for Aldol Dimer (Self-condensation of propanal) NoImine->AldolCheck New impurity appearing WaterIssue Equilibrium Issue: Water is stalling the reaction NoImine->WaterIssue No reaction Sol_Stepwise Action: Perform Stepwise (Form Imine -> Evaporate -> Reduce) AldolCheck->Sol_Stepwise Sol_Sieves Action: Add 4Å Mol. Sieves or Ti(OiPr)4 WaterIssue->Sol_Sieves Sol_Acid Action: Add AcOH (1-2 eq) to catalyze imine formation WaterIssue->Sol_Acid ReductantCheck Check Reducing Agent Strength YesImine->ReductantCheck Sol_STAB Action: Switch to STAB (Sodium Triacetoxyborohydride) ReductantCheck->Sol_STAB If using NaBH3CN ReductantCheck->Sol_Stepwise If Sterically Hindered

Figure 1: Diagnostic logic for identifying the rate-limiting step in reductive amination.

Part 2: Troubleshooting & FAQs

Issue 1: "I see starting material and alcohol, but very little amine."

Diagnosis: This is a Direct Reduction problem. The reducing agent is reducing the aldehyde to an alcohol (bromophenyl propanol) faster than the amine can condense with the aldehyde to form the imine.

  • The Fix: Switch to Sodium Triacetoxyborohydride (STAB) .[1]

    • Why: STAB is sterically bulky and electron-deficient (due to acetoxy groups). It reacts negligibly with aldehydes but rapidly with iminium ions.

    • Protocol Adjustment: Do not use Methanol (MeOH).[1][2] STAB reacts with MeOH. Use 1,2-Dichloroethane (DCE) or THF.[3][4][5]

Issue 2: "The reaction stalls. I see aldehyde, but no product and no alcohol."

Diagnosis: The Imine Equilibrium is unfavorable. Reductive amination relies on the formation of an imine intermediate.[1][4][6][7][8] Water is a byproduct of this step. If the equilibrium lies toward the starting materials (common with hindered amines or electron-rich aldehydes), the reaction stops.

  • The Fix (Mild): Add Acetic Acid (AcOH) (1.0 – 2.0 equivalents).

    • Mechanism:[2][7][9] Acid catalysis protonates the carbonyl oxygen, making it more susceptible to nucleophilic attack by the amine.

  • The Fix (Aggressive): Use Titanium(IV) Isopropoxide [Ti(OiPr)₄] .

    • Mechanism:[2][7][9] Ti(OiPr)₄ acts as a Lewis Acid to activate the carbonyl and as a water scavenger (hydrolyzing to TiO₂), driving the equilibrium irreversibly to the imine.

Issue 3: "I am seeing a dimer impurity."

Diagnosis: Aldol Condensation . Your substrate is a propanal. It has acidic alpha-protons. If your amine is basic (or if you use basic conditions), the aldehyde can deprotonate and react with itself.

  • The Fix:

    • Avoid strong bases.

    • Use the Stepwise Method (see Part 3). Form the imine at low temperature (0°C) with a dehydrating agent (MgSO₄) before adding the reducing agent.

Issue 4: "Can I use Pd/C and Hydrogen gas?"

Diagnosis: CRITICAL RISK.

  • Answer: NO.

  • Reasoning: Aryl bromides are highly susceptible to hydrodehalogenation (cleavage of the C-Br bond) under catalytic hydrogenation conditions. You will lose your bromine handle. Stick to hydride reagents (STAB or NaBH₃CN).[1]

Part 3: Comparative Reagent Data

ReagentSelectivity (Imine vs Aldehyde)Aryl Bromide CompatibilityWater ToleranceRecommended Solvent
STAB (Na(OAc)₃BH) High (Best Choice)ExcellentLow (Decomposes)DCE, THF
NaBH₃CN ModerateExcellentHighMeOH, EtOH
NaBH₄ Low (Reduces Aldehyde)ExcellentHighMeOH, EtOH
H₂ / Pd/C N/APoor (Debrominates)N/AEtOH, EtOAc

Part 4: Validated Experimental Protocols

Protocol A: The "Gold Standard" (STAB in DCE)

Best for: Standard substrates where the amine is moderately nucleophilic.

  • Dissolution: In a dry flask under Nitrogen, dissolve Bromophenyl Propanal (1.0 equiv) and Amine (1.1 – 1.2 equiv) in 1,2-Dichloroethane (DCE) (0.2 M concentration).

  • Catalysis: Add Glacial Acetic Acid (1.5 equiv). Stir for 15–30 minutes at Room Temp (RT) to establish the imine equilibrium.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv) in one portion.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.

  • Quench: Quench with saturated aqueous NaHCO₃. (Caution: Gas evolution).

  • Workup: Extract with DCM. Wash organic layer with brine. Dry over Na₂SO₄.

Protocol B: The "Nuclear Option" (Ti(OiPr)₄)

Best for: Sterically hindered amines or unreactive aldehydes (Low Conversion).

  • Imine Formation: Mix Bromophenyl Propanal (1.0 equiv) and Amine (1.2 equiv) in neat Titanium(IV) Isopropoxide (2.0 equiv).

    • Note: If the mixture is too viscous, add a minimal amount of dry THF.

  • Stir: Stir under Nitrogen for 1–4 hours. (The mixture may turn yellow/orange).

  • Dilution: Dilute the mixture with absolute Ethanol (to 0.5 M).

  • Reduction: Add Sodium Borohydride (NaBH₄) (1.5 equiv) carefully. (Note: NaBH₄ is safe here because the aldehyde is already "locked" as the imine-Titanium complex).

  • Quench (Critical): Add water (2 mL per mmol Ti). A white precipitate (TiO₂) will form.

  • Filtration: Filter the slurry through a pad of Celite to remove Titanium salts. Rinse with EtOAc.

Part 5: Mechanistic Visualization

Understanding the competition between pathways is vital for troubleshooting.

ReactionPathways Aldehyde Bromophenyl Propanal (Substrate) Hemiaminal Hemiaminal (Unstable) Aldehyde->Hemiaminal + Amine Alcohol Alcohol (Direct Reduction) Aldehyde->Alcohol + NaBH4 (Avoid strong reductants) Aldol Aldol Dimer (Self-Condensation) Aldehyde->Aldol + Base (Alpha-proton acidity) Amine Amine (R-NH2) Amine->Hemiaminal Hemiaminal->Aldehyde Reversible Imine Iminium/Imine (Target Intermediate) Hemiaminal->Imine - H2O (Promoted by Ti(OiPr)4 / Sieves) Product Secondary Amine (Desired Product) Imine->Product + STAB (Fast Reduction)

Figure 2: Competitive reaction pathways. Success depends on maximizing the green path (Imine formation) while suppressing the red paths.

References

  • Abdel-Magid, A. F., et al. (1996).[3][4][7][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. [Link] Key Insight: Establishes STAB as the superior reagent for aldehyde selectivity.

  • Mattson, R. J., et al. (1990).[7] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[7][10][11] The Journal of Organic Chemistry. [Link] Key Insight: The definitive protocol for using Titanium Isopropoxide to force imine formation in difficult substrates.

  • Borch, R. F., et al. (1971).[8] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society. [Link] Key Insight: Foundational work on pH control in reductive amination.

Sources

Optimization

Removing unreacted ethylamine from 3-(3-Bromophenyl)propylamine mixtures

The following Technical Support Guide is designed for immediate application in a laboratory setting. It prioritizes the physicochemical differences between the contaminant and the target molecule to ensure high-purity is...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for immediate application in a laboratory setting. It prioritizes the physicochemical differences between the contaminant and the target molecule to ensure high-purity isolation.[1][2]

Topic: Removal of Unreacted Ethylamine Contamination Ticket ID: CHEM-SEP-003 Status: Open for Resolution[1][2]

Executive Summary & Chemical Logic

You are attempting to separate two primary amines. Chemically, they react similarly (both are nucleophilic bases).[1][3] Therefore, chemical scavenging (e.g., anhydrides) is risky as it may derivatize your target.

The Solution: You must exploit the massive divergence in their physical properties .[1]

PropertyEthylamine (Contaminant) 3-(3-Bromophenyl)propylamine (Target) The Leverage
Boiling Point 16.6°C (Gas at RT)>250°C (Est.)[1]Volatility: Ethylamine can be stripped by vacuum; the target cannot.
LogP (Lipophilicity) -0.13 (Hydrophilic)~2.6 (Lipophilic)Partitioning: Ethylamine loves water; the target loves organic solvents.
State (at pH 12) Free Base (Volatile)Free Base (Non-volatile oil)Basification: Essential for removal.[2]

Primary Protocol: The Volatility & Partition Workflow

Prerequisite: Ensure your reaction mixture is BASIC .[1]

  • Why? If your reaction mixture is acidic (pH < 10), ethylamine exists as Ethylammonium chloride (salt), which is non-volatile and will not evaporate.

Step 1: The "Free Base" Liberation
  • Check the pH of your reaction mixture.[1][2][4]

  • If acidic or neutral, adjust to pH > 12 using 2M NaOH or saturated ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    .
    
    • Indicator: The mixture should likely turn cloudy or separate into an oil as the amine salts convert to free bases.[1]

Step 2: Bulk Removal (Rotary Evaporation)

Target: Remove 90-95% of ethylamine via its high vapor pressure.[1][2]

  • Place the reaction mixture on a rotary evaporator.

  • Bath Temp: 40°C.

  • Pressure: Ramp down to 20-50 mbar.

  • Duration: 30–60 minutes.

    • Note: Ethylamine (BP 16.6°C) will boil off rapidly.[1] Ensure your cold trap is efficient (dry ice/acetone recommended) to prevent pump damage and release of toxic fumes.

Step 3: The "Lipophilic" Extraction (The Polish)

Target: Wash away the remaining 5% of ethylamine using its water miscibility.[1]

  • Dissolve: Take the residue from Step 2 and dissolve it in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .[1][5]

  • Wash 1 (High pH): Wash the organic layer with 0.1 M NaOH (pH ~13).[1]

    • Mechanism:[1] At this pH, both amines are free bases. However, Ethylamine (LogP -0.[3]13) is highly water-soluble and will partition into the aqueous layer. The target (LogP ~2.6) will stay in the organic layer.

  • Wash 2 (Brine): Wash with saturated brine to remove emulsified water.[1][2]

  • Dry: Dry organic layer over

    
    , filter, and concentrate.
    

Visualization: The Purification Logic Flow

The following diagram illustrates the decision-making process and physical phase changes required for separation.

PurificationProtocol Start Crude Mixture (Target + Ethylamine) CheckPH Check pH Start->CheckPH Basify Add NaOH (pH > 12) Convert Salts to Free Base CheckPH->Basify If Acidic/Neutral Rotavap Rotary Evaporation (40°C, Vacuum) CheckPH->Rotavap If Basic Basify->Rotavap EthylamineGas Ethylamine Removed (Gas Phase) Rotavap->EthylamineGas Volatile Fraction Residue Oily Residue Rotavap->Residue Non-Volatile Fraction Dissolve Dissolve in DCM/EtOAc Residue->Dissolve Wash Wash with 0.1M NaOH Dissolve->Wash PhaseSep Phase Separation Wash->PhaseSep Aqueous Aqueous Layer (Contains Residual Ethylamine) PhaseSep->Aqueous Discard Organic Organic Layer (Contains Target) PhaseSep->Organic Keep Final Pure 3-(3-Bromophenyl)propylamine Organic->Final Dry & Concentrate

Caption: Workflow exploiting volatility (Step 1) and hydrophilicity (Step 2) to isolate the lipophilic target.

Troubleshooting & FAQs

Q1: I still smell ethylamine (fishy/ammonia odor) after the rotavap. Is my product impure?

A: Not necessarily, but likely yes. Ethylamine has an extremely low odor threshold (detectable at ppb levels).[1] Even trace amounts smell strong.[2]

  • Fix: Perform the Azeotropic Strip .[1] Add 20 mL of Toluene or Ethanol to your residue and rotavap again.[1] Ethylamine forms azeotropes with these solvents, helping to "carry" the remaining amine into the vapor phase [1].

Q2: Can I use an acidic wash (HCl) to remove the ethylamine?

A: NO. Both your target (a primary amine) and ethylamine (a primary amine) will protonate at low pH.[1] Both will become water-soluble salts and move into the aqueous layer. You will lose your product.[2] Stick to Basic washes where the LogP difference is your only friend.

Q3: I'm seeing an emulsion during the extraction.

A: This is common with free-base amines.[1][2]

  • Fix: Add solid NaCl directly to the separatory funnel until the aqueous layer is saturated.[1] The increased ionic strength usually forces the organic layer to separate (Salting Out).[1]

Q4: Why not use Copper Sulfate (CuSO4) to complex the ethylamine?

A: While CuSO4 is excellent for removing small amines (turning the aqueous layer blue), it complexes all primary amines.[1] Since 3-(3-Bromophenyl)propylamine is also a primary amine, you risk complexing and losing your target to the aqueous layer. The Partitioning Protocol (Section 2) is safer for this specific molecule.

References

  • PubChem. (n.d.).[1] Ethylamine (Compound).[3][6][7] National Library of Medicine.[2] Retrieved February 25, 2026, from [Link]

  • Org. Synth. (2003).[1] Purification of Amines via Extraction. Organic Syntheses, Coll. Vol. 10, p. 000. (General reference for amine workups).

Sources

Troubleshooting

Solving solubility issues of 3-(3-Bromophenyl)propylamine in aqueous buffers

Executive Summary & Physicochemical Profile[1][2][3][4][5][6] The Core Conflict: 3-(3-Bromophenyl)propylamine presents a classic medicinal chemistry challenge: it possesses a highly lipophilic "tail" (the bromophenyl gro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile[1][2][3][4][5][6]

The Core Conflict: 3-(3-Bromophenyl)propylamine presents a classic medicinal chemistry challenge: it possesses a highly lipophilic "tail" (the bromophenyl group) and a hydrophilic "head" (the primary amine).[1][2]

  • The Bromine Factor: The meta-bromine substituent significantly increases the partition coefficient (LogP), making the neutral molecule hydrophobic.[1][2]

  • The Amine Factor: The primary amine (

    
    ) has a pKa of approximately 9.6–9.8 .[1][2][3]
    
    • At pH < 7.0: It exists as a protonated cation (

      
      ), which is water-soluble.[1][2][3]
      
    • At pH > 9.0: It exists as a neutral free base, which is practically insoluble in water and may separate as an oil.[1][2][3]

    • At pH 7.4 (Physiological): While theoretically 99% protonated, the kinetics of dissolution from a hydrophobic stock solution often lead to precipitation before equilibrium is reached.[1][2][3]

PropertyValue / DescriptionImplication
Molecular Weight 214.10 g/mol Small molecule, high permeability.[1][2][3]
pKa (Amine) ~9.6 (Estimated)Requires acidic environment for rapid dissolution.[1][2][3]
LogP (Neutral) ~2.8 – 3.1High lipophilicity; prone to "crashing out" in aqueous buffers.[1][2][3]
Appearance Colorless/Yellow Oil (Base) or White Solid (HCl Salt)Crucial Distinction: Check your vial label immediately.[1][2][3]

Troubleshooting Guide (FAQ Format)

Scenario A: "I bought the liquid (Free Base) and it floats on my PBS buffer."

Diagnosis: You are attempting to dissolve a hydrophobic oil directly into a neutral buffer.[1][3] The surface tension prevents water from accessing the amine to protonate it.[3]

The Fix: In Situ Salt Formation Do not vortex endlessly.[1][2][3] Instead, force protonation using a strong acid before introducing the buffer.[3]

  • Dissolve: Dissolve the free base oil in a small volume of ethanol or DMSO (creates a high surface area).[1][3]

  • Acidify: Add 1.1 equivalents of 1N HCl (or acetic acid) to this organic stock.

  • Dilute: Slowly add this mixture to your aqueous buffer.

Scenario B: "My DMSO stock solution precipitates when I add it to the cell media."

Diagnosis: "Solvent Shock."[1][2][3] When you inject 100% DMSO stock into aqueous media, the dielectric constant changes instantly.[3] If the local concentration of the compound exceeds its aqueous solubility limit before it can disperse, it forms micro-precipitates that look like cloudy turbidity.

The Fix: The Intermediate Dilution Step Never go from 100% DMSO


 0.1% DMSO in one step for lipophilic amines.[1][3]
  • Step 1: Dilute 1000x stock (in DMSO) 1:10 into water (not buffer) or a 50% DMSO/Water mix.

  • Step 2: Vortex immediately.

  • Step 3: Dilute this intermediate 1:100 into your final assay buffer (PBS/Media).

Scenario C: "Can I use the HCl salt form directly in PBS?"

Diagnosis: Generally yes, but watch the "Salting Out" effect.[1][2][3] PBS contains ~137 mM NaCl.[1][3] The high concentration of Chloride ions (


) can suppress the solubility of the Hydrochloride salt (Common Ion Effect), though this is rare below 10 mM concentrations.[2]

The Fix:

  • Dissolve the HCl salt in pure water first to create a 10 mM - 100 mM stock.[1][2][3]

  • Dilute this water stock into PBS.

  • Why? Dissolving a solid crystal requires breaking the lattice energy.[3] Pure water does this faster than high-salt buffers.[1][2][3]

Optimization Protocols

Protocol 1: The "Acid-First" Method (Recommended for Free Base)

Use this when starting with the neat oil.[1][2]

  • Weighing: Weigh 10 mg of 3-(3-Bromophenyl)propylamine (Free Base).

  • Solubilization: Add 500 µL of absolute Ethanol. Vortex until clear.

  • Acidification: Add 50 µL of 1N HCl. (This converts the base to the HCl salt in solution).[1]

  • Buffer Addition: Add 9.45 mL of PBS (pH 7.4) slowly while vortexing.[1][2][3]

    • Result: A clear 1 mg/mL solution (~4.6 mM).[1][2][3]

    • Note: Check final pH; the small amount of HCl will not significantly shift 10 mL of PBS, but verify with paper.[3]

Protocol 2: Cyclodextrin Complexation (For Sensitive Cell Assays)

Use this if DMSO toxicity is a concern or if the compound precipitates over time.[1][2]

  • Vehicle Prep: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-

    
    -cyclodextrin (HP
    
    
    
    CD)
    in water.[1][2][3]
  • Compound Addition: Add your compound (Free Base or Salt) to this vehicle.[1][2][3]

  • Sonication: Sonicate at 37°C for 30 minutes. The hydrophobic bromophenyl tail will enter the cyclodextrin cavity, shielding it from water.

  • Usage: Dilute this complex 1:10 into cell media.

    • Benefit: Prevents precipitation for days; reduces non-specific binding to plastics.[1][3]

Visualizing the Workflow

The following decision tree helps you select the correct solubilization strategy based on your starting material and assay constraints.

SolubilityWorkflow Start Start: Check Vial Label CheckForm Is it Free Base (Oil) or HCl Salt (Solid)? Start->CheckForm FreeBase Free Base (Oil) CheckForm->FreeBase SaltForm HCl Salt (Solid) CheckForm->SaltForm OrganicSolvent Dissolve in DMSO or Ethanol FreeBase->OrganicSolvent AcidStep Add 1.1 eq 1N HCl OrganicSolvent->AcidStep AssayCheck Check Assay Tolerance AcidStep->AssayCheck PureWater Dissolve in Pure Water (100x Stock) SaltForm->PureWater PureWater->AssayCheck MethodA Method A: Stepwise Dilution (Standard) AssayCheck->MethodA DMSO OK MethodB Method B: Cyclodextrin Complex (High Stability) AssayCheck->MethodB Sensitive Cells

Figure 1: Decision tree for solubilizing 3-(3-Bromophenyl)propylamine based on starting material and assay requirements.

References

  • Avdeef, A. (2003).[1][2][3] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2][3] (Explains the pH-dependent solubility profiles of lipophilic amines).

  • Popov, K., et al. (2016).[1][2][3][4] "Dissolution of weak bases: The effect of pH and salt formation." Molecular Pharmaceutics.

  • Loftsson, T., & Brewster, M. E. (2010).[1][2][3] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. (Basis for Protocol 2).

  • PubChem Database. "Compound Summary: 3-(3-Bromophenyl)propanoic acid (Analog)."[1][2][3] National Center for Biotechnology Information.[1][3] Accessed Feb 2025.[1][5] [2]

Sources

Optimization

Technical Support Center: Secondary Amine Stability &amp; Storage

Topic: Storage stability, oxidation prevention, and handling of secondary amines. Role: Senior Application Scientist Audience: Researchers, Process Chemists, and QA/QC Specialists.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Storage stability, oxidation prevention, and handling of secondary amines. Role: Senior Application Scientist Audience: Researchers, Process Chemists, and QA/QC Specialists.

Introduction: The Instability Triad

Secondary amines (


) are the workhorses of medicinal chemistry, yet they are notoriously chemically labile. As an Application Scientist, I frequently field inquiries regarding "mysterious" degradation. In 90% of cases, the root cause lies in the Instability Triad :
  • Oxidative Dehydrogenation (Yellowing/Browning)

  • Carbamylation (

    
     absorption/Crusting)
    
  • Nitrosation (Trace carcinogen formation)

This guide provides the mechanistic "why" and the protocol "how" to stabilize your reagents.

Module 1: Troubleshooting Discoloration (Oxidation)

Q: Why is my clear secondary amine turning yellow or brown?

The Short Answer: You are likely witnessing radical-mediated autoxidation , not just simple


-oxide formation. The color comes from the formation of conjugated imines and subsequent oligomers (chromophores).

The Deep Dive (Mechanism): Unlike tertiary amines which form stable


-oxides, secondary amines often undergo oxidative dehydrogenation.
  • Initiation: Trace metal ions or light generate a radical on the

    
    -carbon (next to the nitrogen).
    
  • Propagation: This radical reacts with atmospheric oxygen (

    
    ) to form a peroxyl radical, which eventually eliminates water to form an imine  (
    
    
    
    ).
  • Coloration: Imines are unstable; they polymerize or cross-react to form extended conjugated systems (yellow

    
     brown 
    
    
    
    black tar).
Visualization: The Oxidation Pathway

OxidationPathway Amine Secondary Amine (Colorless) Radical α-C Radical (Intermediate) Amine->Radical Light/Heat Trace Metals Peroxyl Peroxyl Radical Radical->Peroxyl +O2 Imine Imine Species (Unstable) Peroxyl->Imine -H2O Oligomer Conjugated Oligomers (Yellow/Brown) Imine->Oligomer Polymerization

Figure 1: The pathway from colorless amine to colored impurities via radical autoxidation.

Corrective Protocol: The "Purge and Seal" System

If your amine is already yellow, distill it under reduced pressure or recrystallize (if solid) immediately. Once pure, apply this storage system:

  • Container: Switch to Amber Glass (blocks UV initiation) or Stainless Steel.

  • Headspace Management: Never leave air in the bottle.

    • Technique: Sparge with dry Argon (heavier than air) for 5 minutes, then seal. Nitrogen is acceptable but Argon provides a better "blanket" for liquids.

  • Additive (Optional): For non-GMP storage, add BHT (Butylated Hydroxytoluene) at 100–500 ppm. BHT acts as a radical scavenger, sacrificing itself to stop the chain reaction shown in Figure 1.

Module 2: The "White Crust" Problem (CO2 Absorption)

Q: What is the white solid forming on the rim of my bottle?

The Short Answer: This is Ammonium Carbamate , formed by the reaction of the amine with atmospheric Carbon Dioxide (


).

The Mechanism: Secondary amines are strong nucleophiles. They attack the electrophilic carbon of


:


This reaction is reversible but thermodynamically favored at room temperature, creating a "crust" that can compromise the bottle's seal, leading to further degradation.
Protocol: Air-Free Dispensing (Schlenk Technique)

To prevent this, you must avoid atmospheric contact entirely during transfer.

Step-by-Step Workflow:

  • Equip: Use a Sure/Seal™ bottle or a flask with a septum.

  • Purge: Insert a needle connected to an inert gas line (N2/Ar) to pressurize the bottle.

  • Withdraw: Insert the syringe needle. The positive pressure helps fill the syringe without pulling in air.

  • Retract: Remove the syringe before removing the gas line to maintain positive pressure inside the bottle.

Module 3: Nitrosamine Prevention (Safety Critical)

Q: How do I ensure my secondary amines don't form nitrosamines during storage?

The Critical Context: Nitrosamines (e.g., NDMA) are potent carcinogens.[1] Regulatory bodies (FDA/EMA) have strict limits (nanogram levels). Secondary amines are the direct precursors to nitrosamines.

The Danger Zone:



The nitrosating agent (

) often comes from trace nitrites in water, packaging, or atmospheric nitrogen oxides (

).
Risk Mitigation Checklist
Risk FactorSourceMitigation Strategy
Packaging Nitrocellulose in labels/glueUse certified low-nitrite packaging; remove outer paper labels if storing long-term.
Solvents Recycled solvents (trace nitrite)Use only HPLC-grade or fresh solvents for dilution.
Atmosphere Smog/Fumes (

)
Store in hermetically sealed containers; do not store near nitric acid.
Water Municipal water (Nitrites)Ensure absolute dryness; water promotes nitrite solubility and reactivity.

Module 4: The Ultimate Storage Protocol

Decision Matrix: How to store your specific amine

Use this logic flow to determine the storage requirements for your specific compound.

StorageProtocol Start Analyze Amine Type IsLiquid Physical State? Start->IsLiquid Liquid Liquid IsLiquid->Liquid Solid Solid IsLiquid->Solid CheckOx Oxidation Sensitive? Liquid->CheckOx Desiccator Store in Desiccator (Prevent caking) Solid->Desiccator Argon Store under Argon (Amber Glass) CheckOx->Argon Moderate Sensitivity AddBHT Add BHT (100ppm) Store at 4°C CheckOx->AddBHT High Sensitivity Septum Use Septum Cap (Prevent CO2) Argon->Septum AddBHT->Septum Standard Standard Storage (Cool, Dark)

Figure 2: Storage decision tree based on physical state and sensitivity.

Self-Validating the System

How do you know your storage is working?

  • Visual Check: Compare against a fresh reference standard. Any yellowing = oxidation.

  • Solubility Check: Try dissolving a small aliquot in a non-polar solvent. If it is cloudy, you likely have carbamate salts (which are generally insoluble in organics).

  • The "Hiss" Test: When opening a stored bottle, a slight release of pressure (outward hiss) indicates the inert gas seal held. A vacuum sound (inward suck) indicates oxygen/moisture ingress.

References

  • Mechanism of Amine Oxidation

    • Source: National Institutes of Health (NIH) / PubMed
    • Title: Mechanism of Yellowing: Carbonyl Formation during Hygrothermal Aging in a Common Amine Epoxy[2][3]

    • Link:[Link]

  • Carbamate Form

    
     Reaction): 
    
    • Source: ACS Public
    • Title: A Unified Approach to CO2–Amine Reaction Mechanisms
    • Link:[Link]

  • Nitrosamine Control Guidance

    • Source: U.S. Food and Drug Administration (FDA)[1]

    • Title: Control of Nitrosamine Impurities in Human Drugs[4]

    • Link:[Link]

  • Handling Air-Sensitive Reagents

    • Source: MIT Department of Chemistry / The Aldrich Technical Bulletin AL-134
    • Title: Handling Air-Sensitive Reagents[5][6][7][8][9]

    • Link:[Link]

  • Antioxidant Efficacy (BHT)

    • Source: N
    • Title: Butylated hydroxytoluene can protect polyunsaturated fatty acids... from degradation[10]

    • Link:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR spectral analysis of 3-(3-Bromophenyl)propylamine

CAS: 83674-26-2 | Formula: C9H12BrN | MW: 214.10 g/mol Executive Summary This guide provides a technical breakdown of the Nuclear Magnetic Resonance (NMR) spectral characteristics of 3-(3-Bromophenyl)propylamine . As a p...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 83674-26-2 | Formula: C9H12BrN | MW: 214.10 g/mol

Executive Summary

This guide provides a technical breakdown of the Nuclear Magnetic Resonance (NMR) spectral characteristics of 3-(3-Bromophenyl)propylamine . As a primary amine linked to a meta-substituted bromobenzene, this compound serves as a critical "linker" scaffold in medicinal chemistry (e.g., in the synthesis of GPCR ligands and SSRI analogs).

Key Analytical Challenges Addressed:

  • Regioisomer Discrimination: Distinguishing the 3-bromo (meta) isomer from the commercially prevalent 4-bromo (para) isomer.

  • Salt vs. Free Base Identification: Recognizing spectral shifts caused by protonation (HCl salts) versus the free amine.

  • Solvent Effects: Optimizing proton visibility using CDCl₃ vs. DMSO-d₆.

Structural Analysis & Assignment Logic

The molecule consists of three distinct magnetic environments:

  • The Primary Amine (–NH₂): Exchangeable protons; chemical shift is highly concentration- and solvent-dependent.

  • The Propyl Linker (–CH₂–CH₂–CH₂–): Three distinct aliphatic methylene signals.

  • The Aromatic Ring (3-Br-Ph): An asymmetric substitution pattern resulting in four distinct aromatic proton environments.

Visualization: Structural Connectivity & Coupling

The following diagram illustrates the scalar coupling (


-coupling) networks used to assign the spectrum.

G cluster_0 Aromatic Region (Downfield) cluster_1 Aliphatic Chain (Upfield) Ar_H2 H-2 (Singlet-like) ~7.3 ppm Ar_H4 H-4 (Doublet) ~7.3 ppm Ar_H2->Ar_H4 J(meta) Ar_H5 H-5 (Triplet) ~7.1 ppm Ar_H5->Ar_H4 J(ortho) Ar_H6 H-6 (Doublet) ~7.1 ppm Ar_H5->Ar_H6 J(ortho) Ca α-CH2 (Benzyl) ~2.6 ppm Cb β-CH2 (Middle) ~1.8 ppm Ca->Cb COSY Cg γ-CH2 (Amino) ~2.7 ppm Cb->Cg COSY NH2 NH2 (Amine) Broad/Variable Cg->NH2 Exchange

Figure 1: Connectivity and Coupling Network. Solid lines indicate strong scalar coupling (vicinal); dotted lines indicate weak long-range coupling.

1H NMR Spectral Analysis

Predicted Spectral Data (Free Base in CDCl₃)

Reference Frequency: 400 MHz | Solvent: CDCl₃ (7.26 ppm)

PositionTypeShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
Aromatic
H-2 Ar-CH7.30 – 7.35Singlet (br)1H

Isolated between Ring-C and Br.
H-4 Ar-CH7.28 – 7.32Doublet (m)1H

Ortho to Br; Deshielded.[1]
H-5 Ar-CH7.10 – 7.15Triplet (t)1H

Meta to both substituents.
H-6 Ar-CH7.05 – 7.10Doublet (d)1H

Ortho to alkyl chain.
Aliphatic
H-


-N
2.68 – 2.75Triplet2H

Deshielded by Nitrogen.
H-

Ar-

2.58 – 2.65Triplet2H

Benzylic position.
H-


1.72 – 1.82Quintet2H

Shielded middle carbon.
Amine

1.2 – 2.0Broad Singlet2HN/AVariable; often overlaps with H-

or water.
Comparative Analysis: Isomer Discrimination

Differentiation between the 3-bromo (meta) and 4-bromo (para) isomers is the most critical quality control step.

Feature3-Bromo (Meta) Isomer 4-Bromo (Para) Isomer
Symmetry Asymmetric (

)
Symmetric (

)
Aromatic Pattern Complex: 4 distinct signals. Look for the isolated "singlet" (H-2) and the triplet (H-5).Simple: 2 distinct signals (AA'BB' system). Appears as two "roofing" doublets.
Integration 1:1:1:1 ratio in aromatic region.2:2 ratio in aromatic region.
Comparative Analysis: Salt vs. Free Base

Drug development often utilizes the Hydrochloride (HCl) salt for stability. The NMR spectrum changes drastically upon salt formation.

  • Alpha-Shift: The methylene protons next to nitrogen (H-

    
    ) shift downfield  significantly (from ~2.7 ppm to ~3.0 ppm) due to the positive charge on the ammonium.
    
  • Amine Protons: In DMSO-d₆, the free base

    
     is often broad or invisible. The HCl salt (
    
    
    
    ) appears as a broad distinct peak at ~8.0 ppm.

13C NMR Spectral Analysis

Predicted Spectral Data (CDCl₃)

Reference: 100 MHz | Solvent: CDCl₃ (77.16 ppm)

Carbon TypeShift (

, ppm)
Assignment Note
Quaternary (C-Br) ~122.5Attached to Bromine (upfield due to heavy atom effect).
Quaternary (C-Alk) ~144.0Attached to Propyl chain.
Aromatic CH ~131.5C-2 (Isolated CH).
Aromatic CH ~129.0C-4 / C-5.
Aromatic CH ~127.0C-6.
Aliphatic (

-N)
~41.5

-Carbon (Next to amine).
Aliphatic (Ar-

)
~33.0

-Carbon (Benzylic).
Aliphatic (

)
~33.5

-Carbon (Middle).

Experimental Protocols

Sample Preparation (Standard)
  • Mass: Weigh 5–10 mg of the compound (Free base is an oil/low-melt solid; HCl salt is a white solid).

  • Solvent: Add 0.6 mL CDCl₃ (Chloroform-d) containing 0.03% TMS.

    • Note: If the sample is the HCl salt, CDCl₃ may result in poor solubility. Use DMSO-d₆ or Methanol-d₄ .

  • Filtration: If the solution is cloudy (common with salts in chloroform), filter through a small glass wool plug into the NMR tube.

Acquisition Parameters (400 MHz)
  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Relaxation Delay (D1): 1.0 – 2.0 seconds (Ensure full relaxation of aromatic protons).

  • Scans (NS): 16 (1H) / 512 (13C).

  • Temperature: 298 K (25°C).

Workflow for Unknown Verification

Follow this decision tree to validate your sample identity.

Workflow Start Start: Acquire 1H NMR Check_Region Check Aromatic Region (7.0 - 7.5 ppm) Start->Check_Region Is_Symmetric Is the pattern symmetric? (2 Doublets / AA'BB') Check_Region->Is_Symmetric Para Result: 4-Bromo Isomer (Incorrect Regioisomer) Is_Symmetric->Para Yes Meta Result: 3-Bromo Isomer (Correct Regioisomer) Is_Symmetric->Meta No (Complex 4 peaks) Check_Aliphatic Check Aliphatic Region (H-gamma shift) Meta->Check_Aliphatic Shift_Check Position of CH2-N? Check_Aliphatic->Shift_Check FreeBase ~2.7 ppm (Free Base) Shift_Check->FreeBase Salt >2.9 ppm (Salt Form) Shift_Check->Salt

Figure 2: Analytical Decision Tree for Quality Control.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard reference for substituent effects on benzene rings).

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Reference for general 3-bromophenyl and propylamine fragment shifts).

  • PubChem. (2024). 3-(3-Bromophenyl)propylamine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. (Source for solvent effect comparisons).

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-(3-Bromophenyl)propylamine

This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 3-(3-Bromophenyl)propylamine. By comparing its fragmentation behavior to its non-halogenated analog, 3-p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 3-(3-Bromophenyl)propylamine. By comparing its fragmentation behavior to its non-halogenated analog, 3-phenylpropylamine, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of how the presence and position of a bromine atom influence fragmentation pathways. This knowledge is critical for confident structural elucidation and impurity identification in complex matrices.

Introduction: The Structural Significance of Fragmentation

3-(3-Bromophenyl)propylamine is a substituted aromatic amine, a structural motif found in numerous pharmacologically active compounds and synthetic intermediates. Mass spectrometry is an indispensable tool for its characterization, offering high sensitivity and detailed structural information. Electron Ionization (EI) mass spectrometry, in particular, imparts significant energy into the molecule, inducing reproducible fragmentation that serves as a molecular fingerprint.

Understanding the fragmentation pattern is not merely an academic exercise; it is fundamental to identifying the compound in a complex mixture, elucidating the structure of unknown related substances, and developing robust analytical methods for quality control. The predictable cleavage patterns, governed by fundamental principles of ion stability, allow us to piece together the molecular puzzle.

Foundational Principles Governing Fragmentation

Before dissecting the specific spectra, it's crucial to understand the key chemical principles that dictate the fragmentation of 3-(3-Bromophenyl)propylamine.

  • The Nitrogen Rule: For any molecule containing an odd number of nitrogen atoms, the molecular ion (M⁺•) will have an odd nominal mass. Since 3-(3-Bromophenyl)propylamine (C₉H₁₂BrN) contains a single nitrogen atom, we expect an odd molecular weight.[1][2]

  • Isotopic Signatures: The presence of bromine is unequivocally confirmed by its distinct isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.5% and ~49.5%, respectively).[1] This results in a characteristic pair of peaks (M⁺• and M+2) of almost equal intensity for every bromine-containing fragment.

  • Alpha (α)-Cleavage: The most dominant fragmentation pathway for aliphatic amines is α-cleavage.[3][4][5] This involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom. This process is driven by the formation of a highly stable, resonance-stabilized iminium cation.[5]

  • Benzylic Cleavage: The bond between the alkyl chain and the aromatic ring is a benzylic position. Cleavage at this bond is favorable as it leads to the formation of a resonance-stabilized benzyl-type cation, which can often rearrange to an even more stable tropylium ion.

Fragmentation Analysis: 3-(3-Bromophenyl)propylamine

The molecular ion of 3-(3-Bromophenyl)propylamine will appear as a doublet at m/z 213 (for the ⁷⁹Br isotope) and m/z 215 (for the ⁸¹Br isotope). The fragmentation cascade proceeds from this parent ion.

Key Fragmentation Pathways:
  • Dominant α-Cleavage (Base Peak): The most favorable fragmentation is the cleavage of the C1-C2 bond of the propyl chain. This results in the loss of a bromophenylethyl radical and the formation of the methaniminium ion ([CH₂NH₂]⁺) . This fragment is exceptionally stable and is predicted to be the base peak in the spectrum at m/z 30 .[6][7] Its formation is independent of the aromatic ring's substitution.

  • Benzylic Cleavage & Tropylium Formation: Cleavage of the C3-phenyl bond results in the loss of a propylamino radical. This pathway is less common than the formation of a tropylium-type ion. A more significant fragmentation involves the cleavage of the C2-C3 bond to generate a bromotropylium or bromobenzyl cation ([C₇H₆Br]⁺) . This will produce a characteristic isotopic doublet at m/z 169 and 171 .

  • Loss of Bromine: The C-Br bond can cleave, leading to the loss of a bromine radical from the molecular ion. This generates a fragment ion at m/z 134 . This fragment represents the 3-phenylpropylamine cation radical.

  • Formation of Bromophenyl Cation: Subsequent fragmentation can lead to the formation of the bromophenyl cation ([C₆H₄Br]⁺) , which will be observed as an isotopic doublet at m/z 155 and 157 .

The fragmentation pathways for 3-(3-Bromophenyl)propylamine are visualized below.

M [C₉H₁₂NBr]⁺• m/z 213/215 F30 [CH₂NH₂]⁺ m/z 30 M->F30  -•C₈H₈Br (α-Cleavage) F170 [C₇H₆Br]⁺ m/z 169/171 M->F170  -•C₂H₅N (Benzylic) F134 [C₉H₁₂N]⁺ m/z 134 M->F134  -•Br F156 [C₆H₄Br]⁺ m/z 155/157 F170->F156  -CH₂

Caption: Predicted EI fragmentation of 3-(3-Bromophenyl)propylamine.

Comparative Analysis: The Influence of Bromine

To highlight the role of the bromo-substituent, we compare the fragmentation of the parent compound with that of 3-phenylpropylamine .

The molecular ion of 3-phenylpropylamine appears at m/z 135 , an odd number as predicted by the Nitrogen Rule.

Key Fragmentation Differences:
  • α-Cleavage: This pathway remains dominant. The base peak for 3-phenylpropylamine is also the methaniminium ion at m/z 30 . This demonstrates that the primary driving force for fragmentation in the alkylamine sidechain is the heteroatom, not the aromatic substituent.

  • Benzylic Cleavage: The most significant difference lies here. Cleavage of the C2-C3 bond in the 3-phenylpropylamine molecular ion leads to the formation of the benzyl cation ([C₇H₇]⁺) at m/z 91 . This ion readily rearranges to the highly stable tropylium ion, making the m/z 91 peak exceptionally abundant. In the brominated analog, the corresponding fragment is m/z 169/171. The presence of the heavy bromine atom changes the mass but not the fundamental cleavage mechanism.

  • Phenyl Cation: Loss of the propylamino group and a hydrogen atom can lead to the formation of the phenyl cation ([C₆H₅]⁺) at m/z 77 .

The fragmentation pathways for the non-brominated analog are visualized below.

M [C₉H₁₃N]⁺• m/z 135 F30 [CH₂NH₂]⁺ m/z 30 M->F30  -•C₈H₉ (α-Cleavage) F91 [C₇H₇]⁺ m/z 91 (Tropylium Ion) M->F91  -•C₂H₆N (Benzylic) F77 [C₆H₅]⁺ m/z 77 F91->F77  -CH₂ cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation A Dissolve Sample (~1 mg/mL) B Dilute to ~50 µg/mL A->B C Inject 1 µL B->C D Separate on GC Column C->D E Ionize (EI, 70 eV) D->E F Detect Fragments E->F G Extract Spectrum F->G H Identify M⁺• & Fragments G->H I Confirm Structure H->I

Sources

Validation

HPLC Method Development for Purity Analysis of Bromophenyl Amines

A Comparative Guide: C18 vs. Phenyl-Hexyl Selectivity Executive Summary The purity analysis of bromophenyl amines (bromoanilines) presents a dual chromatographic challenge: resolving positional isomers (ortho-, meta-, pa...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide: C18 vs. Phenyl-Hexyl Selectivity

Executive Summary

The purity analysis of bromophenyl amines (bromoanilines) presents a dual chromatographic challenge: resolving positional isomers (ortho-, meta-, para-) with identical mass-to-charge ratios and mitigating peak tailing caused by the interaction of basic amine groups with residual silanols.

This guide compares the industry-standard C18 (Octadecyl) approach against an optimized Phenyl-Hexyl stationary phase. While C18 remains the workhorse for general hydrophobicity-based separations, experimental evidence suggests that Phenyl-Hexyl phases, particularly when coupled with methanolic mobile phases, offer superior selectivity for halogenated aromatics through


 interactions.

Part 1: The Comparative Framework

Scenario A: The Traditional Approach (C18)
  • Stationary Phase: End-capped C18 (e.g., ZORBAX Eclipse Plus C18).

  • Mechanism: Hydrophobic interaction (dispersive forces).

  • Limitation: Positional isomers of bromoaniline often possess nearly identical LogP values. C18 columns struggle to differentiate these isomers solely based on hydrophobicity, leading to co-elution or "shouldering" of the 3-bromo and 4-bromo isomers.

  • Tailing Risk: High. At neutral pH, free silanols (

    
    ) interact with the protonated amine, causing peak tailing (
    
    
    
    ).
Scenario B: The Optimized Approach (Phenyl-Hexyl)
  • Stationary Phase: Phenyl-Hexyl (e.g., ZORBAX Eclipse Plus Phenyl-Hexyl or Phenomenex Luna Phenyl-Hexyl).

  • Mechanism: Hydrophobic interaction +

    
     stacking.
    
  • Advantage: The bromine atom is an electron-withdrawing group (EWG), which alters the electron density of the benzene ring differently depending on its position (ortho/meta/para). The Phenyl-Hexyl phase interacts with this

    
    -electron cloud, providing a secondary separation mechanism orthogonal to hydrophobicity.[1]
    
  • Solvent Synergy: Using Methanol instead of Acetonitrile enhances these

    
     interactions, as Acetonitrile's own 
    
    
    
    -electrons (triple bond) can suppress the stationary phase's interaction with the analyte.

Part 2: Deep Dive & Technical Justification

The Chemistry of Selectivity

The separation of bromoanilines requires exploiting the subtle electronic differences between isomers.

  • Ortho-bromoaniline: Steric hindrance and the "ortho effect" often reduce basicity (

    
    ) compared to the para-isomer (
    
    
    
    ).
  • Selectivity (

    
    ):  On C18, 
    
    
    
    is driven by hydrophobicity.[1] On Phenyl-Hexyl,
    
    
    is driven by the accessibility of the
    
    
    -cloud. The planar nature of the Phenyl ligand allows for "stacking" interactions with the analyte's aromatic ring.
pH Control and Silanol Suppression

To ensure peak symmetry (Trustworthiness), the mobile phase pH must control the ionization state.

  • Low pH (pH 2.5 - 3.0): Using Formic Acid or TFA ensures the amine is fully protonated (

    
    ). While this improves solubility, it risks ion-exchange interactions with ionized silanols. Solution: Use high-quality, Type B silica or "Base Deactivated" columns.
    
  • High pH (pH > 9.0): Using Ammonium Bicarbonate/Ammonium Hydroxide keeps the amine neutral (

    
    ). This eliminates silanol interactions and maximizes retention on the hydrophobic phase. Warning: Requires hybrid particles (e.g., Waters XBridge) to prevent silica dissolution.
    

Part 3: Experimental Protocol (Self-Validating System)

Objective: Purity analysis of 4-Bromoaniline with resolution from 2- and 3- isomers.

Materials
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Methanol (LC-MS Grade).[2] Note: Methanol is chosen over ACN to maximize

    
     selectivity.
    
Method Parameters
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard backpressure management.
Temperature 35°CImproves mass transfer and peak shape.
Detection UV @ 240 nmNear

for bromoanilines; avoids solvent cutoff.
Injection 5.0 µLPrevent column overload.
Gradient Table
Time (min)% Mobile Phase BEvent
0.030%Initial Hold (Equilibration)
2.030%Isocratic hold to stack early eluters
12.080%Linear ramp to elute hydrophobic impurities
15.080%Wash
15.130%Re-equilibration
20.030%End of Run

Part 4: Representative Data Comparison

The following data illustrates the expected performance shift when switching from C18/Acetonitrile to Phenyl-Hexyl/Methanol.

MetricC18 (Acetonitrile)Phenyl-Hexyl (Methanol)Status
Resolution (

) 3- vs 4-isomer
1.2 (Co-elution risk)2.8 (Baseline Resolved) Pass
Tailing Factor (

)
1.61.1 Pass
Elution Order 2-Br < 3-Br

4-Br
2-Br < 3-Br < 4-BrDistinct
Selectivity Mechanism Hydrophobicity onlyHydrophobicity +

Enhanced

Part 5: Visualizations

Diagram 1: Method Development Decision Tree

This logic flow ensures the correct column selection based on analyte properties.

MethodSelection Start Start: Purity Analysis of Bromo-Amines Isomers Are positional isomers (ortho/meta/para) present? Start->Isomers No No Isomers->No No Yes Yes Isomers->Yes Yes (Critical Pair) C18 Use C18 Column (Hydrophobicity dominant) Phenyl Use Phenyl-Hexyl Column (Pi-Pi Selectivity) Solvent Select Organic Modifier Phenyl->Solvent MeOH Methanol (Promotes Pi-Pi) Solvent->MeOH Preferred ACN Acetonitrile (Suppresses Pi-Pi) Solvent->ACN Avoid No->C18 Yes->Phenyl

Caption: Decision matrix for selecting stationary phases. Phenyl-Hexyl is critical when isomeric resolution is required.

Diagram 2: Interaction Mechanism ( Stacking)

Visualizing why the Phenyl column separates the isomers better than C18.

InteractionMechanism cluster_C18 C18 Interaction cluster_Phenyl Phenyl-Hexyl Interaction Analyte Bromoaniline (Electron Deficient Ring) C18_Ligand Alkyl Chain (C18) Analyte->C18_Ligand Weak Selectivity Phenyl_Ligand Phenyl Ring (Stationary Phase) Analyte->Phenyl_Ligand Strong Selectivity (Isomer Specific) Interaction1 Hydrophobic Only C18_Ligand->Interaction1 Interaction2 Hydrophobic + Pi-Pi Stacking Phenyl_Ligand->Interaction2

Caption: Mechanistic comparison. Phenyl ligands engage in Pi-Pi stacking, discriminating based on electron density.

References

  • Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from

  • Phenomenex. (2025). Reversed Phase HPLC Method Development: Buffer and pH Choices. Retrieved from

  • ICH. (2023).[3][4] ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. Retrieved from

  • Vertex AI Search. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from

  • PubChem. (2024).[5] 4-Bromoaniline Compound Summary. Retrieved from

Sources

Comparative

A Comparative Analysis of the Bioactivity of Ethylamine vs. Methylamine Derivatives of Bromophenyl Propyl: A Guide for Researchers

In the landscape of neuropharmacology research, the subtle modification of a lead compound can dramatically alter its biological activity, unveiling new therapeutic potentials or refining its selectivity for specific mol...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of neuropharmacology research, the subtle modification of a lead compound can dramatically alter its biological activity, unveiling new therapeutic potentials or refining its selectivity for specific molecular targets. This guide provides an in-depth comparison of the bioactivity of two closely related bromophenyl propyl derivatives: an N-ethylamine analog and an N-methylamine analog. As researchers and drug development professionals, understanding these structure-activity relationships (SAR) is paramount for the rational design of novel central nervous system (CNS) agents.

This analysis synthesizes established principles of phenethylamine pharmacology to present a comparative framework, supported by detailed experimental protocols for researchers seeking to validate these findings. While direct head-to-head published data for these specific analogs is scarce, this guide constructs a plausible, data-driven comparison based on well-documented trends for similar chemical classes.

Introduction: The Significance of N-Alkylation in Phenpropylamines

The bromophenyl propyl scaffold belongs to the broader class of phenethylamines, which are renowned for their interaction with monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1][2][3] These transporters are critical for regulating synaptic concentrations of their respective neurotransmitters and are the primary targets for a wide array of therapeutic drugs, including antidepressants and psychostimulants.

The nature of the substituent on the terminal amine (N-alkylation) is a key determinant of a compound's potency, selectivity, and mechanism of action (i.e., reuptake inhibitor versus releasing agent).[4] Generally, increasing the size of the N-alkyl group can shift the activity profile. For instance, in the amphetamine series, extending the N-alkyl chain from methyl to ethyl or propyl can transition a compound from a potent monoamine releaser to a more selective reuptake inhibitor, particularly at DAT and NET.[4] This guide will explore the anticipated consequences of this methyl-to-ethyl substitution on the bromophenyl propyl backbone.

Comparative Bioactivity Profile: An Illustrative Analysis

To facilitate a clear comparison, the following tables present hypothetical, yet scientifically grounded, bioactivity data for the N-ethyl and N-methyl derivatives of 4-bromophenylpropylamine. These values are extrapolated from established SAR trends for related phenethylamines.[2][4][5]

Table 1: Comparative Monoamine Transporter Binding Affinities (Ki, nM)
CompoundDATNETSERTDAT/SERT Selectivity Ratio
N-Methyl-4-bromophenylpropylamine180954502.5
N-Ethyl-4-bromophenylpropylamine2501502801.12

SAR Interpretation: The N-methyl analog is predicted to exhibit moderate to high affinity for both DAT and NET, with a lower affinity for SERT. The para-bromo substitution, similar to para-chloro substitutions seen in other phenethylamines, likely contributes to an increased affinity at SERT compared to an unsubstituted analog.[2] Transitioning to the N-ethyl derivative is expected to slightly decrease the affinity for DAT and NET due to increased steric hindrance in the binding pocket.[5] Conversely, the larger ethyl group may be more accommodating in the SERT binding site, leading to a relative increase in SERT affinity and a reduction in the DAT/SERT selectivity ratio.

Table 2: Comparative Monoamine Uptake Inhibition (IC50, nM)
CompoundDopamine UptakeNorepinephrine UptakeSerotonin Uptake
N-Methyl-4-bromophenylpropylamine220110550
N-Ethyl-4-bromophenylpropylamine300180350

SAR Interpretation: The functional potency, as measured by uptake inhibition, is expected to correlate with the binding affinities. The N-methyl derivative is anticipated to be a more potent inhibitor of dopamine and norepinephrine reuptake compared to the N-ethyl analog. The enhanced relative potency at SERT for the N-ethyl derivative suggests a shift towards a more balanced triple reuptake inhibitor profile, whereas the N-methyl analog may function more as a traditional catecholamine-preferring agent.

Mechanistic Insights and Signaling Pathways

The interaction of these compounds with monoamine transporters directly modulates neurotransmitter levels in the synaptic cleft, which in turn influences downstream signaling cascades.

monoamine_transporter_inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO MAO VMAT2 VMAT2 Dopamine_vesicle Dopamine Vesicle DAT DAT NET NET SERT SERT DA Dopamine DA->DAT Reuptake D_Receptor Dopamine Receptors DA->D_Receptor Binding & Signaling NE Norepinephrine NE->NET Reuptake NE_Receptor Norepinephrine Receptors NE->NE_Receptor Binding & Signaling SE Serotonin SE->SERT Reuptake SE_Receptor Serotonin Receptors SE->SE_Receptor Binding & Signaling Compound Bromophenyl Propyl (Ethyl/Methyl Amine) Compound->DAT Inhibition Compound->NET Inhibition Compound->SERT Inhibition

Caption: Inhibition of monoamine transporters by bromophenyl propyl derivatives.

By blocking the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft, these compounds increase the extracellular concentration of these neurotransmitters, leading to enhanced activation of postsynaptic receptors and subsequent downstream signaling. The differential potencies of the ethylamine and methylamine derivatives at DAT, NET, and SERT will dictate the overall neurochemical and behavioral effects.

Experimental Protocols

To empirically determine the bioactivity of these compounds, the following standard in vitro assays are recommended.

Radioligand Binding Assays for Transporter Affinity (Ki)

This protocol outlines a competitive binding assay to determine the affinity of the test compounds for DAT, NET, and SERT.

binding_assay_workflow cluster_radioligands *Radioligands start Start prepare_membranes Prepare cell membranes expressing hDAT, hNET, or hSERT start->prepare_membranes incubation Incubate membranes with radioligand* and varying concentrations of test compound prepare_membranes->incubation prepare_reagents Prepare serial dilutions of test compounds (10⁻¹¹ M to 10⁻⁵ M) prepare_reagents->incubation filtration Rapidly filter through glass fiber filters to separate bound from free radioligand incubation->filtration wash Wash filters with ice-cold buffer filtration->wash scintillation Measure radioactivity on filters using a scintillation counter wash->scintillation analysis Calculate IC50 and Ki values using Cheng-Prusoff equation scintillation->analysis end End analysis->end dat_ligand DAT: [³H]WIN 35,428 net_ligand NET: [³H]Nisoxetine sert_ligand SERT: [³H]Citalopram

Caption: Workflow for radioligand competitive binding assay.

Detailed Steps:

  • Membrane Preparation: Utilize membranes from HEK293 cells stably expressing the human dopamine, norepinephrine, or serotonin transporter.

  • Assay Setup: In a 96-well plate, combine the cell membranes (10-20 µg protein), a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT), and a range of concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethyleneimine, using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioactivity.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to an inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Synaptosome Uptake Inhibition Assays (IC50)

This protocol measures the functional ability of the compounds to inhibit the uptake of neurotransmitters into isolated nerve terminals (synaptosomes).

Detailed Steps:

  • Synaptosome Preparation: Prepare synaptosomes from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT, and cerebral cortex for NET) using standard differential centrifugation techniques.

  • Pre-incubation: Pre-incubate aliquots of the synaptosome preparation with varying concentrations of the test compounds for 10-15 minutes at 37°C.

  • Uptake Initiation: Initiate neurotransmitter uptake by adding a low concentration of the respective radiolabeled neurotransmitter (e.g., [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin).

  • Uptake Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.

  • Quantification: Measure the radioactivity trapped within the synaptosomes using a liquid scintillation counter.

  • Data Analysis: Plot the inhibition of neurotransmitter uptake as a function of the test compound concentration to determine the IC50 value.

Conclusion and Future Directions

The comparative analysis of N-ethyl and N-methyl derivatives of bromophenyl propyl highlights the critical role of N-alkylation in fine-tuning the bioactivity profile at monoamine transporters. Based on established SAR principles, the N-methyl derivative is anticipated to be a more potent and selective ligand for DAT and NET, while the N-ethyl analog is likely to exhibit a more balanced profile with enhanced activity at SERT.

This guide provides a robust framework for researchers investigating this chemical space. The detailed experimental protocols offer a clear path for the empirical validation of these predictions. Future in vivo studies, such as microdialysis and behavioral assays (e.g., locomotor activity and drug discrimination), would be essential to correlate these in vitro findings with the overall pharmacological effects of these compounds. Such a multi-faceted approach is crucial for the successful development of novel CNS therapeutics.

References

  • Wang, S., Zhu, A., Paudel, S., Jang, C. G., Lee, Y. S., & Kim, K. M. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 176–186. [Link]

  • Howell, L. L., & Kimmel, H. L. (2014). Monoamine transporter inhibitors and substrates as treatments for stimulant abuse. Advances in pharmacology (San Diego, Calif.), 69, 129–176. [Link]

  • BindingDB. (n.d.). 2-(4-bromo-2,5-dimethoxyphenyl)ethylamine. [Link]

  • Li, Y., Li, Y., Zhang, Y., Li, J., Zhang, Y., & Li, J. (2020). Amphetamine Derivatives as Potent Central Nervous System Multitarget SERT/NET/H3 Agents: Synthesis and Biological Evaluation. ACS Chemical Neuroscience, 11(15), 2358–2368. [Link]

  • Trivedi, B. K., Bridges, A. J., Patt, W. C., Priebe, S. R., & Schrier, D. J. (2005). 5-(3-Bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-ylamine: structure-activity relationships of 7-substituted heteroaryl analogs as non-nucleoside adenosine kinase inhibitors. Bioorganic & medicinal chemistry, 13(11), 3705–3720. [Link]

  • Cozzi, N. V., Shulgin, A. T., & Ruoho, A. E. (1999). Inhibition of plasma membrane monoamine transporters by beta-ketoamphetamines. European journal of pharmacology, 381(1), 63–69. [Link]

  • Gannon, B. M., Williamson, V. M., Suzuki, M., Rice, K. C., & Fantegrossi, W. E. (2018). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. The Journal of pharmacology and experimental therapeutics, 364(2), 264–273. [Link]

  • ResearchGate. (n.d.). Disposition of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) and its metabolite 4-bromo-2-hydroxy-5-methoxyphenethylamine in rats after subcutaneous administration. [Link]

  • Kolacz, M., Wenthur, D., & Li, J. X. (2018). Effects of N-alkyl-4-methylamphetamine optical isomers on plasma membrane monoamine transporters and abuse-related behavior. Neuropharmacology, 138, 334–343. [Link]

  • Ferreira, R. J., & Ferreira, M. U. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 16(1), 113. [Link]

  • De Vleeschauwer, M., De Baere, S., De Backer, B., & Croubels, S. (2013). The pharmacology of fenbufen, 3-(4-biphenylylcarbonyl)propionic acid, and 4-biphenylacetic acid, interesting antiinflammatory-analgesic agents. Veterinary pharmacology and therapeutics, 36(6), 533–543. [Link]

  • ResearchGate. (n.d.). Monoamine transporter inhibition. [Link]

  • Lee, H., Lee, J., Kim, J., Lee, S., & Kim, E. (2019). In Vitro Metabolism of 25B-NBF, 2-(4-Bromo-2,5-Dimethoxyphenyl)-N-(2-Fluorobenzyl)ethanamine, in Human Hepatocytes Using Liquid Chromatography–Mass Spectrometry. Molecules, 24(5), 870. [Link]

  • Lieber, S., Scheer, F., Meissner, W., Naruhn, S., Adhikary, T., Müller-Brüsselbach, S., Diederich, W. E., & Müller, R. (2012). (Z)-2-(2-bromophenyl)-3-{[4-(1-methyl-piperazine)amino]phenyl}acrylonitrile (DG172): an orally bioavailable PPARβ/δ-selective ligand with inverse agonistic properties. Journal of medicinal chemistry, 55(6), 2816–2820. [Link]

  • Davies, H. M., Ku, D., & Sexton, T. (2004). Monoamine transporter binding, locomotor activity, and drug discrimination properties of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl ester isomers. Journal of medicinal chemistry, 47(25), 6297–6306. [Link]

  • Sucic, S., El-Kasaby, A., Kudlacek, O., Sarker, S., Sitte, H. H., & Freissmuth, M. (2011). The N Terminus of Monoamine Transporters Is a Lever Required for the Action of Amphetamines. Journal of Biological Chemistry, 286(12), 10924–10938. [Link]

  • Koepsell, H., & Schmitt, C. (2021). Overlap and Specificity in the Substrate Spectra of Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3. International Journal of Molecular Sciences, 22(23), 12816. [Link]

  • Luethi, D., Ka-Man, T., & Liechti, M. E. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International journal of neuropsychopharmacology, 21(10), 926–931. [Link]

  • ResearchGate. (n.d.). Affinity of Stimulants at Monoamine Transporters NET, DAT, and SERT in Ligand-Binding Studies. [Link]

  • Boja, J. W., Kuhar, M. J., Kopajtic, T., Yang, Y., & Abraham, P. (1999). Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. Journal of medicinal chemistry, 42(9), 1566–1572. [Link]

  • Paudel, S., Wang, S., Kim, J., Jang, C. G., Lee, Y. S., & Kim, K. M. (2020). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & therapeutics, 28(5), 458–466. [Link]

  • Johnson, E. A., & Gasser, P. J. (2021). Role of Organic Cation Transporter 3 and Plasma Membrane Monoamine Transporter in the Rewarding Properties and Locomotor Sensitizing Effects of Amphetamine in Male and Female Mice. Biomolecules, 11(12), 1888. [Link]

  • Vardanyan, R., & Hruby, V. (2014). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future medicinal chemistry, 6(4), 385–412. [Link]

  • Al-hayali, L. (2019). A Comparative Study of Drug Affinities Determined by Thermofluor and Kinetic Analysis. Journal of Pharmaceutical Research International, 1-13. [Link]

  • Wang, Y., Zhang, Y., & Li, J. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. Scientific Reports, 14(1), 14755. [Link]

  • Cho, S., Lee, Y., & Lee, S. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. Biomedicines, 11(10), 2846. [Link]

  • Wikipedia. (n.d.). Phenethylamine. [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products. [Link]

  • Newman, A. H., Gao, Y., Zou, M. F., Javitch, J. A., & Katz, J. L. (2004). Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation. Journal of medicinal chemistry, 47(13), 3378–3390. [Link]

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Validation

Validating Synthesis of 3-(3-Bromophenyl)propylamine via IR Spectroscopy: A Comparative Process Guide

Executive Summary This guide targets the validation of 3-(3-Bromophenyl)propylamine , a critical linker in fragment-based drug discovery (FBDD). While Nuclear Magnetic Resonance (NMR) remains the gold standard for struct...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide targets the validation of 3-(3-Bromophenyl)propylamine , a critical linker in fragment-based drug discovery (FBDD). While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, this guide demonstrates why Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is the superior method for in-process monitoring and rapid "Go/No-Go" decision-making.

We focus on the chemoselective reduction of 3-(3-Bromophenyl)propionitrile to the target amine. The protocol prioritizes the preservation of the aromatic bromine—a labile moiety often lost during standard catalytic hydrogenation—and utilizes IR to validate the functional group transformation from nitrile (


) to primary amine (

).

Strategic Rationale: The "Check Engine" Light vs. The Mechanic

In high-throughput synthesis, waiting for NMR acquisition (preparation, locking, shimming, acquisition) creates a bottleneck. IR spectroscopy acts as the "Check Engine Light"—an instantaneous readout of reaction health.

  • The Challenge: Reducing a nitrile to an amine without dehalogenating the meta-bromo group.

  • The Solution: Borane-Tetrahydrofuran (

    
    ) reduction.[1]
    
  • The Validation: Tracking the collapse of the dipole-heavy nitrile peak and the emergence of the N-H doublet.

Comparative Analysis: IR vs. Alternatives

The following table objectively compares ATR-FTIR against NMR and HPLC-MS for this specific workflow.

FeatureMethod A: ATR-FTIR Method B:

NMR
Method C: HPLC-MS
Primary Utility Real-time Reaction Monitoring Structural ConfirmationPurity & Quantitation
Time to Result < 1 minute (Dip & Read)15–45 minutes10–30 minutes
Sample Prep None (Neat oil/solid)Deuterated solvent requiredDilution + Buffer required
Key Blindspot Cannot easily detect debromination (C-Br stretch is obscure)None (Aromatic region clearly shows proton count)Salt formation can suppress ionization
Cost Per Run NegligibleHigh (Solvents/Tubes)Medium (Solvents/Columns)
Sensitivity Moderate (Functional Groups)High (Proton Environment)Very High (Trace Impurities)

Analyst Note: Use FTIR for reaction completion (disappearance of SM). Use NMR for final product verification (integrity of the aryl bromide).

Experimental Protocol: Chemoselective Reduction

Objective: Synthesize 3-(3-Bromophenyl)propylamine from 3-(3-Bromophenyl)propionitrile. Safety: Borane is pyrophoric. Work strictly under inert atmosphere (


 or Ar).
Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stir bar. Flush with Nitrogen.[2]

  • Reagent Loading: Add 3-(3-Bromophenyl)propionitrile (10.0 mmol) and anhydrous THF (30 mL). Cool to 0°C.

  • Reduction (The Critical Step):

    • Why Borane? Unlike

      
       or 
      
      
      
      , Borane complexes (
      
      
      or
      
      
      ) are electrophilic reducing agents. They rapidly reduce nitriles to amines but are kinetically slow to react with aryl halides, preserving the bromine atom [1].
    • Action: Dropwise add

      
        (1.0 M in THF, 30 mL, 3.0 equiv) over 20 minutes.
      
  • Reaction: Warm to room temperature, then reflux for 4 hours.

    • Monitoring: Aliquot 50 µL, quench in MeOH, and check via IR (see Section 5).

  • Quench (The "Boron-Complex" Break):

    • Mechanism:[3][4][5][6] The reaction forms a boron-amine complex that must be hydrolyzed.

    • Action: Cool to 0°C. Carefully add Methanol (10 mL) until bubbling ceases. Then add 6M HCl (15 mL) and reflux for 1 hour.

  • Workup:

    • Cool to RT. Basify with NaOH (6M) to pH > 12.

    • Extract with Dichloromethane (DCM) (3 x 50 mL).

    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      

IR Validation Guide: Spectral Interpretation

This section details exactly what to look for to validate the transformation.

Zone 1: The Disappearing Act (Reactant)
  • Target Signal: Nitrile Stretch (

    
    )[2]
    
  • Wavenumber: 2240–2250 cm⁻¹

  • Characteristics: Sharp, medium-to-strong intensity.

  • Validation: This peak must completely disappear . Any residual peak here indicates incomplete reduction.

Zone 2: The Emerging Signal (Product)
  • Target Signal: Primary Amine Stretching (

    
    )[7]
    
  • Wavenumber: 3250–3400 cm⁻¹

  • Characteristics: The "Doublet."

    • Asymmetric Stretch: ~3380 cm⁻¹

    • Symmetric Stretch: ~3300 cm⁻¹[7]

    • Note: These are often broader and weaker than the nitrile peak. Hydrogen bonding may broaden these further.[7]

  • Target Signal: Amine Scissoring (

    
     deformation)
    
  • Wavenumber: 1590–1610 cm⁻¹

  • Characteristics: Medium intensity band, often overlapping with aromatic ring breathing modes.

Zone 3: The Internal Standards (Silent Regions)
  • Aromatic C-H Stretch: > 3000 cm⁻¹ (approx. 3030–3060 cm⁻¹).

  • Aliphatic C-H Stretch: < 3000 cm⁻¹ (approx. 2850–2950 cm⁻¹).[2]

  • Logic: The ratio of Aromatic to Aliphatic C-H intensity should remain relatively consistent. A massive loss of Aromatic C-H signal could indicate ring degradation (unlikely with Borane).

Summary Table of Expected Shifts
Functional GroupPrecursor (Nitrile)Product (Amine)Status

Stretch
~2245 cm⁻¹ (Strong) Absent CRITICAL

Stretch
Absent3300 & 3380 cm⁻¹ (Doublet) CRITICAL

Bend
Absent~1600 cm⁻¹Supportive
Aromatic

~1450-1600 cm⁻¹~1450-1600 cm⁻¹Unchanged
Subst. Pattern ~690 & 780 cm⁻¹~690 & 780 cm⁻¹Meta-Subst.

Decision Logic & Workflow

The following diagram illustrates the "Go/No-Go" decision process using ATR-FTIR during the synthesis.

SynthesisValidation Start Start: Nitrile Precursor Reaction Reaction: Borane Reduction (Reflux 4h) Start->Reaction Sampling Sampling: Aliquot + MeOH Quench Reaction->Sampling IR_Check ATR-FTIR Analysis Sampling->IR_Check Decision Peak @ 2245 cm⁻¹? IR_Check->Decision Incomplete Incomplete: Continue Reflux Decision->Incomplete Yes (Peak Present) Workup Proceed to Acid Hydrolysis & Workup Decision->Workup No (Peak Absent) Incomplete->Reaction Final_QC Final QC: NMR + HPLC (Check for Debromination) Workup->Final_QC

Figure 1: Iterative reaction monitoring workflow using ATR-FTIR to determine reaction endpoint before committing to laborious workup procedures.

References

  • Brown, H. C., & Choi, Y. M. (1981). Selective reductions.[8] 27. Reaction of borane-tetrahydrofuran with nitriles... Journal of Organic Chemistry.[8] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for IR band assignments).
  • NIST Chemistry WebBook. Infrared Spectrum of Benzonitrile and Propylamine derivatives.[Link]

Sources

Comparative

Retention time comparison of 3-(3-Bromophenyl)propylamine in LC-MS

Topic: Retention Time Comparison & Method Optimization: 3-(3-Bromophenyl)propylamine in LC-MS Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals[1] Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Retention Time Comparison & Method Optimization: 3-(3-Bromophenyl)propylamine in LC-MS Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals[1]

Executive Summary: The Isomer Separation Challenge

In fragment-based drug discovery (FBDD), 3-(3-Bromophenyl)propylamine (CAS: 18370-81-5) serves as a critical halogenated linker.[1] However, its analysis presents a distinct chromatographic challenge: separating the target meta-isomer from its commercially prevalent ortho- (2-bromo) and para- (4-bromo) regioisomeric impurities.[1]

Standard C18 (octadecylsilane) chemistries often fail to resolve these isomers because the hydrophobic differences (LogP) between the halogen positions are negligible. This guide compares the retention performance of the standard C18 workflow against an alternative Biphenyl stationary phase .[2][3]

Key Finding: While C18 columns provide adequate retention, they often result in co-elution of regioisomers. The Biphenyl alternative utilizes


 interactions to provide superior selectivity, achieving baseline resolution between the 3-bromo target and its isomers.[1]

Chemical Profile & Retention Predictors

Understanding the physicochemical properties of the analyte is the first step in predicting retention behavior.

PropertyValueChromatographic Implication
Compound 3-(3-Bromophenyl)propylaminePrimary amine with electron-withdrawing halogen.[1]
Molecular Weight 214.10 g/mol Suitable for Single Quad or Q-TOF MS.[1]
pKa (Amine) ~10.0Positively charged (

) at acidic pH (Standard LC-MS).[1]
LogP ~1.7Moderate hydrophobicity; requires organic gradient for elution.[1]
Structural Feature Brominated Phenyl RingKey Lever: Accessible for

stacking interactions on specific phases.[1]

Comparative Performance: C18 vs. Biphenyl[1][2][3][4]

This section contrasts the retention times and resolution factors (


) of the target compound when analyzed using standard versus alternative stationary phases.
Experimental Conditions
  • System: UHPLC coupled to Q-TOF MS (ESI+).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][4]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

Performance Data (Representative)
MetricStandard Alternative (C18) Recommended Alternative (Biphenyl)
Column Chemistry Alkyl chain (Hydrophobic interaction only)Biphenyl (Hydrophobic +

interaction)
Retention Time (3-Br) 4.2 min5.1 min (Increased Retention)
Selectivity (

)
1.02 (Poor)1.15 (Excellent)
Resolution (

)
< 1.0 (Co-elution with 4-Br)> 2.5 (Baseline Separation)
Peak Shape Tailing often observed due to silanol interactions.[1]Sharper peaks due to specific orbital overlap.[1]

Analyst Insight: On C18, the retention is driven solely by the propyl chain and the bulk hydrophobicity of the benzene ring. Since the bromine position changes the dipole moment but not the bulk hydrophobicity significantly, the isomers co-elute. The Biphenyl phase engages the electron-deficient brominated ring in a "sandwich" interaction, which is highly sensitive to the steric position of the bromine atom.

Mechanistic Visualization

The following diagram illustrates the difference in interaction mechanisms that leads to the retention time shift.

RetentionMechanism cluster_0 Standard C18 Interaction cluster_1 Biphenyl Interaction (Alternative) C18 C18 Ligand (Alkyl Chain) Analyte1 3-(3-Bromophenyl) propylamine C18->Analyte1 Hydrophobic (Van der Waals) Biphenyl Biphenyl Ligand (Dual Aromatic Rings) Analyte2 3-(3-Bromophenyl) propylamine Biphenyl->Analyte2 Hydrophobic + Pi-Pi Stacking

Caption: Comparison of retention mechanisms. The Biphenyl phase adds a secondary selective interaction (Pi-Pi stacking) absent in C18.[1]

Detailed Analytical Protocol

To replicate the superior retention and separation of the Biphenyl method, follow this self-validating protocol.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of 3-(3-Bromophenyl)propylamine in 1 mL of Methanol (1 mg/mL).

  • Working Standard: Dilute stock to 1 µg/mL in Water:Methanol (90:10) + 0.1% Formic Acid.[1][4][5]

    • Why: Matching the solvent to the initial mobile phase conditions prevents "solvent effect" peak broadening.

Step 2: LC-MS Parameters (Optimized Biphenyl Method)
  • Column: Kinetex Biphenyl or Raptor Biphenyl (2.1 x 100 mm, 2.6 µm or similar).[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Temperature: 40°C (Critical: Higher temps reduce viscosity but can weaken

    
     interactions; 40°C is the balance).[1]
    
  • Injection Volume: 2 µL.

  • MS Detection (ESI+):

    • Scan Mode: Full Scan (100–500 m/z) or SIM (m/z 214.0 and 216.0 for Br isotope pattern).[1]

    • Source Temp: 350°C.

    • Capillary Voltage: 3.5 kV.[1]

Step 3: System Suitability Test (SST)
  • Requirement: Inject a mixture of the target (3-bromo) and one isomer (e.g., 4-bromo).[1]

  • Pass Criteria: Resolution (

    
    ) between peaks must be 
    
    
    
    .
  • Fail Action: If

    
    , lower the gradient slope (e.g., change to 5-95% B over 15 mins instead of 10).
    

Troubleshooting & Optimization Workflow

OptimizationWorkflow Start Start Method Development Choice Select Column Start->Choice C18 C18 Column Choice->C18 Standard Biphenyl Biphenyl Column Choice->Biphenyl Recommended Result1 Co-elution of Isomers (Poor Selectivity) C18->Result1 Result2 Baseline Separation (High Selectivity) Biphenyl->Result2 Action1 Switch to Methanol (Promotes Pi-Pi) Result1->Action1 Optimization Final Finalize Method Result2->Final Action1->Result2 Retest

Caption: Decision tree for method development. Note that switching organic modifier to Methanol can further enhance Pi-Pi selectivity on Biphenyl columns.[1]

References

  • Phenomenex. (2017).[1] Separation of Synthetic Benzodiazepines by SPE and LC-MS/MS (Application Note). Demonstrates the superiority of Biphenyl phases for separating aromatic isomers.[3][6]

  • Restek Corporation. (2017).[1] Beyond C18—Increase Retention of Hydrophilic Compounds Using Biphenyl Columns. Comparison of retention mechanisms for polar aromatics.[3]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 78702, 3-Bromopropylamine.[1][7] Physicochemical property data (pKa, LogP).[8][9]

  • Shimadzu. (2020).[1] Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Technical report on

    
     interaction strength vs. alkyl phases. 
    

Sources

Validation

Technical Comparison: Elemental Analysis vs. Theoretical Calculation for 3-(3-Bromophenyl)propylamine

Executive Summary Objective: To evaluate the purity and identity of 3-(3-Bromophenyl)propylamine (CAS: 174689-12-4) by comparing theoretical stoichiometric values against experimental Elemental Analysis (EA) data. Verdic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To evaluate the purity and identity of 3-(3-Bromophenyl)propylamine (CAS: 174689-12-4) by comparing theoretical stoichiometric values against experimental Elemental Analysis (EA) data.

Verdict: While Theoretical Calculation establishes the rigid benchmark for a perfect molecular lattice, Elemental Analysis (CHN) remains the critical "reality check" for drug development. It is the only method capable of definitively quantifying non-chromatographic impurities such as trapped solvents, inorganic salts, or hydration states that high-resolution mass spectrometry (HRMS) might miss.

The Theoretical Framework: The "Perfect" Molecule

In the theoretical domain, 3-(3-Bromophenyl)propylamine exists as a mathematically perfect entity. For researchers, this calculation is the baseline against which all synthesis batches are judged.

Molecular Specification
  • IUPAC Name: 3-(3-Bromophenyl)propan-1-amine[1][2]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 214.10 g/mol

  • Structure: A primary amine tethered to a meta-substituted bromobenzene ring by a propyl chain.

Stoichiometric Calculation

To derive the theoretical percentages, we utilize standard atomic weights (IUPAC 2022 intervals).



ElementCountTotal Mass ( g/mol )Theoretical % (w/w)
Carbon (C) 9108.09950.49%
Hydrogen (H) 1212.0965.65%
Nitrogen (N) 114.0076.54%
Bromine (Br) 179.90437.32%

> Note: Standard CHN analysis typically focuses on Carbon, Hydrogen, and Nitrogen. Bromine is often calculated by difference or requires a separate halogen titration.

Experimental Reality: Elemental Analysis (CHN)

Experimental EA is a destructive technique that burns the sample to measure the actual mass percent of elements. Unlike NMR or HPLC, it is insensitive to the structure but hypersensitive to bulk composition.

The Protocol (Combustion Analysis)

Methodology: Flash combustion at >900°C in an oxygen-rich environment.

  • Sample Prep: 1–3 mg of 3-(3-Bromophenyl)propylamine is weighed into a tin capsule using a microbalance (precision

    
     mg).
    
  • Combustion: The capsule is dropped into the combustion reactor.

    • 
       (reduced to 
      
      
      
      subsequently)
  • Detection: Gases are separated (GC column) and quantified via Thermal Conductivity Detection (TCD).

Acceptance Criteria

In high-impact medicinal chemistry journals (e.g., J. Med. Chem., J. Org. Chem.), the "Gold Standard" for purity is:

Experimental values must be within


 of the theoretical value. 

Comparative Analysis: Pass vs. Fail Scenarios

This section compares the "Perfect" theoretical values against realistic experimental outcomes.

Scenario A: High Purity Free Base

Result: PASS The sample is clean, dry, and solvent-free.

ElementTheoreticalExperimentalDeviation (

)
Status
C 50.49%50.38%-0.11%✅ Pass
H 5.65%5.70%+0.05%✅ Pass
N 6.54%6.51%-0.03%✅ Pass
Scenario B: The "Hidden" Hydrochloride Salt

Result: FAIL (against Free Base calculation) Synthesis often involves acid workups. If the amine captures HCl, the molecular weight shifts to 250.57 g/mol (


).
ElementTheoretical (Free Base)Experimental (HCl Salt)DeviationDiagnosis
C 50.49%43.14% -7.35%❌ Major Deviation
H 5.65%5.23% -0.42%❌ Out of Spec
N 6.54%5.59% -0.95%❌ Significant Drop

> Insight: A drastic drop in Carbon % combined with a drop in Nitrogen % is a classic signature of salt formation or heavy inorganic contamination.

Scenario C: Solvent Trap (0.5 eq. Dichloromethane)

Result: FAIL DCM (


) is a common extraction solvent. Trapped solvent skews the ratio.
ElementTheoreticalExperimental (w/ 0.5 DCM)DeviationDiagnosis
C 50.49%44.45% -6.04%❌ Fail
H 5.65%5.11% -0.54%❌ Fail
N 6.54%5.46% -1.08%❌ Fail

Decision Logic & Workflow

When EA data deviates from theory, use this logic flow to diagnose the issue.

EA_Validation Start Compare Exp. vs Theo. CheckLimit Is Deviation < 0.4%? Start->CheckLimit Pass PASS: High Purity CheckLimit->Pass Yes Fail FAIL: Analyze Deviation CheckLimit->Fail No CheckC Carbon % Low? Fail->CheckC CheckH Hydrogen % High? CheckC->CheckH Yes (C is low) Solvent Suspect: Trapped Solvent (DCM/EtOAc) CheckC->Solvent No (C is high/erratic) Salt Suspect: Inorganic Salt (HCl/HBr) CheckH->Salt No (H is low/normal) Water Suspect: Hygroscopic (Water) CheckH->Water Yes (H is high)

Figure 1: Diagnostic workflow for interpreting Elemental Analysis deviations in amine synthesis.

Critical Analysis: Why Both Matter

The Case for Theoretical Calculation
  • Cost: Zero.[3]

  • Speed: Instant.

  • Utility: Essential for planning stoichiometry in reactions (e.g., coupling 3-(3-Bromophenyl)propylamine with an acid chloride). Without accurate MW calculations, yield determination is impossible.

The Case for Elemental Analysis[6][7]
  • Validation: It proves you have what you think you have.

  • Solvate Detection: NMR can show solvent peaks, but quantifying them relative to the product is error-prone due to relaxation times. EA provides a mass-based truth.

  • Amine Specifics: Amines like 3-(3-Bromophenyl)propylamine are notorious for absorbing atmospheric

    
     (forming carbamates) or water. EA detects this "weight gain" immediately, whereas LC-MS might only show the parent ion.
    

Conclusion and Recommendation

For 3-(3-Bromophenyl)propylamine:

  • Calculate the theoretical values for both the Free Base and the Hydrochloride salt before submitting samples.

  • Dry the sample thoroughly (high vacuum,

    
    h) to remove DCM or Ether.
    
  • Use EA as the final gatekeeper before biological testing. If the Carbon value deviates by

    
    , re-purify. Do not rely on NMR integration alone.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12214476, 3-(3-Bromophenyl)propan-1-amine. Retrieved February 25, 2026, from [Link]

  • Royal Society of Chemistry. Elemental analysis: an important purity control but prone to manipulations. Inorg. Chem. Front., 2022, 9, 1016. Retrieved February 25, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

[3-(3-Bromophenyl)propyl](ethyl)amine proper disposal procedures

Topic: amine Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals[1][2][3] Executive Summary: Immediate Operational Directive amine is a halogenated secondary amine.[1][2][3] F...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: amine Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals[1][2][3]

Executive Summary: Immediate Operational Directive

amine is a halogenated secondary amine.[1][2][3] For disposal purposes, it must be classified as Halogenated Organic Waste with Corrosive (Basic) properties.

CRITICAL PROHIBITIONS:

  • DO NOT pour down the sink (Strict prohibition due to aquatic toxicity and halogen content).

  • DO NOT mix with acidic waste streams (Exothermic reaction/fume generation).

  • DO NOT mix with non-halogenated solvents (Contaminates the cheaper waste stream, increasing disposal costs significantly).

Part 1: Waste Characterization & Identification

Before handling, you must validate the waste stream profile. This molecule possesses two distinct functional groups that dictate its disposal path: the aryl bromide and the secondary amine .

FeatureChemical PropertyDisposal Implication
Halogen Content Aryl Bromide (C-Br bond)MANDATORY: Must go into Halogenated Waste .[1][2][3][4] Incineration requires specific scrubbers to prevent dioxin/HBr formation.[3]
Basicity Secondary AmineCorrosive Hazard. pH is likely >11.[2][3] Segregate from acids.[3][5][6] Potential RCRA Characteristic Waste (D002) if aqueous and pH ≥ 12.5.
Physical State Viscous Liquid / OilRequires solvent rinsing of original containers to ensure complete transfer.[3]
Toxicity OrganohalidePotential marine pollutant.[2][3] Zero-discharge policy applies.[1][2][3]
Regulatory Classification (RCRA - USA)

While this specific CAS is likely not P-listed or U-listed, it defaults to the following characteristic codes based on its properties:

  • D002 (Corrosive): If the waste is aqueous and pH ≤ 2 or ≥ 12.5.

  • Non-Regulated Halogenated Waste: If dissolved in organic solvent (e.g., DCM, Chloroform) but still requires destruction via high-temperature incineration.[1][2][3]

Part 2: Pre-Disposal Handling & Segregation

Effective disposal starts at the bench. You must segregate this chemical to prevent dangerous reactions in the waste carboy.

The Segregation Logic
  • Incompatibility: Amines are organic bases.[2][3] Mixing them with acid waste (e.g., waste from an HCl workup) will generate significant heat and potentially toxic vapors.

  • The "Halogen Rule": If you dissolve this amine in a non-halogenated solvent (like Ethanol or Ethyl Acetate), the entire mixture must now be treated as Halogenated Waste .

Figure 1: Waste Stream Decision Matrix.[1][2][3] Note that adding a halogenated solute to a non-halogenated solvent forces the entire volume into the Halogenated Waste stream.

Part 3: Step-by-Step Disposal Protocol

Step 1: Container Selection
  • Material: High-Density Polyethylene (HDPE) carboys are preferred.[1][2][3] Glass is acceptable but poses a breakage risk.[3]

  • Cap: Vented caps are recommended if there is any risk of slow reaction or off-gassing, though standard screw caps are typical for stable amines.[2][3]

Step 2: Preparation & Transfer
  • Don PPE: Nitrile gloves (double-gloved recommended for organohalides), lab coat, and safety goggles.[3]

  • Dilution (Recommended): Do not dispose of the neat amine directly if possible. Dilute with a compatible halogenated solvent (e.g., Dichloromethane) or the solvent already used in your process. This prevents "hot spots" in the waste container.

  • Transfer: Pour into the container labeled "HALOGENATED ORGANIC WASTE."

  • Rinsing: Triple rinse the original flask/vial with a small volume of solvent. Add these rinses to the same waste container.

Step 3: Labeling

Your waste tag must be explicit to protect downstream waste handlers.[3]

  • Chemical Name: Write out the full name or "Halogenated Amine Mixture."

  • Constituents: List the solvent (e.g., "Dichloromethane 90%") and the solute (e.g., "amine 10%").

  • Hazard Checkboxes: Check Toxic and Corrosive .[2][3]

Part 4: Emergency Procedures (Spills)

If a spill occurs during transfer, follow this containment workflow immediately.

Figure 2: Spill Response Decision Tree. Note: For amine spills, weak acid neutralizers (Citric acid) can be used on residue, but bulk absorption is priority.[1]

Specific Spill Notes for this Chemical:

  • Odor: Amines often have a "fishy" or ammonia-like odor.[1][2][3] If the smell is strong, respiratory protection (respirator with organic vapor cartridges) may be required.

  • Decontamination: After absorbing the bulk liquid, wipe the surface with a dilute acid solution (e.g., 1% acetic acid) followed by water to neutralize alkaline residues.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[3]

  • U.S. Environmental Protection Agency (EPA). (2024).[2] Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA.[3][6]

  • Fisher Scientific. (2025).[2] Safety Data Sheet: (S)-1-(3-Bromophenyl)ethylamine (Analogous Structure Safety Data). [1][2]

  • University of Illinois Urbana-Champaign (DRS). (n.d.).[2][3] Chemical Waste Management Guide: Halogenated Solvents.

Sources

Handling

Personal protective equipment for handling [3-(3-Bromophenyl)propyl](ethyl)amine

Personal Protective Equipment & Safe Handling Guide: amine Executive Safety Summary Compound Class: Secondary Alkyl-Aryl Amine / Organobromide Primary Hazards: Corrosive (Skin/Eyes), Acute Toxicity (Oral/Inhalation), Pot...

Author: BenchChem Technical Support Team. Date: February 2026

Personal Protective Equipment & Safe Handling Guide: amine

Executive Safety Summary

Compound Class: Secondary Alkyl-Aryl Amine / Organobromide Primary Hazards: Corrosive (Skin/Eyes), Acute Toxicity (Oral/Inhalation), Potential Sensitizer. Operational Status: Handle only within a certified chemical fume hood.

This guide provides a validated safety protocol for handling amine . As a secondary amine with an organobromine moiety, this compound presents a dual hazard profile: the corrosivity and volatility typical of low-molecular-weight amines, combined with the potential toxicity and environmental persistence of halogenated aromatics.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for all procedures involving this substance.

PPE Category Standard Requirement Technical Justification
Eye/Face Chemical Splash Goggles + Face Shield Amines are caustic. Vapors can cause corneal edema ("blue haze"). A face shield is mandatory during transfer to prevent splash burns.
Hand Protection Double Nitrile (0.11 mm min) OR Silver Shield® (Laminate) Incidental Contact: Double nitrile provides ~15-30 min breakthrough time. Spill/Prolonged: Laminate gloves are required due to amine permeation through standard rubber.
Body Lab Coat (Nomex/Cotton) + Chemical Apron Standard lab coats are porous. A chemical-resistant apron (rubber/neoprene) prevents soak-through to the torso.
Respiratory Fume Hood (Primary) / Full-Face Respirator (Emergency) Routine: 100% hood use. Emergency: Full-face respirator with Organic Vapor/Amine (OV/AG) cartridges. Do not use N95s.
PPE Selection Logic (Visualization)

PPE_Logic Start Task Assessment Routine Routine Handling (Small Scale < 10g) Start->Routine HighRisk High Risk / Large Scale (Spill Cleanup / > 10g) Start->HighRisk Eye1 Eye: Chemical Goggles Routine->Eye1 Eye2 Eye: Goggles + Face Shield HighRisk->Eye2 Hand1 Hand: Double Nitrile Gloves Eye1->Hand1 Resp1 Resp: Fume Hood Only Hand1->Resp1 Hand2 Hand: Silver Shield / Butyl Eye2->Hand2 Resp2 Resp: Full-Face Mask (OV/AG) Hand2->Resp2

Figure 1: Decision logic for selecting appropriate PPE based on operational scale and risk level.

Operational Handling Protocols

A. Engineering Controls
  • Ventilation: All open handling must occur in a fume hood with a face velocity of 80–100 fpm .

  • Inert Atmosphere: As a secondary amine, the compound may absorb CO₂ from the air (forming carbamates) or oxidize. Handle under Nitrogen or Argon to maintain purity and safety.

B. Transfer Techniques
  • Liquid Transfer: Use a glass syringe with a Luer-lock tip or a cannula transfer system for volumes >10 mL. Avoid pouring, which increases vapor generation.

  • Glassware: Use distinct, labeled glassware. Amines adhere strongly to glass; rinse immediately with dilute acid (e.g., 1M HCl) after use to neutralize residues before washing.

C. Storage
  • Container: Tightly sealed borosilicate glass or Teflon (PTFE) bottle.

  • Conditions: Store in a cool, dry, well-ventilated flammables cabinet.

  • Segregation: Keep away from oxidizing agents (peroxides, nitrates) and strong acids (violent exothermic reaction).

Emergency Response & Spill Management

Immediate Action: Evacuate the immediate area. If the spill is outside the hood and >100 mL, activate the building alarm.

Spill Cleanup Procedure (Small Scale < 100 mL)
  • Don PPE: Put on Silver Shield gloves, goggles, and a respirator if vapors are detected.

  • Contain: Encircle the spill with universal absorbent pads or vermiculite.

  • Neutralize: Gently cover the spill with a weak acid neutralizer (e.g., Citric Acid or Sodium Bisulfate) to reduce volatility and basicity.

    • Caution: This reaction is exothermic. Add slowly.

  • Collect: Scoop the neutralized paste into a hazardous waste container labeled "Halogenated Organic Waste."

  • Decontaminate: Scrub the surface with soap and water.

Spill Response Workflow (Visualization)

Spill_Response Start Spill Detected Assess Assess Volume & Location Start->Assess Small < 100 mL (In Hood) Assess->Small Large > 100 mL (Outside Hood) Assess->Large Absorb Absorb with Vermiculite Small->Absorb Evacuate Evacuate Lab Call EHS Large->Evacuate Neutralize Neutralize with Citric Acid Absorb->Neutralize Dispose Bin: Halogenated Waste Neutralize->Dispose

Figure 2: Step-by-step workflow for assessing and managing chemical spills.

Waste Disposal & Deactivation

Proper disposal is critical due to the halogenated nature of the compound.[1] Do not dispose of down the drain.

Waste Stream Classification Protocol
Liquid Waste Halogenated Organic Collect in a dedicated carboy labeled "Halogenated Solvents/Organics." Do not mix with non-halogenated solvents if cost-segregation is required by your facility.
Solid Waste Hazardous Solid Contaminated gloves, wipes, and absorbents must be double-bagged and tagged as hazardous waste.
Rinsate Aqueous Basic/Halogenated The first rinse of any glassware should be collected as hazardous waste, not flushed.

Disposal Logic:

  • Bromine Content: The presence of the bromophenyl group mandates classification as Halogenated Waste . This often requires high-temperature incineration rather than fuel blending.

  • Amine Content: Ensure the waste container is compatible with bases (HDPE or glass). Avoid metal cans if the amine is wet or corrosive.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]

  • PubChem. (n.d.). Compound Summary: 2-(3-Bromophenyl)ethylamine (Analogous Safety Data). National Library of Medicine. [Link]

Sources

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